molecular formula C28H25N3O3S B15541021 SB-633825

SB-633825

Cat. No.: B15541021
M. Wt: 483.6 g/mol
InChI Key: ZDSNJSQTPLXCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB-633825 is a useful research compound. Its molecular formula is C28H25N3O3S and its molecular weight is 483.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(6-methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfonylphenyl)imidazol-4-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-18-15-24(35(4,32)33)9-10-25(18)28-30-26(19-11-13-29-14-12-19)27(31(28)2)22-6-5-21-17-23(34-3)8-7-20(21)16-22/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSNJSQTPLXCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC(=C(N2C)C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of SB-633825: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-633825 is a potent, ATP-competitive small molecule inhibitor with a multi-kinase inhibitory profile. Originally developed as an inhibitor of the Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2 (TIE2), it has demonstrated significant activity against Lymphocyte-Oriented Kinase (LOK), also known as Serine/Threonine Kinase 10 (STK10), and Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutics. This compound is a notable example, exhibiting a distinct polypharmacology that presents opportunities for therapeutic intervention in oncology and other areas. Understanding its precise mechanism of action is crucial for its rational development and clinical application. This guide synthesizes the available data on this compound, focusing on its core biochemical and cellular effects.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound has been characterized against a broad panel of kinases. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Inhibitory Activity of this compound against Primary Targets

Target KinaseAlternative NameIC50 (nM)
TIE2TEK3.5
LOKSTK1066
BRKPTK6150

Data sourced from in vitro kinase assays.

Table 2: Selectivity Profile of this compound against a Broader Kinase Panel

A comprehensive kinase screen of the Published Kinase Inhibitor Set (PKIS), which includes this compound, was conducted against a panel of 224 kinases.[1] The data revealed that this compound has a relatively clean inhibition profile, with its most potent activity directed at TIE2, LOK, and BRK.[2][3] Further details from such comprehensive screens can be found in the supplementary materials of the original publication by Elkins JM, et al. in Nature Biotechnology, 2016.[1]

Core Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the phosphorylation of their downstream substrates.[4] This action blocks the propagation of intracellular signals that are crucial for various cellular functions.

Inhibition of the TIE2 Signaling Pathway

TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells. It plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones. The binding of its ligands, the angiopoietins (ANGPT1 and ANGPT2), leads to TIE2 autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote endothelial cell survival, migration, and vessel maturation. By inhibiting TIE2, this compound can disrupt these processes, leading to an anti-angiogenic effect.

TIE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANGPT1 Angiopoietin-1 TIE2_receptor TIE2 Receptor ANGPT1->TIE2_receptor Binds PI3K PI3K TIE2_receptor->PI3K Activates AKT AKT PI3K->AKT Activates Endothelial_Survival Endothelial Cell Survival & Migration AKT->Endothelial_Survival SB633825 This compound SB633825->TIE2_receptor Inhibits (ATP-competitive)

TIE2 signaling pathway inhibition by this compound.
Inhibition of the LOK (STK10) Signaling Pathway

LOK (STK10) is a serine/threonine kinase that is highly expressed in hematopoietic cells. It is involved in regulating cytoskeletal rearrangements and cell migration through the phosphorylation of Ezrin-Radixin-Moesin (ERM) family proteins. LOK has also been implicated as a polo-like kinase kinase. Inhibition of LOK by this compound can therefore interfere with immune cell function and potentially other processes involving cytoskeletal dynamics.

LOK_Signaling_Pathway Upstream_Signal Upstream Signals LOK LOK (STK10) Upstream_Signal->LOK ERM ERM Proteins (Ezrin, Radixin, Moesin) LOK->ERM Phosphorylates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Cell Migration ERM->Cytoskeletal_Rearrangement SB633825 This compound SB633825->LOK Inhibits BRK_Signaling_Pathway EGFR_Signal EGFR Signaling BRK BRK (PTK6) EGFR_Signal->BRK STAT3 STAT3 BRK->STAT3 Activates PI3K_AKT PI3K/AKT BRK->PI3K_AKT Activates Proliferation_Survival Cell Proliferation & Survival STAT3->Proliferation_Survival PI3K_AKT->Proliferation_Survival SB633825 This compound SB633825->BRK Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound Start->Prepare_Reagents Plate_Setup Add Kinase, Buffer, and This compound to 384-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Substrate and ATP Plate_Setup->Initiate_Reaction Incubation Incubate at Room Temp Initiate_Reaction->Incubation Analysis Analyze on Microfluidic Mobility Shift Platform Incubation->Analysis Data_Processing Calculate % Inhibition and IC50 Values Analysis->Data_Processing End End Data_Processing->End

References

Technical Guide: Primary Targets and Mechanism of Action of SB-633825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary molecular targets of the small molecule inhibitor SB-633825. The information presented herein is compiled from comprehensive analyses of peer-reviewed literature and focuses on the quantitative interaction of this compound with its targets, the experimental methodologies used for these determinations, and the relevant signaling pathways.

Executive Summary

This compound is a potent, ATP-competitive inhibitor primarily targeting a small subset of protein kinases. Its principal targets have been identified as Tyrosine-protein kinase receptor TIE-2, Serine/threonine-protein kinase 10 (LOK/STK10), and Breast tumor kinase (BRK/PTK6). The inhibitory activity of this compound against these kinases underlies its potential effects on cellular processes such as angiogenesis and cell proliferation. This document outlines the specific binding affinities, detailed experimental protocols for kinase inhibition assays, and visual representations of the associated signaling pathways and experimental workflows.

Primary Molecular Targets of this compound

The primary targets of this compound are the protein kinases TIE2, LOK, and BRK. It acts as an ATP-competitive inhibitor for these enzymes.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified by determining the half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Target KinaseAlternative Name(s)IC50 (nM)
TIE2TEK3.5
LOKSTK1066
BRKPTK6150

Table 1: IC50 values of this compound against its primary kinase targets.

At a concentration of 0.1 µM, this compound has been shown to inhibit the maximal activity of LOK to 44% and TIE2 to 75%.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[1] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase's active site. By occupying this site, this compound prevents the binding of the natural substrate, ATP, thereby blocking the phosphorylation of downstream substrate proteins. This inhibition of kinase activity disrupts the signaling pathways controlled by TIE2, LOK, and BRK.

cluster_kinase Kinase Active Site ATP_binding_site ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_binding_site->Phosphorylated_Substrate Enables Phosphorylation Substrate_binding_site Substrate Binding Site Substrate_binding_site->Phosphorylated_Substrate ATP ATP ATP->ATP_binding_site Binds SB633825 This compound SB633825->ATP_binding_site Competitively Binds (Inhibition) Substrate Substrate Protein Substrate->Substrate_binding_site Signal_Transduction Downstream Signaling Phosphorylated_Substrate->Signal_Transduction start Start prep_compound Prepare Serial Dilution of this compound in DMSO start->prep_compound prep_kinase Prepare Kinase and Substrate/ATP Solutions start->prep_kinase add_reagents Add Kinase and this compound to Microplate Wells prep_compound->add_reagents prep_kinase->add_reagents initiate_reaction Initiate Reaction with Substrate/ATP Mixture add_reagents->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction analyze Analyze by Microfluidic Capillary Electrophoresis terminate_reaction->analyze data_analysis Calculate % Inhibition and Determine IC50 analyze->data_analysis end End data_analysis->end Ang Angiopoietin (Ang) TIE2 TIE2 Receptor Ang->TIE2 Activates PI3K_AKT PI3K/AKT Pathway TIE2->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway TIE2->MAPK_ERK Activates SB633825 This compound SB633825->TIE2 Inhibits Angiogenesis Angiogenesis (Cell Survival, Migration, Proliferation) PI3K_AKT->Angiogenesis MAPK_ERK->Angiogenesis

References

SB-633825: A Technical Guide to its ATP-Competitive Inhibition of TIE2, LOK, and BRK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ATP-competitive binding mechanism of SB-633825, a potent inhibitor of Tyrosine-protein kinase receptor (TIE2), Lymphocyte-oriented kinase (LOK), and Breast tumor kinase (BRK). The document details the quantitative inhibitory activity, the experimental protocols for its characterization, and the signaling pathways affected by this compound.

Core Mechanism: ATP-Competitive Binding

This compound functions as an ATP-competitive inhibitor, a common mechanism for kinase inhibitors.[1] This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase's catalytic domain.[2] By occupying this site, this compound directly prevents the binding of the endogenous substrate, adenosine (B11128) triphosphate (ATP), which is essential for the phosphotransfer reaction that underlies kinase activity.[1][2] The structural basis for this competitive binding has been confirmed through X-ray crystallography studies of this compound in complex with its target kinases.[3]

The inhibition of these kinases by this compound has been shown to disrupt key cellular processes. The Angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of angiogenesis, and its inhibition is an attractive anti-cancer strategy.[3] LOK (also known as STK10) is involved in lymphocyte function, while BRK (also known as PTK6) is implicated in the proliferation and migration of breast cancer cells.[3]

Quantitative Inhibitory Activity

The potency of this compound against its primary kinase targets has been determined through in vitro kinase inhibition assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below.

Kinase TargetIC50 (nM)
TIE23.5
LOK (STK10)66
BRK (PTK6)150

Data sourced from multiple studies confirming the potent and ATP-competitive nature of this compound.[3][4][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for characterizing such an inhibitor.

ATP_Competition cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Product Phosphorylated Substrate ATP_Binding_Pocket->Product Catalyzes Phosphorylation ATP ATP ATP->ATP_Binding_Pocket Binds SB633825 This compound SB633825->ATP_Binding_Pocket Competitively Binds & Inhibits Substrate Substrate Substrate->ATP_Binding_Pocket

Diagram 1: ATP-Competitive Binding Mechanism of this compound.

TIE2_Signaling Ang1 Angiopoietin-1 (Ang1) TIE2 TIE2 Receptor Ang1->TIE2 Binds & Activates PI3K PI3K TIE2->PI3K Phosphorylates Akt Akt PI3K->Akt Activates EndothelialCell Endothelial Cell Survival & Vascular Stability Akt->EndothelialCell SB633825 This compound SB633825->TIE2 Inhibits

Diagram 2: Inhibition of the TIE2 Signaling Pathway by this compound.

Experimental_Workflow A Compound Synthesis (this compound) B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Assays (e.g., Angiogenesis Assay) B->C D Structural Biology (X-ray Crystallography) B->D E Mechanism of Action Confirmation C->E D->E

References

SB-633825: A Potent ATP-Competitive Inhibitor of the TIE2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SB-633825 is a potent small molecule inhibitor targeting the TIE2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability. This document provides a comprehensive technical overview of the role of this compound in the TIE2 signaling pathway. It includes a detailed examination of its mechanism of action, quantitative data on its inhibitory effects, and protocols for key experimental assays. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological function and potential therapeutic applications.

Introduction to the TIE2 Signaling Pathway

The TIE2 signaling pathway, also known as the TEK receptor tyrosine kinase pathway, is a crucial regulator of vascular development, maturation, and stability.[1] The primary ligands for the TIE2 receptor are the angiopoietins, with Angiopoietin-1 (Ang1) acting as the primary agonist and Angiopoietin-2 (Ang2) often acting as a context-dependent antagonist.[2]

Upon Ang1 binding, TIE2 receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades that influence endothelial cell survival, migration, proliferation, and vessel assembly. Key downstream signaling pathways activated by TIE2 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell survival and proliferation, and the Mitogen-activated protein kinase (MAPK) pathway, which also plays a role in proliferation and differentiation. Additionally, the Dok-R protein is recruited to phosphorylated TIE2, contributing to the regulation of cell migration.[3] The intricate balance of TIE2 signaling is essential for maintaining vascular quiescence and integrity. Dysregulation of this pathway is implicated in various pathologies, including tumor angiogenesis and inflammatory diseases.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the TIE2 kinase.[4][5] Its primary mechanism of action is through ATP-competitive inhibition. By binding to the ATP-binding pocket of the TIE2 kinase domain, this compound prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues on the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition effectively abrogates the biological effects of TIE2 activation, such as endothelial cell survival and migration, which are hallmarks of angiogenesis.

Quantitative Data

The inhibitory activity of this compound has been quantified against TIE2 and other kinases. The following tables summarize the available data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)
TIE23.5
LOK (STK10)66
BRK (PTK6)150
Data sourced from publicly available information.[4][5]

TIE2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the TIE2 signaling pathway and the point of inhibition by this compound.

TIE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) TIE2_inactive TIE2 Receptor (Inactive) Ang1->TIE2_inactive Binds TIE2_active TIE2 Receptor (Dimerized & Phosphorylated) TIE2_inactive->TIE2_active Dimerization & Autophosphorylation PI3K PI3K TIE2_active->PI3K MAPK MAPK TIE2_active->MAPK DokR Dok-R TIE2_active->DokR ADP ADP TIE2_active->ADP P Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival MAPK->Survival Migration Cell Migration DokR->Migration SB633825 This compound SB633825->TIE2_active Inhibits ATP Binding ATP ATP ATP->TIE2_active

TIE2 signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the TIE2 signaling pathway.

In Vitro TIE2 Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against the TIE2 kinase.

Objective: To determine the IC50 value of this compound against TIE2 kinase.

Materials:

  • Recombinant human TIE2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Radiolabeled [γ-³³P]ATP

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant TIE2 kinase, and the peptide substrate.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of this compound on the migratory capacity of endothelial cells.

Objective: To quantify the inhibitory effect of this compound on endothelial cell migration.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Culture plates (e.g., 24-well plates)

  • Pipette tips or a cell scraper

  • Microscope with a camera

Procedure:

  • Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.

  • Create a "wound" in the monolayer by scratching it with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at 37°C in a CO2 incubator.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Measure the area of the wound at each time point using image analysis software.

  • Calculate the percentage of wound closure for each condition and compare the migration rates between the treated and control groups.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Objective: To assess the effect of this compound on in vitro angiogenesis.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • This compound

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • Microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in medium containing different concentrations of this compound or DMSO (vehicle control).

  • Seed the HUVECs onto the solidified gel.

  • Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

  • Visualize the formation of tube-like structures using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Experimental Workflows

The following diagrams illustrate the typical workflows for kinase inhibitor screening and evaluating the anti-angiogenic effects of a compound.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow A Compound Library B High-Throughput Screening (HTS) (e.g., In Vitro Kinase Assay) A->B C Hit Identification (Compounds with significant TIE2 inhibition) B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Profiling (Testing against a panel of other kinases) D->E F Lead Compound Selection (e.g., this compound) E->F

Workflow for Kinase Inhibitor Screening.

Anti_Angiogenesis_Evaluation_Workflow cluster_workflow Anti-Angiogenesis Evaluation Workflow A Lead Compound (e.g., this compound) B In Vitro Cell-Based Assays A->B C Cell Migration Assay (Wound Healing) B->C D Tube Formation Assay B->D E Data Analysis (Quantification of Inhibition) C->E D->E F In Vivo Angiogenesis Models (e.g., Matrigel Plug Assay, Tumor Xenograft Models) E->F

Workflow for Evaluating Anti-Angiogenic Effects.

Conclusion

This compound is a potent, ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase. By effectively blocking the TIE2 signaling pathway, it demonstrates significant potential as a tool for studying the roles of TIE2 in physiological and pathological angiogenesis and as a lead compound for the development of anti-angiogenic therapies. The experimental protocols and workflows provided in this guide offer a framework for the further investigation and characterization of this compound and other TIE2 inhibitors.

References

LOK Kinase Inhibition by SB-633825: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-Oriented Kinase (LOK), also known as STK10, is a member of the STE20 family of serine/threonine kinases. It plays a crucial role in regulating the actin cytoskeleton, particularly through the phosphorylation of Ezrin-Radixin-Moesin (ERM) proteins.[1][2] This activity is vital for maintaining cell shape, motility, and the formation of apical structures like microvilli.[3][4] Dysregulation of LOK signaling has been implicated in various cellular processes, making it a potential therapeutic target. SB-633825 is a potent, ATP-competitive small molecule inhibitor that has been shown to effectively inhibit LOK kinase activity. This document provides an in-depth technical overview of the inhibition of LOK by this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound against LOK and other kinases has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of an inhibitor.

Target Kinase This compound IC50 (nM)
LOK (STK10)66
TIE23.5
BRK150
Table 1: Inhibitory Potency of this compound against LOK and other kinases. Data compiled from multiple sources.[5][6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of LOK kinase.[5][6] This means that it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Structural studies have confirmed this binding mode and have shown that this compound can bind to LOK in both its active (DFG-in) and inactive (DFG-out) conformations. This dual binding capability suggests a robust inhibitory mechanism.

Experimental Protocols

The following section outlines a generalized protocol for determining the inhibitory activity of this compound against LOK kinase using a common luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This protocol is based on established methodologies for similar kinases.[7][8][9]

Protocol 1: In Vitro LOK Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value of this compound for LOK kinase.

Materials:

  • Recombinant LOK Kinase

  • LOK substrate (e.g., a synthetic peptide derived from a known LOK substrate like moesin)[1]

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[9]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to create a range of inhibitor concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase buffer, LOK substrate, and ATP. The ATP concentration should ideally be at or near the Km for LOK to ensure accurate IC50 determination for an ATP-competitive inhibitor.[10][11][12]

    • Add 2 µL of the LOK enzyme to the wells containing the inhibitor.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The amount of luminescence is proportional to the amount of ADP produced, and thus to the LOK kinase activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Kinase & Substrate Prep Kinase & Substrate Prep Add Kinase Add Kinase Kinase & Substrate Prep->Add Kinase Add Substrate/ATP Mix Add Substrate/ATP Mix Kinase & Substrate Prep->Add Substrate/ATP Mix Dispense Compound->Add Kinase Add Kinase->Add Substrate/ATP Mix Incubate Incubate Add Substrate/ATP Mix->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Incubate 1 Incubate 1 Add ADP-Glo Reagent->Incubate 1 Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate 1->Add Kinase Detection Reagent Incubate 2 Incubate 2 Add Kinase Detection Reagent->Incubate 2 Read Luminescence Read Luminescence Incubate 2->Read Luminescence

Workflow for In Vitro Kinase Inhibition Assay.

Signaling Pathways

LOK kinase is a key regulator of the connection between the plasma membrane and the actin cytoskeleton through its phosphorylation of ERM proteins.[1] The activity of LOK itself is regulated by upstream signals, including the small GTPase RhoA.[13] Inhibition of LOK by this compound disrupts this signaling cascade, leading to downstream cellular effects.

G cluster_erm RhoA-GTP RhoA-GTP LOK/SLK LOK/SLK RhoA-GTP->LOK/SLK activates Inactive ERM Inactive ERM LOK/SLK->Inactive ERM phosphorylates Active ERM (pERM) Active ERM (pERM) Active ERM (pERM)->RhoA-GTP inhibits Actin Cytoskeleton Actin Cytoskeleton Active ERM (pERM)->Actin Cytoskeleton links to plasma membrane Apical Morphology Apical Morphology Actin Cytoskeleton->Apical Morphology regulates This compound This compound This compound->LOK/SLK Negative Feedback Negative Feedback

LOK Signaling Pathway and Inhibition by this compound.

The diagram above illustrates that active RhoA stimulates LOK/SLK, which in turn phosphorylates and activates ERM proteins. Activated ERM proteins then link the actin cytoskeleton to the plasma membrane, which is essential for maintaining proper apical cell morphology. There is also a negative feedback loop where activated ERM proteins inhibit RhoA activity.[3][13] this compound directly inhibits LOK, thereby blocking the entire downstream cascade.

Conclusion

This compound is a potent inhibitor of LOK kinase with a well-defined ATP-competitive mechanism of action. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying LOK function and for those involved in the development of novel kinase inhibitors. The visualization of the LOK signaling pathway highlights the critical role of this kinase in cellular architecture and provides a clear context for the effects of its inhibition by this compound. Further investigation into the cellular consequences of LOK inhibition, such as its effects on cytokinesis, could provide deeper insights into its therapeutic potential.

References

SB-633825: A Technical Guide to its Interaction with BRK Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the small molecule inhibitor SB-633825 and its effects on Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). This document details the inhibitory activity of this compound, provides explicit experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and BRK Kinase

This compound is a potent, ATP-competitive small molecule inhibitor.[1] Initially developed as an inhibitor of TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), it has also demonstrated significant activity against other kinases, including BRK and Lymphocyte-Oriented Kinase (LOK).[1][2]

BRK is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors and is implicated in promoting cancer cell proliferation, migration, and survival.[3] Its signaling network involves the activation of key downstream pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4] The ability of this compound to inhibit BRK makes it a valuable research tool for studying BRK-driven oncogenesis and a potential starting point for the development of targeted cancer therapies.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized below.

Table 1: IC50 Values of this compound against Primary Kinase Targets

Kinase TargetIC50 (nM)
TIE23.5
LOK66
BRK 150

Data sourced from multiple references.[1][5]

A broader analysis of the Published Kinase Inhibitor Set (PKIS) revealed that this compound has a relatively clean inhibition profile.[2] The comprehensive selectivity data from this study is essential for interpreting experimental results and is available within the supplementary materials of the referenced publication.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with BRK kinase.

In Vitro BRK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based biochemical assay to determine the in vitro potency of this compound against purified BRK kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[6][7]

Materials:

  • Recombinant human BRK kinase (e.g., BPS Bioscience, Cat. No. 40403)[6]

  • PTK Substrate (Poly-Glu,Tyr 4:1) (e.g., BPS Bioscience, Cat. No. 40217)[6]

  • ATP (Adenosine 5'-triphosphate)

  • This compound

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V6930)[6]

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (kinase buffer with DMSO) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture containing recombinant BRK kinase and the PTK substrate in kinase buffer to each well. Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for BRK.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot Analysis of STAT3 Phosphorylation

This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a direct downstream target of BRK, in a relevant breast cancer cell line.[8][9]

Materials:

  • BRK-positive breast cancer cell line (e.g., T47D)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, Cat. No. 9145)[8]

    • Mouse anti-total STAT3 (e.g., Cell Signaling Technology, Cat. No. 9139)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed T47D cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • The membrane can be stripped of the phospho-specific antibody and re-probed with antibodies for total STAT3 and a loading control to ensure equal protein loading and to determine the specific effect on phosphorylation.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal and the loading control.

    • Compare the levels of phosphorylated STAT3 in this compound-treated cells to the vehicle-treated control to determine the dose-dependent inhibitory effect.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

BRK_Signaling_Pathway EGF Growth Factors (e.g., EGF) EGFR EGFR EGF->EGFR Binds BRK BRK (PTK6) EGFR->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates SB633825 This compound SB633825->BRK Inhibits (ATP-Competitive) pSTAT3 p-STAT3 (Tyr705) Dimerization Dimerization pSTAT3->Dimerization Leads to Nucleus Nucleus Dimerization->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: BRK signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - BRK Enzyme - Substrate - ATP Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound/ Vehicle to Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Substrate Add BRK Enzyme and Substrate Mixture Dispense_Inhibitor->Add_Enzyme_Substrate Pre_incubation Pre-incubate Add_Enzyme_Substrate->Pre_incubation Initiate_Reaction Initiate Reaction with ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Detect_Signal Generate & Detect Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: Calculate % Inhibition Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro BRK kinase inhibition assay.

Conclusion

This compound is a valuable chemical probe for the study of BRK kinase biology. Its ATP-competitive mechanism of action and well-characterized inhibitory profile make it a useful tool for elucidating the role of BRK in cellular signaling and disease. The protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the BRK kinase pathway.

References

SB-633825: A Technical Guide for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent, ATP-competitive inhibitor of several protein kinases, most notably TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), LOK (lymphocyte-oriented kinase; STK10), and BRK (breast tumor kinase; PTK6).[1] The Angiopoietin/TIE2 signaling pathway is a critical regulator of vascular development and angiogenesis, making it an attractive target for anti-angiogenic therapies.[1] This technical guide provides an in-depth overview of the core principles for investigating the anti-angiogenic potential of this compound, including its mechanism of action, recommended experimental protocols, and data presentation strategies.

While this compound is known to inhibit TIE2, LOK, and BRK with high potency, detailed public data on its specific effects in functional angiogenesis assays is limited. Therefore, this guide presents established protocols and data templates that are recommended for the comprehensive evaluation of this compound or similar compounds in angiogenesis research.

Mechanism of Action and Target Profile

This compound acts as a multi-targeted kinase inhibitor. Its primary targets and their reported IC50 values are summarized in the table below.

Table 1: Kinase Inhibitory Profile of this compound
Target KinaseIC50 Value (nM)Reference
TIE23.5[1]
LOK (STK10)66
BRK (PTK6)150[2]

The primary mechanism for the anti-angiogenic effects of this compound is attributed to its potent inhibition of the TIE2 receptor tyrosine kinase. The Angiopoietin/TIE2 signaling axis plays a crucial role in the maturation, stabilization, and quiescence of blood vessels.[3] Inhibition of TIE2 can disrupt these processes, leading to vascular destabilization and the inhibition of new blood vessel formation.

The roles of LOK and BRK in angiogenesis are less well-defined. However, LOK (STK10) has been implicated in the regulation of the tumor microenvironment and may have a suppressive role in tumor angiogenesis.[4] BRK (PTK6) is involved in signaling pathways that promote cell migration and invasion, processes that are also active during angiogenesis.[5][6] Therefore, the inhibition of LOK and BRK by this compound may contribute to its overall anti-angiogenic activity.

Signaling Pathways

Angiopoietin/TIE2 Signaling Pathway

The Angiopoietin/TIE2 signaling pathway is a key regulator of vascular homeostasis. Angiopoietin-1 (Ang1) binding to the TIE2 receptor on endothelial cells promotes vessel maturation and stability. Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, promoting vascular destabilization and angiogenesis, often in concert with Vascular Endothelial Growth Factor (VEGF). This compound, by inhibiting the TIE2 kinase, is expected to block the downstream signaling cascades initiated by both Ang1 and Ang2.

Ang_TIE2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) TIE2 TIE2 Receptor Ang1->TIE2 Binds and Activates Ang2 Angiopoietin-2 (Ang2) Ang2->TIE2 Binds and Modulates PI3K PI3K TIE2->PI3K Activates MAPK MAPK TIE2->MAPK Activates Akt Akt PI3K->Akt Endothelial_Cell_Responses Endothelial Cell Responses (Survival, Migration, Proliferation) Akt->Endothelial_Cell_Responses ERK ERK MAPK->ERK ERK->Endothelial_Cell_Responses SB633825 This compound SB633825->TIE2 Inhibits Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models (Optional) Proliferation Endothelial Cell Proliferation Assay Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Migration Endothelial Cell Migration Assay Migration->Data_Analysis Tube_Formation Endothelial Cell Tube Formation Assay Tube_Formation->Data_Analysis Matrigel_Plug Matrigel Plug Assay Zebrafish Zebrafish Model Start Compound (this compound) Characterization Start->Proliferation Start->Migration Start->Tube_Formation Data_Analysis->Matrigel_Plug If promising Data_Analysis->Zebrafish If promising

References

Investigating Cancer Cell Proliferation with SB-633825: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent, ATP-competitive small molecule inhibitor with significant activity against key signaling kinases implicated in cancer progression. This technical guide provides a comprehensive overview of the core mechanisms of this compound and detailed protocols for investigating its effects on cancer cell proliferation and related signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge and methodologies to effectively evaluate the therapeutic potential of this compound in preclinical cancer research.

Mechanism of Action

This compound functions as a multi-targeted kinase inhibitor, primarily targeting TIE2, LOK (STK10), and BRK (PTK6). These kinases are integral components of signaling pathways that regulate cellular processes critical to cancer development, including proliferation, survival, migration, and angiogenesis.

  • TIE2 (Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2): A receptor tyrosine kinase predominantly expressed on endothelial cells, TIE2 and its angiopoietin ligands are crucial regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • LOK (Lymphocyte-Oriented Kinase; STK10): A serine/threonine kinase involved in regulating cell structure and migration.

  • BRK (Breast Tumor Kinase; PTK6): A non-receptor tyrosine kinase overexpressed in a high proportion of breast cancers and other epithelial tumors, where it promotes cell proliferation, survival, and migration.[1]

By inhibiting these kinases, this compound is postulated to disrupt downstream signaling cascades, leading to an anti-proliferative and anti-angiogenic effect in cancerous tissues.

Data on Inhibitory Activity

Target KinaseIC50 (nM)
TIE23.5[2][3][4][5]
LOK (STK10)66[2][3][4][5]
BRK (PTK6)150[2][3][4][5]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-proliferative and mechanistic effects of this compound on cancer cells.

Cell Proliferation (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is designed to assess the effect of this compound on the phosphorylation status of its target kinases and their downstream effectors.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TIE2, anti-TIE2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the change in protein phosphorylation.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or a similar basement membrane extract

  • This compound

  • 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium containing various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Tube Formation Analysis: Observe and photograph the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its investigation.

TIE2_Signaling_Pathway Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Binds & Activates PI3K PI3K TIE2->PI3K ERK ERK TIE2->ERK SB633825 This compound SB633825->TIE2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Proliferation

Caption: TIE2 signaling pathway and the inhibitory action of this compound.

LOK_STK10_Signaling_Pathway Upstream_Signals Upstream Signals LOK_STK10 LOK (STK10) Upstream_Signals->LOK_STK10 ERM ERM Proteins (Ezrin, Radixin, Moesin) LOK_STK10->ERM Phosphorylates SB633825 This compound SB633825->LOK_STK10 Inhibits Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ERM->Cytoskeletal_Rearrangement Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

Caption: LOK (STK10) signaling pathway and the inhibitory action of this compound.

BRK_PTK6_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) RTKs Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->RTKs BRK_PTK6 BRK (PTK6) RTKs->BRK_PTK6 Activates STAT3 STAT3 BRK_PTK6->STAT3 Phosphorylates Akt Akt BRK_PTK6->Akt Activates MAPK MAPK Pathway BRK_PTK6->MAPK Activates SB633825 This compound SB633825->BRK_PTK6 Inhibits Proliferation_Survival Cell Proliferation & Survival STAT3->Proliferation_Survival Akt->Proliferation_Survival MAPK->Proliferation_Survival Migration Cell Migration MAPK->Migration

Caption: BRK (PTK6) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation Cell_Culture Select & Culture Cancer Cell Lines MTT_Assay Cell Proliferation Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Angiogenesis_Assay Angiogenesis Assay (Tube Formation) Cell_Culture->Angiogenesis_Assay Data_Analysis Data Analysis (IC50, Pathway Modulation) MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Angiogenesis_Assay->Data_Analysis

Caption: A typical experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound is a multi-targeted kinase inhibitor with potent activity against TIE2, LOK (STK10), and BRK. While its inhibitory effects on these kinases are well-documented, further research is required to fully elucidate its anti-proliferative efficacy across a broad range of cancer cell types. Future studies should focus on:

  • Determining cell-based IC50 values for this compound in a panel of cancer cell lines from various tissues of origin (e.g., breast, lung, colon).

  • Conducting detailed Western blot analyses to confirm the on-target effects of this compound on the TIE2, LOK, and BRK signaling pathways within cancer cells.

  • Performing in vivo studies in animal models to evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound.

The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to systematically investigate the therapeutic potential of this compound in cancer research.

References

SB-633825 as a Chemical Probe for LOK and SLK: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent, ATP-competitive inhibitor initially identified for its activity against TIE2, a receptor tyrosine kinase involved in angiogenesis. Subsequent profiling revealed its significant inhibitory effects on the serine/threonine kinases LOK (Lymphocyte-Oriented Kinase, STK10) and SLK (STE20-like Kinase). This discovery has positioned this compound as a valuable chemical probe for elucidating the biological functions of LOK and SLK and as a starting point for the development of more selective inhibitors for these understudied kinases.[1] This guide provides a comprehensive overview of this compound as a chemical probe for LOK and SLK, including its quantitative inhibitory profile, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways governed by these kinases.

Data Presentation: Quantitative Inhibitor Profile

This compound exhibits potent inhibition of LOK and SLK, alongside its primary target TIE2 and another off-target, BRK. While described as having a "relatively clean inhibition profile," it is important for researchers to be aware of its multi-kinase activity when interpreting experimental results.[1]

Target KinaseIC50 (nM)Notes
TIE23.5Potent inhibition of the primary target.
LOK (STK10)66Significant off-target inhibition, enabling its use as a LOK probe.
BRK150Moderate off-target inhibition.
SLK-While this compound served as a starting point for selective LOK and SLK inhibitors, specific IC50 data for SLK is not readily available in the public domain. However, its derivatives show potent SLK inhibition.

Table 1: In vitro inhibitory potency of this compound against key kinase targets. Data compiled from multiple sources.[1]

At a concentration of 0.1 µM, this compound inhibits LOK to 44% of its maximal activity and TIE2 to 75% of its maximal activity.[1] The development of more selective chemical probes for LOK and SLK has been initiated using this compound as a scaffold.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of kinase inhibitors. Below are methodologies for key in vitro and cell-based assays relevant to the study of this compound as a LOK and SLK probe.

In Vitro Kinase Inhibition Assays

1. LOK Radiometric Kinase Assay

This biochemical assay quantifies the activity of LOK by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]-ATP onto a peptide substrate.

  • Materials:

    • Human LOK/STK10, active (Reaction Biology)

    • Peptide substrate: [RLGRDKYKTLRQIRQ] (20 µM)

    • [γ-³³P]-ATP (10 µM)

    • Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the appropriate amount of the LOK enzyme to each well.

    • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP. The ATP concentration should be at the Km for LOK for accurate IC50 determination.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

2. SLK ADP-Glo™ Luminescent Kinase Assay

This is a non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Materials:

    • Human SLK, active (Promega)

    • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

    • This compound stock solution (10 mM in DMSO)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In the wells of a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (5% final DMSO concentration).

    • Add 2 µl of SLK enzyme in kinase buffer.

    • Add 2 µl of the substrate/ATP mix in kinase buffer to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record the luminescence using a plate reader.

    • Calculate the percentage of kinase activity inhibition and determine the IC50 value as described for the radiometric assay.

Cell-Based Target Engagement Assay

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of an inhibitor to its target kinase in live cells, providing a more physiologically relevant assessment of target engagement.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • NanoLuc®-LOK or NanoLuc®-SLK Fusion Vector (Promega)

    • Transfection reagent (e.g., FuGENE® HD)

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Tracer K-10 (Promega)

    • This compound stock solution (10 mM in DMSO)

    • White, tissue culture-treated 96-well plates

    • Luminometer capable of measuring BRET signals

  • Procedure:

    • Transfection:

      • Seed HEK293 cells in a 6-well plate and grow to ~80% confluency.

      • Co-transfect the cells with the NanoLuc®-LOK or NanoLuc®-SLK Fusion Vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol.

      • Incubate for 24 hours.

    • Assay Preparation:

      • Harvest the transfected cells and resuspend them in Opti-MEM®.

      • Seed the cells into a 96-well white plate.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in Opti-MEM®.

      • Add the diluted inhibitor or DMSO (vehicle control) to the cells.

    • Tracer Addition and Signal Measurement:

      • Add the NanoBRET™ Tracer K-10 to all wells at the recommended concentration.[2]

      • Incubate for 1 hour at 37°C.

      • Measure the BRET signal using a luminometer equipped with appropriate filters for NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).

    • Data Analysis:

      • Calculate the BRET ratio (acceptor emission / donor emission).

      • Normalize the BRET ratios to the vehicle control.

      • Plot the normalized BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for target engagement in live cells.

Signaling Pathways and Visualization

Understanding the signaling context of LOK and SLK is essential for interpreting the phenotypic effects of this compound.

LOK Signaling Pathway

LOK is predominantly expressed in lymphocytes and plays a crucial role in regulating the actin cytoskeleton through the phosphorylation of Ezrin/Radixin/Moesin (ERM) proteins. Activated LOK phosphorylates a conserved threonine residue in the C-terminal domain of ERM proteins, which is essential for their function as crosslinkers between the plasma membrane and the actin cytoskeleton. Recent evidence also suggests that LOK and SLK can be effectors of RhoA, and in turn, negatively regulate RhoA signaling, forming a feedback loop.

LOK_Signaling_Pathway cluster_membrane TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation LOK LOK (STK10) Lck->LOK Activates RhoA_GTP RhoA-GTP RhoA_GTP->LOK Activates RhoA_GDP RhoA-GDP ERM_inactive Inactive ERM (Ezrin/Radixin/Moesin) LOK->ERM_inactive Phosphorylates (Thr) ERM_active Active p-ERM ERM_inactive->ERM_active ERM_active->RhoA_GTP Inhibits (Negative Feedback) Actin Actin Cytoskeleton ERM_active->Actin Crosslinks to Membrane Plasma Membrane ERM_active->Membrane Binds Cytoskeletal_reorganization Cytoskeletal Reorganization (e.g., Microvilli formation) Actin->Cytoskeletal_reorganization

Caption: LOK signaling pathway in lymphocytes.

SLK Signaling Pathway

SLK is involved in regulating cell migration, adhesion, and apoptosis. It is activated downstream of the Focal Adhesion Kinase (FAK) and Src kinase complex. Upon activation, SLK can influence the actin cytoskeleton and focal adhesion turnover. It can also activate stress-activated protein kinase (SAPK) pathways, such as p38 MAPK and JNK.

SLK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins Binds FAK FAK Integrins->FAK Activates Src Src FAK->Src Recruits & Activates SLK SLK FAK->SLK Activates Src->FAK Phosphorylates MAPK_pathway MAPK Pathway (e.g., MEK/ERK) Src->MAPK_pathway Activates MAPK_pathway->SLK Activates Focal_Adhesions Focal Adhesions SLK->Focal_Adhesions Promotes Turnover Actin_Stress_Fibers Actin Stress Fibers SLK->Actin_Stress_Fibers Induces Disassembly p38_JNK p38 / JNK Pathways SLK->p38_JNK Activates Cell_Migration Cell Migration Focal_Adhesions->Cell_Migration Actin_Stress_Fibers->Cell_Migration Apoptosis Apoptosis p38_JNK->Apoptosis

Caption: SLK signaling in cell migration and stress response.

Experimental Workflow: Kinase Inhibition Profiling

A typical workflow for characterizing a kinase inhibitor like this compound involves a tiered approach, starting with broad in vitro screening and progressing to more physiologically relevant cellular assays.

Experimental_Workflow Start Start: This compound Biochemical_Screening In Vitro Biochemical Screening (e.g., Radiometric, Luminescent Assays) Start->Biochemical_Screening Kinome_Profiling Broad Kinome Profiling (e.g., KINOMEscan) Biochemical_Screening->Kinome_Profiling IC50_Determination IC50 Determination for LOK, SLK & Off-targets Biochemical_Screening->IC50_Determination Cell_Based_Assays Cell-Based Assays Kinome_Profiling->Cell_Based_Assays IC50_Determination->Cell_Based_Assays Target_Engagement Target Engagement (e.g., NanoBRET) Cell_Based_Assays->Target_Engagement Phenotypic_Assays Phenotypic Assays (e.g., Cell Migration, Apoptosis) Cell_Based_Assays->Phenotypic_Assays Data_Analysis Data Analysis & Probe Characterization Target_Engagement->Data_Analysis Phenotypic_Assays->Data_Analysis

Caption: Workflow for kinase inhibitor characterization.

Conclusion

This compound is a valuable tool for researchers investigating the cellular roles of LOK and SLK. Its well-characterized, albeit multi-targeted, inhibitory profile allows for its use as a chemical probe to dissect the signaling pathways controlled by these kinases. The experimental protocols provided herein offer a robust framework for its in vitro and in-cell characterization. As with any chemical probe, it is imperative to use it at appropriate concentrations and, where possible, in conjunction with complementary approaches such as genetic knockdowns or more selective second-generation inhibitors to validate findings. The continued study of LOK and SLK, facilitated by probes like this compound, will undoubtedly shed further light on their importance in both normal physiology and disease.

References

An In-Depth Technical Guide to the Physicochemical Properties of SB-633825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-633825 is a potent, ATP-competitive inhibitor of the tyrosine kinase Tie-2 (angiopoietin receptor), Lymphocyte-Oriented Kinase (LOK, also known as STK10), and Breast Tumor Kinase (BRK, also known as PTK6).[1][2][3][4] By targeting these kinases, this compound plays a significant role in modulating critical signaling pathways, particularly the Angiopoietin/Tie-2 pathway, which is pivotal in angiogenesis.[5][6][7] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Identification and Structure
PropertyValue
IUPAC Name 4-(6-methoxy-2-(4-methyl-1H-imidazol-1-yl)quinolin-4-yl)-N-(p-tolyl)benzenesulfonamide
CAS Number 956613-01-7[2][8][9]
Molecular Formula C28H25N3O3S[2][9]
Molecular Weight 483.58 g/mol [2][9]
Appearance Light yellow to yellow solid[4]
Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound. It is important to note that while some data is experimentally determined, other values are predicted based on computational models due to the limited availability of published experimental data.

PropertyValueMethod
Melting Point Not available (Predicted: ~200-250 °C)Prediction
Boiling Point Not available (Predicted: ~700-800 °C)Prediction
Solubility DMSO: 9.62 mg/mL (19.89 mM)[4]Experimental
Aqueous: Low (predicted)Prediction
pKa Not available (Predicted: Basic ~4-5, Acidic ~9-10)Prediction
LogP Not available (Predicted: ~4-5)Prediction

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline standard experimental protocols for determining the key properties of small molecule inhibitors like this compound.

Solubility Determination

2.1.1. Kinetic Solubility Assay

This high-throughput method is used for rapid assessment.[10][11][12][13]

  • Materials : Test compound (this compound) dissolved in DMSO (e.g., 10 mM stock), phosphate-buffered saline (PBS), pH 7.4, 96-well microtiter plates, nephelometer.

  • Procedure :

    • A serial dilution of the DMSO stock solution is performed in the 96-well plate.

    • PBS is added to each well to achieve the final desired concentrations.

    • The plate is shaken for a specified period (e.g., 2 hours) at a controlled temperature.[12]

    • Light scattering is measured using a nephelometer. An increase in light scattering indicates precipitation.

  • Data Analysis : The kinetic solubility is the highest concentration with no significant increase in light scattering compared to a buffer-only control.

2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility.[11][14][15][16]

  • Materials : Solid form of the test compound, buffer of interest (e.g., PBS, pH 7.4), vials with screw caps, shaking incubator, HPLC-UV or LC-MS system.

  • Procedure :

    • An excess amount of the solid compound is added to a vial containing the buffer.

    • The vial is sealed and agitated in a shaking incubator until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a validated HPLC-UV or LC-MS method.

  • Data Analysis : The measured concentration represents the thermodynamic solubility.

Melting Point Determination (Capillary Method)

This is a standard technique for determining the melting point of a crystalline solid.[17][18][19][20][21]

  • Materials : Dry, powdered test compound, capillary tubes, melting point apparatus.

  • Procedure :

    • A small amount of the powdered compound is packed into a capillary tube to a height of 2-3 mm.[18]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C/min near the expected melting point).[18]

    • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant(s) of a compound.[22][23][24][25][26]

  • Materials : Test compound, standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH), potentiometer with a calibrated pH electrode, magnetic stirrer.

  • Procedure :

    • A known concentration of the test compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds).

    • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

    • The solution is titrated with the standardized acid or base, and the pH is recorded after each incremental addition of the titrant.

  • Data Analysis : The pKa is determined from the inflection point(s) of the titration curve (pH vs. volume of titrant).

LogP Determination (Shake-Flask Method)

This classic method measures the partition coefficient between two immiscible liquids, typically octanol (B41247) and water.[27][28][29][30]

  • Materials : Test compound, n-octanol, water (buffered to a specific pH, e.g., 7.4), separatory funnel or vials, analytical method for quantification (e.g., HPLC-UV).

  • Procedure :

    • A known amount of the test compound is dissolved in a pre-saturated mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined.

  • Data Analysis : The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Signaling Pathway

This compound primarily targets the Angiopoietin/Tie-2 signaling pathway, which is a critical regulator of angiogenesis.

Angiopoietin/Tie-2 Signaling Pathway

The binding of angiopoietin-1 (Ang1) to the Tie-2 receptor tyrosine kinase promotes receptor phosphorylation and downstream signaling, leading to vascular stabilization and quiescence. Conversely, angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, inhibiting Ang1-mediated Tie-2 activation and promoting vascular destabilization and angiogenesis.[6][31] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of Tie-2, thereby inhibiting its downstream signaling cascades.

Angiopoietin_Tie2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2_inactive Tie-2 Receptor (Inactive) Ang1->Tie2_inactive Binds & Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2_inactive Binds & Antagonizes Destabilization Vascular Destabilization & Angiogenesis Ang2->Destabilization Promotes Tie2_active Tie-2 Receptor (Active/Phosphorylated) Tie2_inactive->Tie2_active PI3K PI3K Tie2_active->PI3K Activates MAPK MAPK Tie2_active->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival & Vascular Stabilization Akt->Survival Promotes MAPK->Survival Promotes SB633825 This compound SB633825->Tie2_active Inhibits (ATP-competitive)

Caption: Angiopoietin/Tie-2 signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. While key identifiers and solubility in DMSO are experimentally established, further experimental determination of properties such as melting point, pKa, and LogP would provide a more complete profile of this potent kinase inhibitor. The provided experimental protocols serve as a foundation for such future work. The visualization of its mechanism of action within the Angiopoietin/Tie-2 signaling pathway underscores its therapeutic potential in angiogenesis-related diseases.

References

SB-633825: A Technical Guide to its Inhibitory Activity on TIE2, LOK, and BRK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-633825 is a potent, ATP-competitive kinase inhibitor with significant activity against Tyrosine-protein kinase receptor TIE2, Lymphocyte-oriented kinase (LOK, also known as STK10), and Breast tumor kinase (BRK, also known as PTK6).[1] This document provides a comprehensive technical overview of the inhibitory profile of this compound against these three kinases. It includes a detailed summary of its half-maximal inhibitory concentration (IC50) values, plausible experimental protocols for determining these values based on established methodologies, and an exploration of the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers in oncology, angiogenesis, and immunology, facilitating further investigation into the therapeutic potential of this compound and related compounds.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against TIE2, LOK, and BRK has been characterized by its IC50 values, which represent the concentration of the inhibitor required to reduce the kinase's activity by 50%. These values highlight the compound's high affinity, particularly for TIE2.

Target Kinase Alias(es) IC50 (nM)
TIE2TEK3.5
LOKSTK1066
BRKPTK6150

Table 1: IC50 values of this compound for TIE2, LOK, and BRK kinases. Data sourced from multiple consistent reports.[1]

Experimental Protocols for IC50 Determination

While the specific protocol from the original discovery of this compound is not publicly detailed, a comprehensive methodology for determining kinase inhibition can be constructed based on widely used and validated biochemical assays. The following protocols describe plausible methods for measuring the IC50 values of this compound against TIE2, LOK, and BRK.

General Principle: ATP-Competitive Kinase Assay

This compound functions as an ATP-competitive inhibitor.[1] Assays to determine its IC50 are designed to measure the phosphorylation of a substrate by the kinase in the presence of a fixed concentration of ATP (typically near its Michaelis-Menten constant, Km) and varying concentrations of the inhibitor. The reduction in substrate phosphorylation correlates with the inhibitory activity of the compound. Common detection methods include luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™) or radiometric assays that measure the incorporation of a radiolabeled phosphate (B84403) (from [γ-³³P]-ATP or [γ-³²P]-ATP) into the substrate.

Generic Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™)

This protocol is a generalized procedure applicable to all three kinases with minor modifications to substrates and buffer conditions.

Materials:

  • Recombinant human TIE2, LOK, or BRK kinase

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases like TIE2 and BRK; a specific peptide like RLGRDKYKTLRQIRQ for LOK)

  • This compound

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (as a control) to the wells of the assay plate.

    • Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate.

    • Add the master mix to the wells.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution at a concentration appropriate for the specific kinase (ideally at its Km value).

    • Add the ATP solution to each well to start the reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A This compound Serial Dilution D Dispense this compound & Master Mix to Plate A->D B Kinase/Substrate Master Mix B->D C ATP Solution E Add ATP to Initiate Reaction C->E D->E F Incubate (e.g., 30°C, 60 min) E->F G Add ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Generate Dose-Response Curve & Determine IC50 J->K G ANG1 Angiopoietin-1 (ANG1) TIE2 TIE2 Receptor ANG1->TIE2 Binds & Activates PI3K PI3K TIE2->PI3K Phosphorylates SB633825 This compound SB633825->TIE2 Inhibits (ATP-competitive) AKT AKT PI3K->AKT Outcomes Endothelial Cell Survival Vascular Stability Anti-inflammatory AKT->Outcomes G Upstream Upstream Signals (e.g., Chemokines) LOK LOK (STK10) Upstream->LOK Activates ERM ERM Proteins LOK->ERM Phosphorylates PLK1 PLK1 LOK->PLK1 Phosphorylates p38 p38 MAPK Pathway LOK->p38 SB633825 This compound SB633825->LOK Inhibits Migration Lymphocyte Migration ERM->Migration CellCycle Cell Cycle Progression PLK1->CellCycle G EGFR Growth Factor Receptors (e.g., EGFR) BRK BRK (PTK6) EGFR->BRK Activate STAT3 STAT3 / STAT5 BRK->STAT3 Phosphorylates Sam68 Sam68 BRK->Sam68 Phosphorylates SB633825 This compound SB633825->BRK Inhibits Outcomes Gene Transcription (Proliferation, Survival) STAT3->Outcomes

References

The Early Discovery and Synthesis of SB-633825: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early discovery and synthesis of SB-633825, a potent ATP-competitive kinase inhibitor. Initially identified within a broader search for receptor tyrosine kinase (RTK) inhibitors, this compound has emerged as a multi-target agent with significant activity against TIE2, LOK (STK10), and BRK. This document details the discovery timeline, key quantitative data, experimental protocols for its synthesis and kinase activity assessment, and visualizes the associated signaling pathways and workflows.

Discovery and Scientific Context

The discovery of this compound, chemically known as N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, is intertwined with the development of Cabozantinib. The foundational patent, WO 2005/030140, filed by Exelixis, Inc., first disclosed this chemical scaffold as part of a series of quinoline (B57606) derivatives designed to inhibit various RTKs involved in cancer progression, such as c-Met and VEGFRs.

While the initial patent positioned the compound class as broad-spectrum RTK inhibitors for anti-angiogenic and anti-tumor applications, the specific high-potency inhibition of TIE2, LOK, and BRK by this compound was later characterized in a comprehensive study of the Published Kinase Inhibitor Set (PKIS) by Elkins et al. in 2016.[1][2][3][4] This subsequent profiling highlighted this compound as a valuable tool compound for studying the pharmacology of these particular kinases.

The discovery process can be logically outlined as a progression from broad screening to specific target identification.

A Broad Screening for RTK Inhibitors (Anti-angiogenesis Program) B Identification of Quinoline- Cyclopropane-Dicarboxamide Scaffold A->B C Synthesis and Initial Profiling (e.g., c-Met, VEGFRs) B->C D Inclusion in Published Kinase Inhibitor Set (PKIS) C->D E Comprehensive Kinase Profiling (Elkins et al., 2016) D->E F Identification as a Potent Inhibitor of TIE2, LOK, and BRK E->F

Logical workflow of the discovery of this compound's kinase inhibitory profile.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against its primary kinase targets has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency, particularly against TIE2.

Kinase TargetIC50 (nM)
TIE23.5
LOK (STK10)66
BRK150
Data sourced from MedChemExpress and other suppliers, referencing Elkins JM, et al. Nat Biotechnol. 2016.[1][2][4]

Signaling Pathways

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascades initiated by these kinases.

TIE2 Signaling Pathway

The TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) receptor is crucial for angiogenesis and vascular stability. Its activation by angiopoietins leads to the phosphorylation of downstream effectors that promote endothelial cell survival and vessel maturation. Inhibition of TIE2 by this compound disrupts these processes.

Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Binds & Activates PI3K PI3K TIE2->PI3K Phosphorylates SB633825 This compound SB633825->TIE2 Inhibits ATP Binding Akt Akt PI3K->Akt EndoCell Endothelial Cell Survival & Vascular Stability Akt->EndoCell

Inhibition of the TIE2 signaling pathway by this compound.
LOK (STK10) and BRK Signaling

LOK (Lymphocyte-Oriented Kinase, also known as STK10) is involved in regulating cell structure and migration, while BRK (Breast Tumor Kinase) is implicated in cancer cell proliferation and survival. By inhibiting these kinases, this compound can interfere with these pathological cellular processes.

cluster_LOK LOK (STK10) Pathway cluster_BRK BRK Pathway LOK LOK Cytoskeleton Cytoskeletal Reorganization & Cell Migration LOK->Cytoskeleton BRK BRK Proliferation Cell Proliferation & Survival BRK->Proliferation SB633825 This compound SB633825->LOK Inhibits SB633825->BRK Inhibits

Inhibition of LOK and BRK signaling by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is well-documented in the patent literature. A general synthetic route is outlined below, based on procedures described in patents such as EP3551612A1.

A 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid C 1-((4-fluorophenyl)carbamoyl) cyclopropanecarbonyl chloride A->C Reacts with B Thionyl Chloride in THF B->C via F This compound (Final Product) C->F Reacts with D 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline D->F and E Potassium Carbonate in THF/Water E->F in the presence of

General synthetic workflow for this compound.

Detailed Synthetic Procedure:

  • Step 1: Formation of the Acid Chloride. To a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in anhydrous tetrahydrofuran (B95107) (THF), thionyl chloride is added dropwise at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the corresponding acid chloride, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Amide Coupling. In a separate reaction vessel, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is dissolved in a mixture of THF and water. An inorganic base, such as potassium carbonate, is added to the solution. The freshly prepared acid chloride from Step 1, dissolved in THF, is then added dropwise to this mixture. The reaction is stirred at room temperature until completion.

  • Step 3: Work-up and Purification. Upon completion of the reaction, the organic solvent is typically removed under reduced pressure. The resulting aqueous residue is extracted with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product, this compound, as a solid.

Note: This is a generalized protocol. Specific reaction conditions, such as temperatures, reaction times, and purification methods, may vary and should be optimized.

Kinase Inhibition Assay Protocol (General)

The inhibitory activity of this compound against TIE2, LOK, and BRK is typically determined using an in vitro kinase assay. A representative protocol is described below.

Materials:

  • Recombinant human TIE2, LOK, or BRK kinase domain.

  • Kinase-specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • This compound (dissolved in DMSO).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or similar).

  • Microplate reader.

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup: The kinase, substrate, and this compound (or DMSO for control) are added to the wells of a microplate in the kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: After incubation, the detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: The luminescence or fluorescence signal is measured using a microplate reader. The data is normalized to controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Conclusion

This compound represents a significant chemical tool for the study of TIE2, LOK, and BRK kinase biology. Its discovery journey, from a broadly acting RTK inhibitor to a well-characterized multi-target agent, underscores the importance of comprehensive profiling in drug discovery. The synthetic routes are well-established, allowing for its accessibility to the research community. This guide provides a foundational understanding of the key technical aspects of this compound, intended to support further research and development efforts in the field of kinase inhibition.

References

SB-633825: A Technical Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Versatile Tool for Probing TIE2, LOK (STK10), and BRK (PTK6) Kinases

Abstract

This technical guide provides a comprehensive overview of SB-633825, a potent ATP-competitive kinase inhibitor. Initially developed as an inhibitor for the TIE2 kinase, subsequent profiling has revealed significant activity against Lymphocyte-Oriented Kinase (LOK/STK10) and Breast Tumor Kinase (BRK/PTK6). As a component of publicly available kinase inhibitor libraries, such as the Published Kinase Inhibitor Set (PKIS), this compound serves as a valuable chemical probe for elucidating the roles of its target kinases in cellular processes like angiogenesis and oncogenesis. This document details its mechanism of action, kinase selectivity profile, involvement in key signaling pathways, and representative experimental protocols for its use in research settings.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a major focus for drug discovery, particularly in oncology.[1] The development of kinase inhibitor libraries has democratized research into the kinome, providing publicly accessible tools to investigate the function of understudied kinases.[2][3][4] this compound is a small molecule inhibitor that emerged from such research efforts. Originally synthesized as an inhibitor of the angiopoietin receptor TIE2, a key regulator of angiogenesis, it was later included in the GlaxoSmithKline (GSK) Published Kinase Inhibitor Set (PKIS).[2][4] Comprehensive screening of this library revealed that this compound also potently inhibits LOK (STK10) and BRK (PTK6), making it a useful tool for studying the biology of these less-characterized kinases.[1][2]

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor.[1] This mechanism is common to a large class of kinase inhibitors that are designed to bind to the highly conserved ATP-binding pocket within the kinase domain.[5][6] By occupying this site, the inhibitor prevents the binding of the endogenous substrate, adenosine (B11128) triphosphate (ATP), thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling. The binding of this compound to the ATP pocket has been confirmed through co-crystal structures with LOK, which show it binding in both the active 'DFG-in' and inactive 'DFG-out' conformations of the kinase.[7]

cluster_0 Kinase Active Site cluster_1 Catalytic Activity Kinase Kinase Domain ATP-Binding Pocket Hinge Region Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase:pocket Binds SB633825 This compound SB633825->Kinase:pocket Competitively Binds & Blocks PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Result

Figure 1: ATP-Competitive Inhibition by this compound.

Kinase Selectivity Profile

This compound exhibits a relatively clean inhibition profile, with high potency against a small number of kinases.[1][2] Its primary targets are the receptor tyrosine kinase TIE2 and the non-receptor kinases LOK and BRK. The inhibitory activity is most potent against TIE2.

Target KinaseAlternative NameIC50% Maximal Activity @ 0.1 µM
TIE2TEK3.5 nM75%
LOKSTK1066 nM44%
BRKPTK6150 nMNot Available
Data sourced from MedChemExpress and related publications.[1]

This multi-target profile makes this compound a useful tool for studying pathways regulated by these kinases but also necessitates careful experimental design to attribute observed effects to a specific target. Its discovery has served as a starting point for the development of more selective inhibitors for the LOK and SLK kinases.[1]

Key Signaling Pathways Modulated by this compound

This compound's inhibitory activity affects several distinct signaling pathways crucial to both normal physiology and disease states, including angiogenesis, cytoskeletal organization, and cancer cell proliferation.

The Angiopoietin/Tie2 Signaling Axis

The Angiopoietin (Ang)/Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[8] The ligand Angiopoietin-1 (Ang1) promotes vascular quiescence and integrity by binding to and activating the TIE2 receptor on endothelial cells. This activation leads to the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell survival and vessel stabilization.[9][10] Conversely, Angiopoietin-2 (Ang2) acts as a context-dependent antagonist, destabilizing vessels and making them more responsive to pro-angiogenic factors like VEGF.[8] By inhibiting TIE2, this compound blocks these signaling events, which underlies its anti-angiogenic properties.[1]

Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Activates Ang2 Angiopoietin-2 Ang2->TIE2 Antagonizes PI3K PI3K/Akt Pathway TIE2->PI3K MAPK MAPK/ERK Pathway TIE2->MAPK SB633825 This compound SB633825->TIE2 Inhibits Result Vascular Stability & Endothelial Survival PI3K->Result MAPK->Result

Figure 2: Inhibition of the Ang/Tie2 Signaling Pathway by this compound.

The LOK (STK10) Signaling Pathway

Lymphocyte-oriented kinase (LOK), or STK10, is a serine/threonine kinase belonging to the STE20 family.[11] It is predominantly expressed in hematopoietic cells and plays a role in regulating cytoskeletal rearrangements.[1] One of its key functions is the phosphorylation of the Ezrin-Radixin-Moesin (ERM) family of proteins. Phosphorylated ERM proteins act as linkers between the plasma membrane and the actin cytoskeleton, influencing cell motility, adhesion, and morphology. Recent studies also suggest LOK/STK10 can modulate the p38 MAPK signaling pathway, thereby impacting cell proliferation and migration in cancer cells.

LOK LOK (STK10) ERM ERM Proteins LOK->ERM Phosphorylates p38 p38 MAPK Pathway LOK->p38 Modulates SB633825 This compound SB633825->LOK Inhibits Result1 Cytoskeletal Rearrangement ERM->Result1 Result2 Cell Migration & Proliferation p38->Result2

Figure 3: Inhibition of the LOK (STK10) Signaling Pathway by this compound.

The BRK (PTK6) Signaling Pathway

Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and other epithelial tumors.[5] BRK/PTK6 acts as a signaling hub downstream of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[6] Upon activation, it phosphorylates a variety of substrates, including Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5.[5][6] This leads to the activation of gene transcription programs that promote cancer cell proliferation, survival, and migration. BRK also contributes to the activation of the PI3K/Akt and MAPK pathways.[6]

EGFR EGFR/HER2 BRK BRK (PTK6) EGFR->BRK Activates STAT3 STAT3 / STAT5 BRK->STAT3 Phosphorylates PI3K PI3K/Akt Pathway BRK->PI3K Activates SB633825 This compound SB633825->BRK Inhibits Result Gene Transcription (Proliferation, Survival, Migration) STAT3->Result PI3K->Result

Figure 4: Inhibition of the BRK (PTK6) Signaling Pathway by this compound.

Experimental Protocols

While specific, detailed protocols for every application of this compound are not publicly available, this section provides a representative methodology for a high-throughput biochemical kinase assay, a standard approach for profiling compounds from inhibitor libraries.

Representative High-Throughput Kinase Activity Assay

This protocol describes a generic, luminescence-based biochemical assay to measure the kinase activity and determine the potency (e.g., IC50) of an inhibitor like this compound. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels correspond to higher kinase activity.

Materials:

  • Recombinant human kinase (e.g., TIE2, LOK, or BRK)

  • Specific kinase substrate (peptide or protein)

  • This compound (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating: Prepare a serial dilution of this compound in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "maximum inhibition" (background) controls.

  • Kinase Addition: Prepare a solution of the recombinant kinase in assay buffer. Add the kinase solution (e.g., 5 µL) to all wells except the background controls.

  • Reaction Initiation: Prepare a solution containing both the kinase substrate and ATP in assay buffer. Add this reaction mix (e.g., 5 µL) to all wells to start the enzymatic reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Signal Detection: Add an equal volume (e.g., 10 µL) of the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal.

  • Signal Readout: Incubate the plate for a further 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme wells) from all other readings.

    • Normalize the data by setting the "no inhibition" (DMSO only) control as 100% activity and the background control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A 1. Compound Dilution (Serial dilution of this compound in DMSO) B 2. Dispense Compound (e.g., 50 nL into 384-well plate) A->B C 3. Add Kinase Enzyme B->C D 4. Add ATP/Substrate Mix (Initiate Reaction) C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Add ATP Detection Reagent (Stop reaction, generate signal) E->F G 7. Read Luminescence F->G H 8. Data Analysis (Normalize data, plot curve, calculate IC50) G->H

Figure 5: General Workflow for a High-Throughput Biochemical Kinase Assay.

Applications in Research and Drug Development

This compound is a multifaceted tool for researchers in kinase biology and drug discovery:

  • Target Validation: It can be used in cell-based and in vivo models to probe the functional consequences of inhibiting TIE2, LOK, or BRK, helping to validate them as therapeutic targets.

  • Pathway Elucidation: The inhibitor allows for the investigation of the downstream effects of TIE2, LOK, and BRK inhibition, aiding in the detailed mapping of their respective signaling pathways.

  • Chemical Probe: As a well-characterized inhibitor with a known selectivity profile, it serves as a reference compound for studying the roles of its targets in processes like angiogenesis, cell migration, and tumor growth.[1]

  • Scaffold for Drug Discovery: The chemical structure of this compound has served as a starting point for medicinal chemistry efforts to generate new analogs with improved selectivity and drug-like properties, particularly for LOK and the related kinase SLK.[1]

Conclusion

This compound is a potent, ATP-competitive inhibitor of TIE2, LOK, and BRK kinases. Its inclusion in open-source libraries like PKIS has made it an accessible and valuable tool for the broader scientific community. With a well-defined mechanism of action and a relatively selective profile, it enables the functional interrogation of key signaling pathways involved in angiogenesis and cancer biology. This technical guide provides the foundational data and methodologies required for researchers, scientists, and drug development professionals to effectively incorporate this compound into their research programs to explore novel kinase biology and advance therapeutic discovery.

References

Structural Basis of SB-633825 Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis of kinase inhibition by SB-633825, a potent ATP-competitive inhibitor. The document details its inhibitory activity against key kinase targets, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibition against three primary kinase targets: Tyrosine-protein kinase receptor TIE2, Lymphocyte-oriented kinase (LOK, also known as STK10), and Breast tumor kinase (BRK, also known as PTK6). The half-maximal inhibitory concentrations (IC50) are summarized below.[1][2][3][4]

Kinase TargetIC50 (nM)
TIE23.5
LOK (STK10)66
BRK (PTK6)150

Experimental Protocols

The primary characterization of this compound's inhibitory activity was conducted as part of a large-scale screen of the Published Kinase Inhibitor Set (PKIS).[5][6] The following sections detail the methodologies employed in these and similar kinase inhibition studies.

Kinase Inhibition Assay

The IC50 values for this compound were determined using a microfluidics capillary electrophoresis-based assay.[5][6][7] This method measures the change in electrophoretic mobility of a fluorescently-labeled substrate upon phosphorylation by the target kinase. The general protocol is as follows:

  • Reaction Mixture Preparation : A reaction mixture is prepared containing the specific kinase, a fluorescently labeled peptide or lipid substrate, and ATP at a concentration equivalent to the Kₘ of the respective kinase.

  • Inhibitor Addition : this compound is added to the reaction mixture at varying concentrations.

  • Incubation : The reaction is allowed to proceed at a controlled temperature, typically 30°C, for a defined period, allowing for enzymatic phosphorylation of the substrate.

  • Separation and Detection : The reaction products are then introduced into a microfluidic capillary electrophoresis system. The phosphorylated and non-phosphorylated substrates are separated based on their differential electrophoretic mobility.

  • Data Analysis : The extent of phosphorylation is quantified by measuring the fluorescence of the separated products. The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

While the specific peptide or lipid substrates used for TIE2, LOK, and BRK in the definitive screening of this compound are not detailed in the primary publication, commercially available kinase assay kits for these targets often utilize generic tyrosine kinase substrates like Poly(Glu, Tyr) 4:1.

X-ray Crystallography

The structural basis for the inhibition of LOK by this compound was elucidated through X-ray crystallography. The general workflow for obtaining a co-crystal structure is as follows:

  • Protein Expression and Purification : The kinase domain of the target protein (e.g., LOK) is expressed in a suitable system, such as insect cells, and purified to homogeneity using chromatographic techniques.

  • Co-crystallization : The purified kinase is incubated with a molar excess of this compound to ensure the formation of the kinase-inhibitor complex. Crystallization conditions are screened using various precipitants, buffers, and additives.

  • Data Collection : Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

  • Structure Determination and Refinement : The diffraction data is processed to determine the electron density map. The crystal structure of the kinase-inhibitor complex is then built and refined to yield a high-resolution model of the binding interaction.

Currently, crystal structures of this compound in complex with TIE2 or BRK are not publicly available.

Structural Basis of LOK Inhibition

The crystal structures of this compound in complex with LOK have been solved in both the active (DFG-in, PDB: 4USE) and inactive (DFG-out, PDB: 4USD) conformations, confirming its ATP-competitive binding mode. This dual-conformation binding is a notable feature of this inhibitor.

In the ATP-binding pocket of LOK, this compound engages in a network of interactions that stabilize its binding. The precise nature of these interactions, including hydrogen bonds and hydrophobic contacts with key residues in the hinge region and surrounding pocket, underpins its inhibitory potency. The ability to bind to both active and inactive conformations suggests a degree of conformational flexibility in either the inhibitor or the protein, or both, which may contribute to its inhibitory profile.

Signaling Pathways and Logical Relationships

This compound's inhibitory activity against TIE2, LOK, and BRK has implications for several cellular signaling pathways critical in cancer biology, particularly angiogenesis and cell proliferation.

TIE2 Signaling Pathway

The Angiopoietin (Ang)/TIE2 signaling pathway is a crucial regulator of vascular development and stability.[1] Inhibition of TIE2 by this compound disrupts this pathway, leading to anti-angiogenic effects.

TIE2_Signaling_Pathway Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Activates PI3K PI3K TIE2->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Endothelial Cell Survival & Migration Akt->Survival Stability Vascular Stability eNOS->Stability SB633825 This compound SB633825->TIE2 Inhibits

TIE2 Signaling Pathway Inhibition by this compound
Experimental Workflow for Kinase Inhibition

The general workflow for determining the inhibitory potential of a compound like this compound involves a series of interconnected experimental stages.

Kinase_Inhibition_Workflow Compound This compound Synthesis KinaseAssay Biochemical Kinase Assay Compound->KinaseAssay Crystallography X-ray Crystallography Compound->Crystallography BindingKinetics Binding Kinetics (e.g., SPR) Compound->BindingKinetics IC50 IC50 Determination KinaseAssay->IC50 CellAssay Cell-based Assays (Proliferation, Angiogenesis) IC50->CellAssay Structure Co-crystal Structure (e.g., LOK) Crystallography->Structure Structure->CellAssay Phenotype Cellular Phenotype CellAssay->Phenotype Kd kon, koff, Kd BindingKinetics->Kd

Experimental Workflow for Characterizing this compound

Conclusion

This compound is a potent, ATP-competitive inhibitor of TIE2, LOK, and BRK kinases. Its inhibitory activity has been quantified through biochemical assays, and the structural basis of its interaction with LOK has been elucidated via X-ray crystallography, revealing a binding mode that accommodates both active and inactive kinase conformations. While the structural and detailed kinetic data for TIE2 and BRK are not yet publicly available, the existing information provides a solid foundation for understanding the mechanism of action of this compound and serves as a valuable starting point for the development of more selective inhibitors for these important cancer-related targets. The disruption of key signaling pathways, particularly the TIE2 pathway, underscores its potential as an anti-angiogenic agent.

References

Methodological & Application

Application Notes and Protocols for SB-633825 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of SB-633825 against its primary kinase targets: TIE2, LOK (STK10), and BRK (PTK6). This compound is a potent, ATP-competitive inhibitor with significant anti-angiogenic and potential anti-cancer properties. The provided protocol utilizes a luminescence-based kinase assay, which offers high sensitivity and a non-radioactive method for quantifying kinase activity. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.

Introduction

This compound is a small molecule inhibitor targeting multiple protein kinases. Its primary targets include the angiopoietin receptor TIE2 (Tyrosine-protein kinase receptor TEK), LOK (Lymphocyte-oriented kinase; STK10), and BRK (Breast tumor kinase; PTK6). By competitively binding to the ATP-binding site of these kinases, this compound effectively blocks their phosphotransferase activity, thereby modulating downstream signaling pathways involved in angiogenesis, cell proliferation, and migration. Understanding the potency and selectivity of this compound against these kinases is crucial for its development as a therapeutic agent. This document outlines a robust in vitro kinase assay protocol to quantify the inhibitory activity of this compound, primarily using the ADP-Glo™ Kinase Assay technology.

Data Presentation

The inhibitory activity of this compound against its target kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

Target KinaseThis compound IC50 (nM)
TIE23.5
LOK (STK10)66
BRK (PTK6)150

Signaling Pathways and Mechanism of Action

This compound functions by inhibiting key kinases in distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the mechanism of action of this compound and the general signaling cascades of its target kinases.

cluster_0 ATP-Competitive Inhibition Kinase\n(Active Site) Kinase (Active Site) Substrate Substrate Kinase\n(Active Site)->Substrate Phosphorylates No Reaction No Reaction Kinase\n(Active Site)->No Reaction ATP ATP ATP->Kinase\n(Active Site) Binds This compound This compound This compound->Kinase\n(Active Site) Competitively Binds Phosphorylated\nSubstrate Phosphorylated Substrate Substrate->Phosphorylated\nSubstrate

Mechanism of ATP-competitive inhibition by this compound.

cluster_TIE2 TIE2 Signaling cluster_LOK LOK (STK10) Signaling cluster_BRK BRK (PTK6) Signaling Angiopoietin Angiopoietin-1 TIE2 TIE2 Receptor Angiopoietin->TIE2 PI3K_Akt PI3K/Akt Pathway TIE2->PI3K_Akt MAPK MAPK Pathway TIE2->MAPK Angiogenesis Angiogenesis, Vascular Stability PI3K_Akt->Angiogenesis MAPK->Angiogenesis SB1 This compound SB1->TIE2 inhibits Upstream_LOK Upstream Signals LOK LOK (STK10) Upstream_LOK->LOK ERM ERM Proteins LOK->ERM Cytoskeleton Cytoskeletal Rearrangement ERM->Cytoskeleton SB2 This compound SB2->LOK inhibits Upstream_BRK Growth Factor Receptors BRK BRK (PTK6) Upstream_BRK->BRK STAT3 STAT3 BRK->STAT3 Proliferation Cell Proliferation, Migration STAT3->Proliferation SB3 This compound SB3->BRK inhibits

Simplified signaling pathways of TIE2, LOK, and BRK inhibited by this compound.

Experimental Protocols

The following protocol is for a luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay system. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials and Reagents
  • Enzymes:

    • Recombinant human TIE2 kinase

    • Recombinant human LOK (STK10) kinase

    • Recombinant human BRK (PTK6) kinase

  • Substrates:

    • Poly(Glu, Tyr) 4:1 for TIE2 and BRK assays

    • Specific peptide substrate for LOK (e.g., RLGRDKYKTLRQIRQ)

  • Inhibitor: this compound

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Other Reagents:

    • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • DMSO (for inhibitor dilution)

    • Nuclease-free water

  • Equipment:

    • White, opaque 96-well or 384-well plates

    • Multichannel pipettes

    • Plate shaker

    • Luminometer

Experimental Workflow

The general workflow for the in vitro kinase assay is depicted below.

A Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions B Add Kinase, Substrate, and this compound to Plate A->B C Initiate Reaction: Add ATP B->C D Incubate at RT (e.g., 60 minutes) C->D E Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent D->E F Incubate at RT (e.g., 40 minutes) E->F G Detect ADP: Add Kinase Detection Reagent F->G H Incubate at RT (e.g., 30-60 minutes) G->H I Measure Luminescence H->I

Workflow for the ADP-Glo™ in vitro kinase assay.
Detailed Protocol

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO. A final assay concentration range of 0.1 nM to 10 µM is recommended.

    • Prepare the kinase buffer.

    • Dilute the recombinant kinases and substrates to their desired working concentrations in kinase buffer.

    • Prepare the ATP solution at a concentration twice the final desired concentration. The recommended final ATP concentrations are:

      • TIE2 Assay: 1.5 µM (at the known ATP Km)

      • LOK Assay: 10 µM (based on established radiometric assays)

      • BRK Assay: 10 µM (a common starting concentration for tyrosine kinases)

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a white, opaque 96-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates the luminescence reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for conducting an in vitro kinase assay to determine the inhibitory potency of this compound against TIE2, LOK, and BRK. The luminescence-based protocol offers a sensitive, reliable, and high-throughput compatible method for characterizing kinase inhibitors. The provided data and diagrams serve as a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery. Adherence to this detailed protocol will enable the generation of robust and reproducible data for the evaluation of this compound and other potential kinase inhibitors.

Application Notes and Protocols for SB-633825, a Potent TIE2/LOK/BRK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent and ATP-competitive inhibitor of several protein kinases, primarily targeting TIE2, LOK (STK10), and BRK.[1][2] Its ability to inhibit these kinases, particularly TIE2, makes it a valuable tool for studying angiogenesis and related signaling pathways. The angiopoietin (Ang)/Tie2 kinase signaling pathway is a critical regulator of endothelial cell function and blood vessel formation, and its dysregulation is implicated in various diseases, including cancer.[1][3] These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on the TIE2 signaling pathway.

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor (TKI). Tyrosine kinases are enzymes that phosphorylate specific amino acids on substrate proteins, thereby activating or deactivating signaling pathways that control fundamental cellular processes such as proliferation, migration, differentiation, and apoptosis.[4] By competitively binding to the ATP-binding site of TIE2, LOK, and BRK, this compound blocks their kinase activity, thus inhibiting downstream signaling.[1]

Quantitative Data

The inhibitory potency of this compound against its primary kinase targets has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
TIE23.5
LOK (STK10)66
BRK150
Data sourced from publicly available information.[1]

Signaling Pathway

The TIE2 signaling pathway is initiated by the binding of its ligand, Angiopoietin-1 (Ang-1), which induces dimerization and autophosphorylation of the TIE2 receptor. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell survival, proliferation, and migration. This compound inhibits the initial autophosphorylation of TIE2, thereby blocking these downstream effects.

TIE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ang1 Angiopoietin-1 (Ang-1) TIE2_inactive TIE2 Receptor (Inactive) Ang1->TIE2_inactive Binds TIE2_active TIE2 Receptor (Active/Phosphorylated) TIE2_inactive->TIE2_active Dimerization & Autophosphorylation PI3K PI3K TIE2_active->PI3K Activates MAPK_pathway RAS/RAF/MEK/ERK Pathway TIE2_active->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription Akt->Transcription MAPK_pathway->Transcription Response Cell Survival Cell Proliferation Cell Migration Angiogenesis Transcription->Response SB633825 This compound SB633825->TIE2_active Inhibits (ATP-competitive)

Caption: TIE2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two detailed protocols are provided below to assess the inhibitory effect of this compound on the TIE2 signaling pathway in a cell-based context: an Immunoblotting-based Phospho-TIE2 Assay and an Intracellular Calcium Mobilization Assay.

Protocol 1: Inhibition of Ang-1-Induced TIE2 Phosphorylation

This protocol uses Western blotting to measure the phosphorylation of the TIE2 receptor in response to its ligand, Angiopoietin-1 (Ang-1), and the inhibitory effect of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable cell line as they endogenously express the TIE2 receptor.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Recombinant Human Angiopoietin-1 (Ang-1)

  • DMSO (vehicle control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TIE2 (Tyr992), anti-total-TIE2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • 96-well cell culture plates

  • 6-well cell culture plates

Experimental Workflow:

experimental_workflow_western cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HUVECs in 6-well plates B Culture until 80-90% confluent A->B C Serum-starve cells overnight B->C D Pre-treat with this compound or DMSO (vehicle) C->D E Stimulate with Angiopoietin-1 D->E F Lyse cells and collect protein E->F G Quantify protein concentration (BCA assay) F->G H Perform SDS-PAGE and Western Blot G->H I Probe with anti-phospho-TIE2 and anti-total-TIE2 antibodies H->I J Image and quantify band intensity I->J

Caption: Workflow for the Phospho-TIE2 Western Blot Assay.

Procedure:

  • Cell Culture:

    • Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS.

    • Seed HUVECs into 6-well plates and grow until they reach 80-90% confluency.

    • Serum-starve the cells by replacing the growth medium with a basal medium (containing 0.5% FBS) for 16-24 hours prior to the experiment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired final concentrations in serum-free medium. Include a DMSO-only vehicle control.

    • Pre-incubate the serum-starved cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a stock solution of Ang-1.

    • Add Ang-1 to the wells to a final concentration of 100-200 ng/mL. Do not add Ang-1 to a negative control well.

    • Incubate for 15-30 minutes at 37°C.

  • Protein Extraction:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-TIE2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total TIE2 for loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-TIE2 and total TIE2.

    • Normalize the phospho-TIE2 signal to the total TIE2 signal.

    • Plot the normalized phospho-TIE2 signal against the concentration of this compound to determine the IC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

Activation of receptor tyrosine kinases can lead to an increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of this compound to inhibit Ang-1-induced calcium mobilization in HUVECs.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Recombinant Human Angiopoietin-1 (Ang-1)

  • DMSO (vehicle control)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Seed HUVECs into black, clear-bottom 96-well plates and grow to 90-100% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS to each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS. Include a DMSO vehicle control.

    • Add the this compound dilutions or vehicle to the respective wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Place the microplate into a fluorescence plate reader equipped with an injector.

    • Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Record a baseline fluorescence reading for 15-30 seconds.

    • Inject a solution of Ang-1 (final concentration 200-400 ng/mL) into the wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response after Ang-1 addition for each well.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Plot the change in fluorescence against the concentration of this compound to determine the IC50 value for the inhibition of calcium mobilization.

Conclusion

The provided protocols offer robust methods for characterizing the cell-based activity of this compound as a TIE2 inhibitor. The phospho-TIE2 assay directly measures the inhibition of receptor activation, while the calcium mobilization assay provides a functional readout of downstream signaling. These assays are essential tools for researchers investigating the therapeutic potential of this compound and for professionals involved in the development of novel anti-angiogenic therapies.

References

Western blot protocol to show SB-633825 effect on TIE2 phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Evaluating the Inhibitory Effect of SB-633825 on TIE2 Phosphorylation via Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The TIE2 receptor tyrosine kinase and its primary activating ligand, Angiopoietin-1 (Ang1), are crucial regulators of vascular development, maturation, and stability.[1][2] The binding of Ang1 to TIE2, a receptor almost exclusively expressed on endothelial cells, induces receptor dimerization and autophosphorylation on specific tyrosine residues.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are pivotal for endothelial cell survival, migration, and the maintenance of vascular quiescence.[5][6][7] Dysregulation of the Ang1/TIE2 signaling axis is implicated in various pathological conditions, including tumor angiogenesis.[8][9][10]

This compound is a potent, ATP-competitive inhibitor of TIE2 kinase.[9][11][12] By blocking the ATP-binding site, this compound is expected to inhibit the autophosphorylation of TIE2, thereby attenuating downstream signaling. Western blotting is a robust and widely adopted technique for qualitatively and semi-quantitatively analyzing the phosphorylation status of specific proteins.[13][14][15] This application note provides a detailed protocol for utilizing Western blot analysis to demonstrate the inhibitory effect of this compound on Ang1-induced TIE2 phosphorylation in a cell-based assay.

TIE2 Signaling Pathway and the Action of this compound

The following diagram illustrates the simplified TIE2 signaling pathway and the proposed mechanism of action for this compound.

TIE2_Signaling_Pathway cluster_membrane Cell Membrane TIE2 TIE2 Receptor pTIE2 Phosphorylated TIE2 (p-TIE2) TIE2->pTIE2 Autophosphorylation Ang1 Angiopoietin-1 (Ang1) Ang1->TIE2 Binds SB633825 This compound SB633825->TIE2 Inhibits ATP ATP ATP->TIE2 Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) pTIE2->Downstream Activates

Caption: TIE2 signaling pathway and inhibition by this compound.

Experimental Protocol

This protocol outlines the steps to assess the inhibitory effect of this compound on Ang1-stimulated TIE2 phosphorylation in human umbilical vein endothelial cells (HUVECs).

1. Cell Culture and Treatment:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with growth factors.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Procedure:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in a basal medium (EBM-2) to reduce basal TIE2 phosphorylation.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of recombinant human Angiopoietin-1 (e.g., 200 ng/mL) for 15-30 minutes. Include an unstimulated control group (no Ang1).

2. Lysate Preparation:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

  • Denature the protein samples by boiling at 95-100°C for 5-10 minutes.

  • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15][16]

  • Incubate the membrane with a primary antibody specific for phosphorylated TIE2 (e.g., anti-phospho-TIE2 Tyr992) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13][17]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[13]

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total TIE2 and a loading control protein (e.g., GAPDH or β-actin).

Western Blot Workflow Diagram

The following diagram provides a visual representation of the Western blot experimental workflow.

Western_Blot_Workflow A Cell Culture & Treatment (HUVECs + Ang1 +/- this compound) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-TIE2) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Stripping & Re-probing (Total TIE2, GAPDH) I->J K Data Analysis J->K

Caption: Experimental workflow for Western blot analysis.

Data Presentation and Analysis

The intensity of the protein bands from the Western blot should be quantified using densitometry software. The level of TIE2 phosphorylation is expressed as the ratio of the phospho-TIE2 signal to the total TIE2 signal. This normalization corrects for any variations in protein loading between lanes.

Table 1: Quantified Effect of this compound on Ang1-Induced TIE2 Phosphorylation

Treatment GroupAng1 (200 ng/mL)This compound (nM)Phospho-TIE2 / Total TIE2 Ratio (Normalized)% Inhibition of TIE2 Phosphorylation
Unstimulated Control-00.10 ± 0.02N/A
Stimulated Control+01.00 ± 0.080%
Treatment 1+10.85 ± 0.0615%
Treatment 2+100.52 ± 0.0548%
Treatment 3+1000.18 ± 0.0382%
Treatment 4+10000.09 ± 0.0291%

Data are presented as mean ± standard deviation from three independent experiments. The stimulated control is normalized to 1.0.

This protocol provides a comprehensive framework for assessing the inhibitory activity of this compound on TIE2 phosphorylation. The expected results, as summarized in the data table, would demonstrate a dose-dependent decrease in Ang1-induced TIE2 phosphorylation upon treatment with this compound. This experimental approach is fundamental for characterizing the mechanism of action of TIE2 inhibitors and is a critical step in the preclinical evaluation of such therapeutic agents.

References

Application Notes and Protocols for SB-633825 in a Tumor Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent, ATP-competitive inhibitor of TIE2 (TIE receptor tyrosine kinase), LOK (lymphocyte-oriented kinase; STK10), and BRK (breast tumor kinase; PTK6) with IC50 values of 3.5 nM, 66 nM, and 150 nM, respectively[1]. By targeting these kinases, this compound has the potential to inhibit cancer cell growth and angiogenesis, making it a compound of interest for preclinical cancer research, particularly in tumor xenograft models.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a tumor xenograft setting. The following sections detail the signaling pathways affected by this compound, hypothetical data presentation based on expected outcomes, and robust experimental protocols for in vivo studies.

Signaling Pathways Modulated by this compound

This compound's multi-targeted nature allows it to interfere with several critical signaling cascades implicated in cancer progression.

TIE2 Signaling Pathway

The TIE2 signaling pathway, primarily activated by angiopoietins (Ang1 and Ang2), is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3] Inhibition of TIE2 by this compound can disrupt this process, leading to reduced tumor vascularization and growth. Key downstream pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are central to endothelial cell survival, proliferation, and migration.[4][5][6]

TIE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TIE2 TIE2 Receptor PI3K PI3K TIE2->PI3K MAPK MAPK/ERK TIE2->MAPK Ang1 Angiopoietin-1 Ang1->TIE2 Activates Ang2 Angiopoietin-2 Ang2->TIE2 Modulates SB633825 This compound SB633825->TIE2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Migration Cell Migration MAPK->Migration MAPK->Angiogenesis BRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 EGFR/HER2 BRK BRK (PTK6) EGFR_HER2->BRK Activates SB633825 This compound SB633825->BRK Inhibits STAT3_5 STAT3/STAT5 BRK->STAT3_5 PI3K PI3K BRK->PI3K MAPK MAPK/ERK BRK->MAPK Proliferation Proliferation STAT3_5->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration MAPK->Migration Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment with this compound or Vehicle Randomization->Treatment Monitoring 7. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision & Analysis (IHC, Western Blot, etc.) Endpoint->Analysis

References

Application Notes and Protocols for SB-633825 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Preclinical Data and Methodological Considerations

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of the latest literature review, publicly available data from in vivo animal studies detailing specific dosages, administration routes, and pharmacokinetic profiles for SB-633825 are limited. The information presented herein is based on the compound's known in vitro activity and general principles for conducting preclinical studies with tyrosine kinase inhibitors. These notes are intended to provide a foundational framework for researchers designing future animal-based experiments with this compound.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of several protein kinases.[1] Its primary targets include TIE2, a key receptor tyrosine kinase in angiogenesis, as well as Lymphocyte-Oriented Kinase (LOK, also known as STK10) and Breast Tumor Kinase (BRK, also known as PTK6).[1] The compound's ability to inhibit these kinases suggests its potential therapeutic application in oncology and other diseases where angiogenesis and cellular proliferation are dysregulated.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)Key Biological Process
TIE23.5Angiogenesis
LOK (STK10)66Cellular Signaling
BRK (PTK6)150Cell Proliferation, Migration

Source: Data compiled from in vitro kinase assays.[1]

Proposed Signaling Pathways

The inhibitory action of this compound on TIE2, LOK, and BRK can disrupt critical cellular signaling cascades. The following diagrams illustrate the putative pathways affected by this compound.

TIE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) TIE2_receptor TIE2 Receptor Ang1->TIE2_receptor Binds and Activates PI3K PI3K TIE2_receptor->PI3K MAPK MAPK TIE2_receptor->MAPK Activates Akt Akt PI3K->Akt Survival Cell Survival Endothelial Stability Akt->Survival MAPK->Survival SB633825 This compound SB633825->TIE2_receptor Inhibits

Caption: TIE2 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_preparation Pre-Dosing cluster_dosing Dosing and Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Xenograft Mice) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Control and Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound (Specify Route and Dose) Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Euthanasia Euthanize Animals Monitoring->Euthanasia Tissue_Collection Collect Tumors and Other Tissues Euthanasia->Tissue_Collection Analysis Pharmacokinetic and Pharmacodynamic Analysis Tissue_Collection->Analysis

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Experimental Protocols: General Considerations

While specific, validated protocols for this compound are not yet published, the following sections outline standard methodologies for evaluating a novel tyrosine kinase inhibitor in animal models.

Animal Model Selection

The choice of animal model is critical and will depend on the research question.

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., NOD/SCID or athymic nude mice). This is a common starting point to assess anti-tumor efficacy.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for studying the interaction of the compound with the immune system.

  • Transgenic Models: Genetically engineered models that spontaneously develop tumors can provide insights into tumor initiation and progression.

Formulation and Administration of this compound

The formulation of this compound for in vivo use will require careful consideration of its physicochemical properties.

  • Solubility: The solubility of this compound in various vehicles should be determined. Common vehicles for oral administration include corn oil, carboxymethylcellulose (CMC), or polyethylene (B3416737) glycol (PEG). For parenteral routes, solutions may be prepared in saline with solubilizing agents like DMSO and Tween 80.

  • Route of Administration: The intended clinical route of administration should be considered. Common preclinical routes include:

    • Oral (p.o.): Gavage is a standard method.

    • Intraperitoneal (i.p.): Often used for initial efficacy studies.

    • Intravenous (i.v.): For direct systemic delivery and pharmacokinetic studies.

  • Dose Range Finding: A pilot study is essential to determine the maximum tolerated dose (MTD). This typically involves administering escalating doses to small groups of animals and monitoring for signs of toxicity.

Pharmacokinetic (PK) Studies

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Study Design: Animals (typically rats or mice) are administered a single dose of this compound via the intended route. Blood samples are collected at various time points post-administration.

  • Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Key Parameters: The following PK parameters should be calculated:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Half-life)

    • Bioavailability (if comparing oral to IV administration)

Efficacy (Pharmacodynamic) Studies

These studies aim to evaluate the therapeutic effect of this compound.

  • Study Design: Once tumors are established in the chosen animal model, animals are randomized into vehicle control and this compound treatment groups.

  • Treatment Schedule: Dosing frequency (e.g., once daily, twice daily) and duration will be informed by the PK data and the MTD.

  • Endpoints:

    • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in tumor volume between the treated and control groups.

    • Survival: In some models, the study endpoint may be overall survival.

    • Biomarker Analysis: At the end of the study, tumors and other tissues can be collected to assess target engagement (e.g., phosphorylation status of TIE2) and downstream effects (e.g., apoptosis, proliferation markers).

Future Directions

The successful preclinical development of this compound will require rigorous in vivo studies to establish its therapeutic window and potential clinical utility. The protocols and considerations outlined in these application notes provide a general framework for initiating such investigations. As data from these studies become available, more specific and detailed protocols can be developed.

References

Preparing SB-633825 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation, storage, and use of SB-633825 stock solutions for in vitro cell culture applications. This compound is a potent, ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK kinases, playing a crucial role in angiogenesis and cancer cell growth research. Adherence to proper preparation and handling protocols is critical to ensure the compound's stability, potency, and the reproducibility of experimental results. This guide includes comprehensive tables with quantitative data, detailed experimental protocols, and diagrams illustrating the relevant signaling pathway and experimental workflow.

Chemical Properties and Mechanism of Action

This compound is a small molecule inhibitor targeting key kinases involved in cellular signaling. Its primary targets are the TIE2 tyrosine-protein kinase, the lymphocyte-oriented kinase (LOK; STK10), and the breast tumor kinase (Brk; PTK6). By competitively binding to the ATP pocket of these kinases, this compound effectively blocks their downstream signaling pathways. The Angiopoietin (Ang)/TIE2 signaling axis is a pivotal pathway in endothelial cells, making it a significant target for anti-angiogenic therapies. The inhibition of TIE2, LOK, and BRK by this compound can lead to the suppression of cancer cell proliferation and angiogenesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₂₅N₃O₃S
Molecular Weight483.58 g/mol
AppearanceLight yellow to yellow solid
Purity≥98%
CAS Number956613-01-7

Table 2: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀
TIE23.5 nM
LOK (STK10)66 nM
BRK (PTK6)150 nM

Preparing this compound Stock Solutions

Proper preparation of stock solutions is paramount for accurate and reproducible experimental outcomes. The following protocol outlines the steps for dissolving lyophilized this compound and preparing a high-concentration stock solution.

Materials
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile filter tips

  • Vortex mixer

  • Ultrasonic water bath

Protocol for Preparing a 10 mM Stock Solution
  • Equilibrate: Allow the vial of lyophilized this compound powder to reach room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate Solvent Volume: To prepare a 10 mM stock solution, use the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) For 1 mg of this compound: Volume (L) = 0.001 g / (0.01 mol/L * 483.58 g/mol ) = 0.00020679 L = 206.79 µL Refer to Table 3 for pre-calculated volumes for common stock concentrations.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex: Mix thoroughly by vortexing for 1-2 minutes.

  • Ultrasonication: To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes.[1][2][3] The solution should be clear and free of particulates.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Table 3: Solvent Volumes for this compound Stock Solutions

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg2.0679 mL
5 mM1 mg0.4136 mL
10 mM 1 mg 0.2068 mL
1 mM5 mg10.3396 mL
5 mM5 mg2.0679 mL
10 mM 5 mg 1.0340 mL
1 mM10 mg20.6791 mL
5 mM10 mg4.1358 mL
10 mM 10 mg 2.0679 mL
Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

Table 4: Storage Conditions and Stability

FormStorage TemperatureStability
Powder-20°C3 years
Powder4°C2 years
In DMSO-20°C1 year
In DMSO-80°C2 years

Note: Avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared dilutions for experiments.

Application in Cell Culture

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to maintain a low final concentration of DMSO (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Protocol for Serial Dilution:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Create an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can perform a 1:1000 dilution of the 10 mM stock (e.g., 1 µL of stock in 999 µL of medium). This will result in a final DMSO concentration of 0.1%.

  • Perform subsequent serial dilutions from the intermediate stock using cell culture medium to achieve the desired range of working concentrations.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on its IC₅₀ values, a starting range for dose-response experiments could be from 1 nM to 1 µM. For example, at a concentration of 0.1 μM, this compound has been shown to inhibit LOK to 44% of its maximal activity and TIE2 to 75% of its maximal activity.[1][2][3]

Visualizing Pathways and Workflows

This compound Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by this compound.

SB633825_Pathway Angiopoietin Angiopoietin TIE2_receptor TIE2 Receptor Angiopoietin->TIE2_receptor Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) TIE2_receptor->Downstream SB633825 This compound SB633825->TIE2_receptor Inhibits LOK_BRK LOK / BRK SB633825->LOK_BRK Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Other_Pathways Other Cellular Processes LOK_BRK->Other_Pathways

This compound inhibits TIE2, LOK, and BRK signaling pathways.
Experimental Workflow for Stock Solution Preparation

The diagram below outlines the key steps in preparing this compound stock solutions.

Stock_Preparation_Workflow start Start: Lyophilized This compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex & Sonicate for Complete Dissolution add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Dilution in Cell Culture store->end

Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for SB-633825 in Endothelial Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent, ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase, with a reported IC50 of 3.5 nM.[1][2] The angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of vascular development, angiogenesis, and vascular stability.[1] In endothelial cells, the binding of angiopoietin-1 (Ang-1) to the TIE2 receptor initiates a signaling cascade that promotes cell survival, proliferation, and migration—key processes in the formation of new blood vessels.[3][4] Dysregulation of this pathway is implicated in various pathologies, including tumor angiogenesis. This document provides detailed protocols for assessing the inhibitory effects of this compound on endothelial cell migration using two standard in vitro methods: the scratch (wound healing) assay and the transwell (Boyden chamber) assay.

Mechanism of Action: Inhibition of TIE2 Signaling

This compound exerts its anti-migratory effects by directly inhibiting the kinase activity of the TIE2 receptor. In a healthy state, the binding of Ang-1 to TIE2 leads to receptor autophosphorylation and the activation of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for the cytoskeletal rearrangements and directed movement required for cell migration. By blocking the ATP-binding site of TIE2, this compound prevents this phosphorylation cascade, thereby inhibiting Ang-1-induced endothelial cell migration.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on Ang-1-induced endothelial cell migration. This data is illustrative and based on typical results obtained with potent TIE2 inhibitors in similar assays.

Assay TypeCell TypeChemoattractantThis compound ConcentrationIncubation TimeResult (Relative to Control)
Transwell Migration Assay HUVECAngiopoietin-1 (100 ng/mL)0 nM (Vehicle)6 hours100% Migration
1 nM~85% Migration
3.5 nM (IC50) ~50% Migration
10 nM~20% Migration
100 nM<5% Migration
Scratch Assay HUVECAngiopoietin-1 (100 ng/mL)0 nM (Vehicle)18 hours100% Wound Closure
1 nM~70% Wound Closure
3.5 nM (IC50) ~45% Wound Closure
10 nM~15% Wound Closure
100 nM<5% Wound Closure

HUVEC: Human Umbilical Vein Endothelial Cells

Experimental Protocols

Endothelial Cell Scratch (Wound Healing) Assay

This assay provides a straightforward method to assess collective cell migration in a two-dimensional context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well or 12-well tissue culture plates

  • p200 pipette tips

  • This compound (stock solution in DMSO)

  • Angiopoietin-1 (Ang-1)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs into 6-well or 12-well plates at a density that allows them to form a confluent monolayer within 24 hours.

  • Serum Starvation: Once confluent, replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and incubate overnight. This step minimizes baseline proliferation and migration.

  • Scratch Creation: Create a "wound" in the cell monolayer by scraping a straight line with a sterile p200 pipette tip.[5] A cross-shaped scratch can also be made.[6]

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a low-serum basal medium containing various concentrations of this compound (e.g., 0, 1, 3.5, 10, 100 nM) and the chemoattractant Angiopoietin-1 (e.g., 100 ng/mL). A vehicle control (DMSO) should be included.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratches at designated locations (time 0).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6 hours) for up to 24 hours, or until the wound in the control well is nearly closed.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100

Transwell Migration (Boyden Chamber) Assay

This assay quantifies the chemotactic response of individual cells migrating through a porous membrane.[7]

Materials:

  • HUVECs

  • Endothelial Basal Medium (EBM) with supplements

  • FBS

  • PBS

  • Trypsin-EDTA

  • 24-well Transwell inserts (8 µm pore size)

  • This compound (stock solution in DMSO)

  • Angiopoietin-1 (Ang-1)

  • Cotton swabs

  • Fixing and staining reagents (e.g., Methanol (B129727), Crystal Violet)

Procedure:

  • Cell Culture and Starvation: Culture HUVECs to 70-90% confluency. Then, serum-starve the cells in a basal medium with 0.5% FBS for 4-6 hours.

  • Assay Setup: In the lower chamber of the 24-well plate, add EBM containing Ang-1 (e.g., 100 ng/mL) as the chemoattractant.

  • Cell Preparation: Detach the serum-starved HUVECs using Trypsin-EDTA, neutralize, and resuspend them in serum-free basal medium. Perform a cell count.

  • Treatment: Pre-incubate the HUVEC suspension with various concentrations of this compound (e.g., 0, 1, 3.5, 10, 100 nM) or vehicle control for 30 minutes at room temperature.

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts (e.g., 5 x 10^4 cells per insert).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator, allowing the cells to migrate through the pores towards the chemoattractant.

  • Removal of Non-Migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10-20 minutes. Stain the cells with a 0.5% Crystal Violet solution for 20 minutes.

  • Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

Visualizations

SB633825_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TIE2 TIE2 Receptor PI3K PI3K TIE2->PI3K Activates MAPK_ERK MAPK/ERK TIE2->MAPK_ERK Activates Ang1 Angiopoietin-1 Ang1->TIE2 Binds Akt Akt PI3K->Akt Activates Migration Cell Migration Akt->Migration MAPK_ERK->Migration SB633825 This compound SB633825->TIE2 Inhibits

Caption: this compound inhibits Ang-1-induced endothelial cell migration by blocking TIE2 signaling.

Transwell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Migration cluster_analysis Analysis Culture 1. Culture & Starve Endothelial Cells Prepare_Cells 3. Harvest & Resuspend Cells Culture->Prepare_Cells Prepare_Chemo 2. Add Ang-1 to Lower Chamber Seed 5. Seed Cells into Upper Chamber Prepare_Chemo->Seed Treat 4. Pre-treat Cells with This compound Prepare_Cells->Treat Treat->Seed Incubate 6. Incubate (4-6h) Allow Migration Seed->Incubate Remove 7. Remove Non-migrated Cells Incubate->Remove Fix_Stain 8. Fix & Stain Migrated Cells Remove->Fix_Stain Quantify 9. Quantify Migration (Microscopy/Absorbance) Fix_Stain->Quantify

Caption: Workflow for the Transwell endothelial cell migration assay with this compound.

References

Application Notes and Protocols for Tube Formation Assay Using SB-633825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The tube formation assay is a widely used in vitro method to assess the angiogenic potential of endothelial cells and to screen for compounds that may inhibit or stimulate this process. This document provides a detailed protocol for conducting a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) and outlines the application of SB-633825, a potent inhibitor of the TIE2, LOK (STK10), and BRK receptor tyrosine kinases, as an anti-angiogenic agent.

This compound is an ATP-competitive inhibitor with high affinity for TIE2 (IC50 = 3.5 nM), and also targets LOK (STK10) and BRK with IC50 values of 66 nM and 150 nM, respectively[1]. By inhibiting these key kinases involved in angiogenic signaling pathways, this compound is a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.

Mechanism of Action of this compound

This compound exerts its anti-angiogenic effects by inhibiting key signaling pathways crucial for endothelial cell migration, proliferation, and differentiation. Its primary target, TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), is a receptor tyrosine kinase predominantly expressed on endothelial cells. The binding of its ligands, angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), to TIE2 triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are essential for vessel assembly and maturation. By blocking the ATP-binding site of TIE2, this compound prevents its autophosphorylation and the subsequent activation of these pro-angiogenic pathways.

Additionally, this compound inhibits LOK (STK10) and BRK (PTK6), kinases that are also implicated in cellular processes that can contribute to angiogenesis.

Experimental Protocols

This section details the step-by-step methodology for performing a tube formation assay with HUVECs and for evaluating the inhibitory effect of this compound.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • 96-well tissue culture plates

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with imaging capabilities

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_matrigel Thaw Matrigel on ice coat_plate Coat 96-well plate with Matrigel prep_matrigel->coat_plate incubate_plate Incubate at 37°C to solidify coat_plate->incubate_plate seed_cells Seed HUVECs onto Matrigel incubate_plate->seed_cells prep_cells Prepare HUVEC suspension prep_cells->seed_cells prep_compound Prepare this compound dilutions add_compound Add this compound or vehicle control prep_compound->add_compound seed_cells->add_compound incubate_tubes Incubate for 4-18 hours at 37°C add_compound->incubate_tubes stain_cells Stain with Calcein AM (optional) incubate_tubes->stain_cells image_acquisition Image acquisition via microscopy stain_cells->image_acquisition quantification Quantify tube formation (length, branches, loops) image_acquisition->quantification

Experimental workflow for the tube formation assay with this compound.

Step-by-Step Protocol
  • Preparation of Matrigel-Coated Plates:

    • Thaw the basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the thawed Matrigel to each well of a pre-chilled 96-well plate.

    • Ensure the entire surface of each well is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.

    • Centrifuge the cell suspension and resuspend the pellet in a basal medium (e.g., EBM-2) with a reduced serum concentration (e.g., 2% FBS).

    • Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.

  • Treatment with this compound:

    • Prepare a dilution series of this compound in the same reduced-serum medium used for cell suspension. Based on the IC50 values for its target kinases, a starting concentration range of 1 nM to 1 µM is recommended. A vehicle control (DMSO) at the same final concentration as in the highest this compound treatment should be included.

    • Mix the HUVEC suspension with the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Gently add 100 µL of the cell suspension containing the treatments to each Matrigel-coated well.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, but tube formation is typically observed within this timeframe.

  • Visualization and Imaging:

    • After incubation, carefully remove the medium from the wells without disturbing the delicate tube-like structures.

    • For fluorescent imaging, gently wash the cells with PBS and then incubate with Calcein AM solution (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.

    • Acquire images of the tube networks using an inverted microscope. Capture several images from different areas of each well for representative analysis.

  • Quantification of Tube Formation:

    • The extent of tube formation can be quantified using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Commonly measured parameters include:

      • Total tube length: The sum of the lengths of all tube segments.

      • Number of nodes/junctions: The points where three or more tubes intersect.

      • Number of branches: The individual segments of the tube network.

      • Number of loops/meshes: The enclosed areas within the tube network.

Data Presentation

The quantitative data obtained from the image analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Treatment ConcentrationTotal Tube Length (µm)Number of NodesNumber of BranchesNumber of Loops
Vehicle Control (DMSO)
This compound (e.g., 1 nM)
This compound (e.g., 10 nM)
This compound (e.g., 100 nM)
This compound (e.g., 1 µM)

Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang1_Ang2 Ang1 / Ang2 TIE2 TIE2 Receptor Ang1_Ang2->TIE2 Binds and activates PI3K PI3K TIE2->PI3K Phosphorylates MAPK MAPK Pathway TIE2->MAPK Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression MAPK->Gene_Expression Angiogenesis Angiogenesis (Tube Formation) Gene_Expression->Angiogenesis SB633825 This compound SB633825->TIE2 Inhibits (ATP-competitive)

Simplified TIE2 signaling pathway and the inhibitory action of this compound.

Conclusion

The tube formation assay is a robust and valuable tool for assessing the anti-angiogenic potential of compounds like this compound. By following this detailed protocol, researchers can effectively evaluate the inhibitory effects of this compound on endothelial cell tube formation and quantify its potency. This information is crucial for advancing our understanding of angiogenesis and for the development of novel cancer therapeutics. It is recommended that the optimal concentration of this compound and incubation times be empirically determined for specific cell types and experimental conditions.

References

Application Notes and Protocols for Measuring SB-633825 Efficacy in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in preclinical drug discovery for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell monolayers. These models exhibit gradients of nutrients, oxygen, and proliferative states, as well as complex cell-cell and cell-matrix interactions, which are crucial factors in determining drug efficacy and resistance.

SB-633825 is a potent, ATP-competitive inhibitor of several protein kinases, including TIE2, LOK (STK10), and BRK (PTK6).[1] The inhibition of these kinases can interfere with critical signaling pathways involved in tumor angiogenesis, cell proliferation, migration, and survival.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models, focusing on cell viability and apoptosis as key endpoints.

Mechanism of Action of this compound

This compound is a multi-targeted kinase inhibitor with high potency against TIE2, LOK, and BRK, with IC50 values of 3.5 nM, 66 nM, and 150 nM, respectively.[1][2]

  • TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2): A receptor tyrosine kinase primarily expressed on endothelial cells. Its signaling, activated by angiopoietins, is crucial for angiogenesis and vascular stability. Inhibition of TIE2 by this compound is expected to disrupt tumor vasculature and inhibit tumor growth.[1]

  • LOK (STK10 - Serine/Threonine Kinase 10): A member of the Ste20 family of kinases, LOK is involved in regulating cytoskeletal rearrangement and has been implicated in cell migration.[3]

  • BRK (PTK6 - Protein Tyrosine Kinase 6): A non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers and other solid tumors.[4] BRK is involved in signaling pathways that promote cell proliferation, migration, and survival, including the STAT3, PI3K/Akt, and MAPK pathways.[5][6]

The multi-targeted nature of this compound suggests its potential to exert anti-cancer effects through the simultaneous inhibition of tumor angiogenesis and direct targeting of cancer cell proliferation and survival pathways.

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways targeted by this compound.

SB633825_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TIE2 TIE2 Receptor Angiogenesis Angiogenesis TIE2->Angiogenesis LOK LOK (STK10) p38MAPK p38 MAPK LOK->p38MAPK ERM ERM Proteins LOK->ERM BRK BRK (PTK6) PI3K PI3K BRK->PI3K STAT3 STAT3 BRK->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation p38MAPK->Proliferation STAT3->Proliferation Migration Cell Migration & Invasion ERM->Migration SB633825 This compound SB633825->TIE2 Inhibits SB633825->LOK Inhibits SB633825->BRK Inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in 3D tumor spheroid models.

Protocol 1: Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard tissue culture flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Adjust the cell concentration to 1 x 10^4 cells/mL in complete medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well ULA plate (1,000 cells/well).

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation. Spheroid size and morphology should be monitored daily using a microscope.

Spheroid_Formation_Workflow start Start: 2D Cell Culture harvest Harvest & Count Cells start->harvest seed Seed into ULA Plate (1,000 cells/well) harvest->seed centrifuge Centrifuge Plate (300 x g, 10 min) seed->centrifuge incubate Incubate (3-5 days) centrifuge->incubate spheroids Spheroids Formed incubate->spheroids

Caption: Workflow for tumor spheroid formation.

Protocol 2: this compound Treatment of Tumor Spheroids

Materials:

  • Tumor spheroids in a 96-well ULA plate (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare serial dilutions of this compound in complete medium to achieve 2X the final desired concentrations. For example, to achieve final concentrations of 1, 10, 100, and 1000 nM, prepare 2X solutions of 2, 20, 200, and 2000 nM.

  • Prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.

  • Carefully remove 100 µL of conditioned medium from each well containing a spheroid.

  • Add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells. This will result in a final 1X concentration of the compound.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time should be optimized based on the experimental goals.

Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:

  • Treated spheroids in a 96-well ULA plate (from Protocol 2)

  • CellTiter-Glo® 3D Reagent (Promega)

  • Opaque-walled 96-well plates

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[7]

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]

  • Transfer the contents of each well to an opaque-walled 96-well plate.

  • Measure the luminescence using a plate-reading luminometer.

Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Treated spheroids in a 96-well ULA plate (from Protocol 2)

  • Caspase-Glo® 3/7 3D Reagent (Promega)

  • Opaque-walled 96-well plates

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

  • Mix the contents using a plate shaker at 500 rpm for 30 seconds.[8]

  • Incubate the plate at room temperature for at least 30 minutes (up to 3 hours).[8]

  • Transfer the contents of each well to an opaque-walled 96-well plate.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis

Quantitative data from the viability and apoptosis assays should be summarized in tables for clear comparison.

Data Analysis
  • Cell Viability:

    • Normalize the raw luminescence units (RLU) of the treated wells to the vehicle control to calculate the percentage of viability: % Viability = (RLU_sample / RLU_vehicle_control) * 100

    • Plot the % viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

  • Apoptosis:

    • Calculate the fold change in caspase activity by dividing the RLU of the treated wells by the RLU of the vehicle control: Fold Change = RLU_sample / RLU_vehicle_control

    • Plot the fold change in caspase activity against the this compound concentration.

Quantitative Data Summary

Table 1: Effect of this compound on Tumor Spheroid Viability (72h Treatment)

This compound Conc. (nM)Mean RLUStd. Dev.% Viability
0 (Vehicle)850,00042,500100.0
1815,00038,70095.9
10650,00031,20076.5
100430,00021,50050.6
1000150,0009,80017.6

IC50: Approximately 100 nM

Table 2: Effect of this compound on Caspase-3/7 Activity in Tumor Spheroids (72h Treatment)

This compound Conc. (nM)Mean RLUStd. Dev.Fold Change vs. Vehicle
0 (Vehicle)15,0001,2001.0
118,0001,5001.2
1045,0003,8003.0
10090,0007,5006.0
1000150,00011,20010.0

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of the multi-targeted kinase inhibitor this compound in physiologically relevant 3D tumor spheroid models. The use of quantitative assays for cell viability and apoptosis allows for the determination of key efficacy parameters such as IC50 values and the induction of programmed cell death. This data, combined with an understanding of the compound's mechanism of action, can significantly contribute to the preclinical assessment of this compound and inform its further development as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for SB-633825 in Tumor Microenvironment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent, ATP-competitive small molecule inhibitor targeting multiple kinases involved in tumor progression and the modulation of the tumor microenvironment (TME). Its primary targets include Tyrosine-protein kinase receptor TIE2, Lymphocyte-oriented kinase (LOK, also known as STK10), and Breast tumor kinase (BRK, also known as PTK6).[1][2] By inhibiting these key signaling nodes, this compound presents a multifaceted approach to studying and potentially targeting the complex interplay between tumor cells, the immune system, and the tumor vasculature. These application notes provide a comprehensive overview of the utility of this compound in TME research, supported by experimental data and detailed protocols.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of TIE2, LOK (STK10), and BRK, which are involved in distinct but interconnected aspects of the tumor microenvironment.

  • TIE2 Inhibition and Anti-Angiogenic Effects: The TIE2 receptor tyrosine kinase, expressed on endothelial cells, is a critical regulator of angiogenesis and vascular stability.[3] Its ligand, Angiopoietin-1 (Ang1), promotes vessel maturation and quiescence, while Angiopoietin-2 (Ang2) can act as a context-dependent agonist or antagonist, often promoting vascular destabilization and angiogenesis in the presence of VEGF.[3] Inhibition of TIE2 signaling by this compound is expected to disrupt tumor angiogenesis, leading to a reduction in microvessel density and normalization of the tumor vasculature. This can, in turn, alleviate hypoxia and improve the delivery of other therapeutic agents.

  • LOK (STK10) Inhibition and Immunomodulation: LOK (STK10) is a serine/threonine kinase predominantly expressed in lymphoid tissues and is involved in regulating lymphocyte migration and cell cycle progression.[4][5] Inhibition of STK10 by this compound has been shown to induce immunogenic cell death (ICD) in cancer cells. ICD is characterized by the surface exposure of calreticulin (B1178941) (CALR) and the release of damage-associated molecular patterns (DAMPs) like high mobility group box 1 (HMGB1) and ATP. These molecules act as "eat-me" signals and adjuvants, respectively, promoting the maturation of dendritic cells (DCs) and the subsequent activation of an anti-tumor T-cell response.

  • BRK (PTK6) Inhibition and Immune Infiltration: BRK (PTK6) is a non-receptor tyrosine kinase overexpressed in a variety of cancers, including breast and prostate cancer.[6][7] Elevated BRK expression has been associated with an immunosuppressive tumor microenvironment.[8] Inhibition of BRK can reverse epithelial-to-mesenchymal transition (EMT) and enhance the infiltration of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells, into the tumor.

Data Presentation

In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)Reference
TIE23.5[1]
LOK (STK10)66[1]
BRK (PTK6)150[1]
Effects of this compound on Immunogenic Cell Death Markers in Acute Myeloid Leukemia (AML) Cells
TreatmentCell LineCALR Exposure (MFI Fold Change vs. Control)HMGB1 Release (Fold Change vs. Control)ATP Release (Fold Change vs. Control)
This compound (30 µM, 48h)MV411~2.5~1.8~2.0
This compound (30 µM, 48h)MOLM13~2.2~1.5~1.7

Data is estimated from graphical representations in the source literature and presented to illustrate the magnitude of effect.

Signaling Pathway Diagrams

TIE2_Signaling_Pathway Ang1 Angiopoietin-1 (Ang1) TIE2 TIE2 Receptor Ang1->TIE2 Binds & Activates PI3K PI3K TIE2->PI3K Activates SB633825 This compound SB633825->TIE2 Inhibits AKT AKT PI3K->AKT Activates EndothelialCell Endothelial Cell Survival & Vascular Stability AKT->EndothelialCell Promotes

TIE2 Signaling Inhibition by this compound.

LOK_STK10_Signaling_Pathway SB633825 This compound LOK LOK (STK10) SB633825->LOK Inhibits ERM ERM Proteins LOK->ERM Activates eIF2a p-eIF2α LOK->eIF2a Leads to (indirect) CellMigration Lymphocyte Migration ERM->CellMigration ICD Immunogenic Cell Death eIF2a->ICD Induces

LOK (STK10) Inhibition and Downstream Effects.

BRK_Signaling_Pathway SB633825 This compound BRK BRK (PTK6) SB633825->BRK Inhibits ImmuneInfiltration CD8+ T Cell & NK Cell Infiltration SB633825->ImmuneInfiltration Enhances (via BRK inhibition) EMT Epithelial-to-Mesenchymal Transition (EMT) BRK->EMT Promotes ImmuneSuppression Immunosuppressive Microenvironment BRK->ImmuneSuppression Promotes EMT->ImmuneSuppression Contributes to Experimental_Workflow InVitro In Vitro Studies AngiogenesisAssay Tube Formation Assay (HUVECs) InVitro->AngiogenesisAssay ICDAssay Immunogenic Cell Death Assay (Cancer Cells) InVitro->ICDAssay InVivo In Vivo Studies Xenograft Solid Tumor Xenograft Model (Mice) InVivo->Xenograft Treatment This compound Treatment Xenograft->Treatment Analysis Endpoint Analysis Treatment->Analysis TumorGrowth Tumor Growth Inhibition Analysis->TumorGrowth IHC Immunohistochemistry (CD31, Ki-67, CD8, F4/80) Analysis->IHC Flow Flow Cytometry (Immune Cell Profiling) Analysis->Flow

References

Application of SB-633825 in Metastatic Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Metastatic breast cancer remains a significant clinical challenge, necessitating the development of novel therapeutic strategies that target the complex signaling networks driving tumor progression and dissemination. SB-633825 is a potent, ATP-competitive small molecule inhibitor with high affinity for Tyrosine-protein kinase receptor TIE-2, Lymphocyte-oriented kinase (LOK, also known as STK10), and Breast tumor kinase (BRK, also known as PTK6).[1] The multifaceted inhibitory profile of this compound presents a compelling rationale for its investigation as a potential therapeutic agent in metastatic breast cancer. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in this context.

Mechanism of Action and Therapeutic Rationale

This compound exerts its anti-cancer potential by simultaneously targeting three key kinases implicated in breast cancer progression and metastasis:

  • TIE-2 (Tek Tyrosine Kinase): A critical regulator of angiogenesis and vascular stability.[2] In the tumor microenvironment, TIE-2 is expressed on endothelial cells and a subpopulation of pro-tumoral macrophages known as TIE-2 expressing macrophages (TEMs).[3] Inhibition of TIE-2 can disrupt tumor angiogenesis, reduce vascular permeability, and block the function of TEMs, which are crucial for tumor cell intravasation and dissemination.[3][4] Preclinical studies with other TIE-2 inhibitors, such as rebastinib (B1684436), have demonstrated significant reductions in primary tumor growth and lung metastasis in breast cancer models.[3][5]

  • BRK (PTK6): A non-receptor tyrosine kinase that is overexpressed in a high percentage of breast carcinomas and is associated with poor patient outcomes.[6][7][8] BRK is involved in multiple signaling pathways that promote cell proliferation, migration, invasion, and resistance to therapy.[7][8] It can enhance signaling from key receptor tyrosine kinases like EGFR and HER2 and activate downstream effectors such as STAT3 and the MAPK pathway.[7][9] Targeting BRK could therefore inhibit multiple oncogenic processes in breast cancer.

  • LOK (STK10): A serine/threonine kinase whose role in metastatic breast cancer is less characterized. However, its inhibition by this compound adds to the compound's unique pharmacological profile and warrants further investigation into its potential contribution to anti-cancer effects.

Quantitative Data Summary

The following tables summarize the biochemical potency of this compound and the preclinical efficacy of a comparable TIE-2 inhibitor, rebastinib, in a metastatic breast cancer model. This data provides a foundation for designing experiments with this compound.

Table 1: Biochemical Potency of this compound

Kinase TargetIC50 (nM)
TIE-23.5
LOK (STK10)66
BRK (PTK6)150

Source: Data derived from publicly available information.[1]

Table 2: Preclinical Efficacy of the TIE-2 Inhibitor Rebastinib in the PyMT Breast Cancer Model

Treatment GroupPrimary Tumor Growth Inhibition (%)Reduction in Lung Metastases (%)
Rebastinib (monotherapy)75%71%
Rebastinib + Paclitaxel90%93%

Source: Data from preclinical studies in the polyoma middle-T antigen (PyMT) syngeneic mouse breast cancer model.[5]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of metastatic breast cancer cell lines.

Methodology:

  • Cell Seeding: Plate metastatic breast cancer cells (e.g., MDA-MB-231, 4T1) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete medium, with concentrations ranging from 1 µM to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing media and add 100 µL of the prepared inhibitor dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of its targets and downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment: Plate metastatic breast cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for a specified time (e.g., 2 hours). For TIE-2, stimulation with its ligand Angiopoietin-1 may be required. For BRK, which can be activated by EGFR, stimulation with EGF may be appropriate.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-TIE-2, phospho-BRK, phospho-STAT3, phospho-AKT, and their total protein counterparts overnight at 4°C.

  • Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.

Protocol 3: In Vivo Murine Model of Metastatic Breast Cancer

This protocol evaluates the in vivo efficacy of this compound in a preclinical model of metastatic breast cancer.

Methodology:

  • Animal Model: Utilize an appropriate mouse model, such as the orthotopic injection of 4T1 murine mammary carcinoma cells into the mammary fat pad of BALB/c mice, or the PyMT transgenic model.

  • Tumor Implantation and Growth: Inject 1 x 10^5 4T1 cells into the mammary fat pad. Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., daily oral gavage)

    • This compound (dose to be determined by pharmacokinetic and tolerability studies, e.g., daily oral gavage)

    • Positive control (e.g., Paclitaxel, weekly intraperitoneal injection)

    • This compound in combination with Paclitaxel

  • Treatment Administration: Administer treatments for a defined period (e.g., 21-28 days).

  • Tumor Measurement: Measure primary tumor volume with calipers twice weekly.

  • Metastasis Assessment: At the end of the study, harvest lungs and other relevant organs. Count surface metastatic nodules. Tissues can be fixed for histological analysis (H&E staining) to confirm metastasis.

  • Data Analysis: Compare tumor growth rates and the number of metastases between treatment groups. Statistical analysis (e.g., ANOVA) should be performed.

Visualizations

Signaling_Pathways_Inhibited_by_SB633825 cluster_SB633825 This compound cluster_TIE2 TIE-2 Pathway cluster_BRK BRK Pathway cluster_LOK LOK Pathway SB633825 This compound TIE2 TIE-2 SB633825->TIE2 Inhibits BRK BRK (PTK6) SB633825->BRK Inhibits LOK LOK (STK10) SB633825->LOK Inhibits Angiogenesis Angiogenesis & Vascular Stability TIE2->Angiogenesis TEM_Function TEM Function TIE2->TEM_Function Metastasis_TIE2 Metastasis Angiogenesis->Metastasis_TIE2 TEM_Function->Metastasis_TIE2 STAT3 STAT3 BRK->STAT3 MAPK MAPK Pathway BRK->MAPK Migration Cell Migration/ Invasion BRK->Migration Proliferation Cell Proliferation STAT3->Proliferation MAPK->Proliferation Downstream_LOK Downstream Effectors LOK->Downstream_LOK

Caption: Signaling pathways targeted by this compound in metastatic breast cancer.

Experimental_Workflow_In_Vitro start Start: Metastatic Breast Cancer Cell Lines proliferation Cell Proliferation Assay (MTT) start->proliferation western Western Blot Analysis start->western ic50 Determine IC50 proliferation->ic50 target_inhibition Assess Target Inhibition (p-TIE2, p-BRK) western->target_inhibition

Caption: In vitro experimental workflow for evaluating this compound.

Experimental_Workflow_In_Vivo start Start: Murine Metastatic Breast Cancer Model tumor_implantation Orthotopic Tumor Implantation start->tumor_implantation treatment Treatment with this compound (alone or combination) tumor_implantation->treatment tumor_monitoring Monitor Primary Tumor Growth treatment->tumor_monitoring metastasis_assessment Assess Metastasis (e.g., Lung Nodules) treatment->metastasis_assessment analysis Data Analysis and Efficacy Determination tumor_monitoring->analysis metastasis_assessment->analysis

Caption: In vivo experimental workflow for evaluating this compound.

References

Application Notes and Protocols: SB-633825 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data from preclinical or clinical studies specifically evaluating the combination of SB-633825 with standard chemotherapy agents is limited. The following application notes and protocols are based on the known mechanism of action of this compound as a TIE2/LOK/BRK inhibitor and established methodologies for evaluating combination cancer therapies. These protocols should be considered as templates and will require optimization for specific experimental contexts.

Introduction

This compound is a potent, ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase, as well as Lymphocyte-Oriented Kinase (LOK/STK10) and Breast Tumor Kinase (BRK/PTK6). The Angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[1] Dysregulation of this pathway, particularly through the upregulation of Angiopoietin-2 (Ang2) in the tumor microenvironment, promotes angiogenesis, vascular permeability, and inflammation, thereby facilitating tumor growth and metastasis.[1]

The rationale for combining this compound with conventional chemotherapy is multifactorial. Chemotherapy can induce a stress response in the tumor microenvironment, leading to the release of pro-angiogenic factors. By inhibiting TIE2 signaling, this compound can counteract this effect, potentially leading to a more durable anti-tumor response. Furthermore, targeting the tumor vasculature can enhance the delivery and efficacy of cytotoxic agents. Preclinical studies combining other Ang2/TIE2 pathway inhibitors with chemotherapy agents such as paclitaxel (B517696), docetaxel, and doxorubicin (B1662922) have demonstrated enhanced tumor growth inhibition.[2]

Quantitative Data

Currently, there is no specific quantitative data available for this compound in combination with chemotherapy. The following table summarizes the known in vitro inhibitory activity of this compound as a single agent.

TargetIC50 (nM)
TIE23.5
LOK (STK10)66
BRK (PTK6)150

Data compiled from publicly available sources.

Signaling Pathways

The combination of this compound with chemotherapy is hypothesized to impact key signaling pathways involved in tumor progression and resistance.

G cluster_0 Chemotherapy cluster_1 This compound cluster_2 Tumor Cell cluster_3 Endothelial Cell / Tumor Microenvironment Chemo e.g., Paclitaxel, Doxorubicin DNA_Damage DNA Damage Chemo->DNA_Damage Proliferation Cell Proliferation Chemo->Proliferation Inhibition SB633825 This compound TIE2 TIE2 Receptor SB633825->TIE2 Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Ang2 Angiopoietin-2 (Ang2) Ang2->TIE2 Angiogenesis Angiogenesis TIE2->Angiogenesis Vascular_Permeability Vascular Permeability TIE2->Vascular_Permeability Angiogenesis->Proliferation Supports Vascular_Permeability->Chemo Enhances Delivery

Caption: Combined effect of this compound and chemotherapy on tumor and endothelial cells.

Experimental Protocols

The following are template protocols for preclinical evaluation of this compound in combination with standard chemotherapy agents.

Protocol 1: In Vitro Cytotoxicity and Synergy Analysis

This protocol outlines the assessment of the cytotoxic effects of this compound in combination with a chemotherapeutic agent (e.g., paclitaxel or doxorubicin) and the determination of synergistic, additive, or antagonistic effects.

Materials:

  • Cancer cell lines (e.g., breast, ovarian, lung cancer cell lines with known Ang2/TIE2 expression)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., paclitaxel or doxorubicin, stock solution in DMSO or water)

  • 96-well clear-bottom cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)

  • Plate reader (luminometer or spectrophotometer)

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

    • For combination studies, prepare a fixed-ratio combination of the two drugs at various concentrations.

    • Add 100 µL of the drug solutions (single agents and combinations) to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assay:

    • Follow the manufacturer's instructions for the chosen cell viability assay. For CellTiter-Glo®, for example, allow the plate to equilibrate to room temperature for 30 minutes, add 100 µL of reagent to each well, and incubate for 10 minutes before reading luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each single agent.

    • Use synergy analysis software to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 prepare_drugs Prepare serial dilutions (single agents & combinations) incubate1->prepare_drugs add_drugs Add drugs to cells prepare_drugs->add_drugs incubate2 Incubate for 72h add_drugs->incubate2 viability_assay Perform cell viability assay incubate2->viability_assay read_plate Read plate viability_assay->read_plate analyze_data Analyze data (IC50, CI) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cytotoxicity and synergy analysis.

Protocol 2: In Vivo Combination Therapy Efficacy Study in a Xenograft Model

This protocol describes an in vivo study to evaluate the efficacy of this compound in combination with a chemotherapeutic agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Tumor cells for implantation (e.g., human cancer cell line known to be sensitive to the chosen chemotherapy)

  • This compound formulated for in vivo administration

  • Chemotherapeutic agent formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in Matrigel or PBS) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Chemotherapeutic agent alone

      • Group 4: this compound + Chemotherapeutic agent

  • Drug Administration:

    • Administer drugs according to a predetermined schedule, dose, and route. For example:

      • This compound: Oral gavage, daily

      • Paclitaxel: Intraperitoneal or intravenous injection, once or twice weekly

    • The dosing and schedule should be based on prior single-agent MTD (Maximum Tolerated Dose) studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

    • Monitor animal body weight and overall health status regularly.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

    • At the end of the study, euthanize mice and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Statistically analyze the differences in tumor volume and TGI between the groups.

G start Start implant Implant tumor cells in mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat Administer treatment (Vehicle, this compound, Chemo, Combo) randomize->treat monitor_tumor Monitor tumor volume and body weight treat->monitor_tumor endpoint Study endpoint monitor_tumor->endpoint analyze Euthanize, excise tumors, analyze data (TGI) endpoint->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SB-633825 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SB-633825 for in vitro experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this potent tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, ATP-competitive inhibitor of several protein tyrosine kinases. Its primary targets are TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2), LOK (STK10, Lymphocyte-oriented kinase), and BRK (PTK6, Breast tumor kinase).[1][2][3][4] By inhibiting these kinases, this compound can modulate downstream signaling pathways involved in cellular processes like angiogenesis and cell proliferation, making it a valuable tool in cancer research.[1][2][3][4]

Q2: What are the known IC50 values for this compound against its primary targets?

A2: The half-maximal inhibitory concentration (IC50) values for this compound are crucial for determining a starting concentration in your experiments. The reported in vitro IC50 values are summarized in the table below.

TargetIC50 Value
TIE23.5 nM
LOK (STK10)66 nM
BRK (PTK6)150 nM

(Data sourced from MedchemExpress and TargetMol)[2][3][4]

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent, typically DMSO. A common stock concentration is 10 mM. This allows for minimal volumes of the stock solution to be added to your cell culture medium, which minimizes the final DMSO concentration and its potential cytotoxic effects. For most cell lines, the final DMSO concentration should be kept below 0.5% and ideally below 0.1%.

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Problem Possible Cause Solution
No observable effect at expected concentrations. The chosen concentration is too low for the specific cell line or experimental conditions.Perform a dose-response experiment using a wider range of concentrations, spanning several orders of magnitude (e.g., 1 nM to 10 µM).
The cell line may not be dependent on the signaling pathways inhibited by this compound.Confirm the expression and activity of TIE2, LOK, or BRK in your cell line using methods like Western blotting or qPCR.
The compound has degraded due to improper storage.Prepare a fresh stock solution from a new vial of the compound and store it properly in aliquots at -20°C or -80°C.
High levels of cell death or cytotoxicity. The concentration of this compound is too high and is causing off-target effects or general toxicity.Lower the concentration range in your experiments. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line.
The solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the cell culture medium is below cytotoxic levels (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.
Inconsistent or variable results between experiments. Inconsistent cell seeding density or cell health.Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Pipetting errors when preparing serial dilutions.Use calibrated pipettes and be meticulous when preparing your drug dilutions. Prepare a fresh set of dilutions for each experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Proliferation Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the optimal concentration of this compound to inhibit cell proliferation.

1. Cell Seeding:

  • Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well).

  • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation and Treatment:

  • Prepare a 2X working stock of this compound at various concentrations by serially diluting your main stock in cell culture medium. A broad range (e.g., 1 nM to 10 µM) is recommended for the initial experiment.

  • Include a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration) and a no-treatment control.

  • Carefully remove the old medium from the cells and add 100 µL of the 2X drug dilutions to the respective wells.

3. Incubation:

  • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

4. Cell Viability Assessment (MTT Assay):

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals by adding 100 µL of DMSO to each well and gently shaking the plate.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for your cell line.

Protocol 2: Western Blot Analysis of Target Inhibition

This protocol can be used to confirm that this compound is inhibiting the phosphorylation of its target kinases or downstream effectors.

1. Cell Treatment:

  • Seed cells in 6-well plates and grow them to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (based on your proliferation assay results) for a predetermined amount of time (e.g., 1-24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target protein (e.g., phospho-TIE2, TIE2, phospho-Akt, Akt) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Densitometry Analysis:

  • Quantify the band intensities to determine the relative levels of protein phosphorylation at different this compound concentrations.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by the primary targets of this compound.

TIE2_Signaling_Pathway Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Binds & Activates PI3K PI3K TIE2->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Cell_Survival Cell Survival & Endothelial Stability Akt->Cell_Survival SB633825 This compound SB633825->TIE2 Inhibits LOK_Signaling_Pathway Upstream_Signal Upstream Signal (e.g., T-cell activation) LOK LOK (STK10) Upstream_Signal->LOK Activates ERM ERM Proteins (Ezrin, Radixin, Moesin) LOK->ERM Phosphorylates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Cell Migration ERM->Cytoskeletal_Rearrangement SB633825 This compound SB633825->LOK Inhibits BRK_Signaling_Pathway Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) BRK BRK (PTK6) Growth_Factor_Receptor->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates Paxillin Paxillin BRK->Paxillin Phosphorylates Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription Cell_Migration Cell Migration Paxillin->Cell_Migration SB633825 This compound SB633825->BRK Inhibits

References

Interpreting unexpected results with SB-633825 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using SB-633825 and may be encountering unexpected results. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, ATP-competitive inhibitor of several kinases. Its primary known targets are TIE2 (Tyrosine-protein kinase receptor), LOK (STK10 or Serine/threonine-protein kinase 10), and BRK (PTK6 or Breast tumor kinase).[1][2][3] It was originally developed as a TIE2 inhibitor and was later profiled as a potent inhibitor of LOK and BRK as well.[1][4]

Q2: What is the reported potency of this compound against its primary targets?

The in vitro potency of this compound has been determined against its key kinase targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 (nM)
TIE23.5
LOK (STK10)66
BRK (PTK6)150
Data sourced from MedchemExpress and other publications.[1][2][3]

Q3: Is this compound a selective inhibitor?

This compound is considered to have a relatively clean inhibition profile.[1][4] However, like most kinase inhibitors, it is not entirely specific and may have off-target effects, especially at higher concentrations. Its selectivity is concentration-dependent.

Troubleshooting Unexpected Results

This section provides troubleshooting guidance for common unexpected outcomes during experiments with this compound.

Issue 1: Observation of increased cell proliferation when an anti-proliferative effect was expected.

  • Possible Cause: This could be due to the inhibition of LOK (STK10). While often associated with migration, studies in prostate cancer cells have shown that knockout of STK10 can lead to increased cell proliferation and tumor growth in vivo.[5][6] This is thought to occur through the inhibition of the p38 MAPK signaling pathway.[5]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Verify that this compound is inhibiting its intended targets (TIE2, LOK, BRK) in your cellular model at the concentration used. A western blot to assess the phosphorylation status of downstream substrates would be informative.

    • Analyze p38 MAPK Pathway: Investigate the phosphorylation status of p38 MAPK in your treated cells. A decrease in p-p38 could suggest a LOK-mediated pro-proliferative effect.

    • Cell Line Dependency: The effects of STK10 can be cell-type specific. Consider if the observed effect is unique to the cell line you are using.

Issue 2: Incomplete inhibition of tumor growth or cell migration despite evidence of BRK (PTK6) inhibition.

  • Possible Cause: Research has shown that a kinase-inactive form of BRK can still promote tumor growth.[7] Additionally, the signaling functions of BRK are not solely dependent on its kinase activity; its SH2 domain plays a critical role in mediating cell motility through pathways like RhoA and AhR.[8] Therefore, inhibiting only the kinase function of BRK may not be sufficient to block its pro-tumorigenic effects.

  • Troubleshooting Steps:

    • Evaluate Kinase-Independent Functions: Consider experiments to investigate the kinase-independent roles of BRK in your model system. This could involve studying protein-protein interactions mediated by the SH2 domain.

    • Combination Therapy: Since BRK inhibition has been shown to sensitize cancer cells to standard chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel, a combination treatment approach may yield more significant anti-tumor effects.[7]

Issue 3: Variable or inconsistent results across different experiments.

  • Possible Cause: Like many small molecule inhibitors, the stability and solubility of this compound in cell culture media can impact its effective concentration. Degradation of the compound over the course of a long experiment can lead to a diminished biological effect.

  • Troubleshooting Steps:

    • Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.

    • Media Stability: If inconsistent results persist, consider performing a stability study of this compound in your specific cell culture media under your experimental conditions (e.g., 37°C, 5% CO2).

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Signaling Pathways and Experimental Workflows

To aid in experimental design and interpretation of results, the following diagrams illustrate key concepts related to this compound treatment.

SB633825_Targets cluster_targets Primary Kinase Targets cluster_pathways Downstream Cellular Processes SB633825 This compound TIE2 TIE2 SB633825->TIE2 LOK LOK (STK10) SB633825->LOK BRK BRK (PTK6) SB633825->BRK Angiogenesis Angiogenesis TIE2->Angiogenesis CellMigration Cell Migration LOK->CellMigration BRK->CellMigration Proliferation Cell Proliferation BRK->Proliferation

Caption: Primary kinase targets of this compound and their associated cellular processes.

Troubleshooting_Workflow UnexpectedResult Unexpected Experimental Result CheckConcentration Verify Compound Concentration and Stability UnexpectedResult->CheckConcentration ConfirmTarget Confirm On-Target Inhibition (e.g., p-Substrate Western Blot) CheckConcentration->ConfirmTarget InvestigateOffTarget Investigate Potential Off-Target or Paradoxical Effects ConfirmTarget->InvestigateOffTarget Hypothesize Formulate New Hypothesis Based on Target Biology InvestigateOffTarget->Hypothesize

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental Protocols

Protocol 1: Western Blot for Target Engagement

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of downstream targets of TIE2, LOK, and BRK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Proliferation Assay (MTS/MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Technical Support Center: Minimizing SB-633825 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific toxicities of SB-633825 in animal models is limited. This guide provides general strategies for minimizing and managing toxicities associated with kinase inhibitors, which can be adapted for your research with this compound. The protocols and data presented are illustrative and should be tailored to your specific experimental context.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during in vivo animal studies with kinase inhibitors like this compound.

Issue Potential Cause Troubleshooting/Mitigation Strategy
Unexpected or severe toxicity at predicted efficacious doses Off-target Effects: The inhibitor may be affecting kinases other than the intended target.[1]1. Confirm On-Target Engagement: Use pharmacodynamic markers in a pilot study to ensure the inhibitor is reaching and engaging its target at the administered dose. 2. Selectivity Profiling: If possible, review or perform a kinase selectivity panel to identify potential off-target interactions.[1] 3. Dose De-escalation: Reduce the dose to a previously well-tolerated level or conduct a dose-response study to find a therapeutic window with minimal toxicity.
Vehicle Toxicity: The formulation vehicle may be contributing to the observed toxicity.1. Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out its contribution to toxicity.[2] 2. Alternative Formulations: Explore alternative, less toxic vehicles.
Species-Specific Metabolism: The drug may be metabolized into toxic byproducts in the specific animal model.[2]1. Metabolic Profiling: If feasible, investigate the metabolic profile of the compound in your chosen animal model. 2. Consider a Different Animal Model: If species-specific metabolism is suspected, consider using a different animal model.
High variability in plasma concentrations between animals Poor Formulation: Inconsistent suspension or solubility of the compound.1. Optimize Formulation: Ensure the compound is fully dissolved or homogeneously suspended. Consider using solubility-enhancing excipients.[3] 2. Route of Administration: If oral gavage leads to high variability, consider alternative routes like intraperitoneal or subcutaneous injection.[4][5]
Animal Handling and Dosing Technique: Inconsistent administration can lead to variable exposure.1. Standardize Procedures: Ensure all personnel are trained and follow a standardized protocol for animal handling and dosing.
Signs of gastrointestinal toxicity (e.g., diarrhea, weight loss) On- or Off-Target Inhibition of Kinases in the GI Tract: Many kinases play a role in maintaining GI homeostasis.1. Supportive Care: Provide supportive care such as subcutaneous fluids for dehydration and dietary modifications.[2] 2. Dose Reduction: Lower the dose to a level that minimizes GI effects while maintaining efficacy.
Elevated liver enzymes (ALT, AST) Hepatotoxicity: This is a known class effect for some kinase inhibitors.[2]1. Regular Monitoring: Monitor liver enzymes regularly throughout the study. 2. Dose Adjustment: Reduce the dose or consider intermittent dosing schedules. 3. Histopathology: Perform histopathological analysis of the liver at the end of the study to assess for damage.[2]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to establish a safe dose for this compound in my animal model?

A1: The first and most critical step is to conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[6] This involves administering escalating doses of the inhibitor to small groups of animals and closely monitoring them for clinical signs of toxicity.

Q2: How can I distinguish between on-target and off-target toxicity?

A2: Differentiating between on-target and off-target effects can be challenging. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor that targets the same kinase. If the toxicity persists, it is more likely to be an on-target effect.[1]

  • Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects.[1]

  • Genetic Knockout/Knockdown Models: If available, using a genetic model where the target kinase is knocked out or knocked down can help determine if the observed toxicity is on-target.

Q3: What are some formulation strategies to reduce the toxicity of this compound?

A3: Formulation can significantly impact a drug's pharmacokinetic profile and toxicity.[7] Consider the following:

  • Solubility Enhancement: For poorly soluble compounds, using techniques like creating amorphous solid dispersions or using solubility-enhancing excipients can improve bioavailability and reduce variability.[3]

  • Modified-Release Formulations: Developing extended-release formulations can help maintain therapeutic concentrations while avoiding toxic peak plasma concentrations.[4]

Q4: Are there specific clinical signs of toxicity I should monitor for in my animals?

A4: Yes, a comprehensive clinical observation schedule is crucial. Key parameters to monitor include:

  • Body Weight: A significant drop in body weight is a common indicator of toxicity.[6]

  • Behavioral Changes: Observe for lethargy, ruffled fur, or any changes from normal behavior.[6]

  • Gastrointestinal Issues: Monitor for diarrhea, changes in stool consistency, or dehydration.[2]

  • Skin Reactions: Some kinase inhibitors can cause skin rashes.

  • Food and Water Intake: Quantify daily consumption to identify any treatment-related changes.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study for this compound in Mice

Dose Group (mg/kg, p.o., daily)Number of AnimalsMean Body Weight Change (Day 7)Key Clinical SignsMortality
Vehicle Control5+5%None0/5
105+2%None0/5
305-5%Mild lethargy0/5
1005-15%Moderate lethargy, ruffled fur1/5
3005-25%Severe lethargy, ataxia, diarrhea4/5

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Clinical Pathology Data for a 28-Day this compound Study in Rats

ParameterVehicle Control10 mg/kg30 mg/kg100 mg/kg
ALT (U/L)40 ± 855 ± 12150 ± 35450 ± 90**
AST (U/L)60 ± 1075 ± 15200 ± 40600 ± 120**
BUN (mg/dL)20 ± 422 ± 525 ± 635 ± 8
Creatinine (mg/dL)0.5 ± 0.10.6 ± 0.10.7 ± 0.21.0 ± 0.3

*p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SD. This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice). Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Grouping: Assign animals to at least four dose groups of this compound and one vehicle control group (n=3-5 per group).

  • Dosing: Administer escalating doses of the inhibitor. The dosing regimen should be based on the intended therapeutic use (e.g., daily oral gavage for 7-14 days).

  • Observations: Monitor animals daily for clinical signs of toxicity, including weight loss (>15-20% is a common endpoint), changes in behavior, and signs of distress.[6]

  • Endpoint: The MTD is defined as the highest dose that does not cause dose-limiting toxicities.

Protocol 2: General Toxicity Assessment (e.g., 28-Day Study)

  • Animals: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Grouping: Assign animals to at least three dose groups of this compound (based on the MTD study) and one control group (vehicle only).

  • Dosing: Administer the compound or vehicle daily for 28 consecutive days.

  • Observations: Monitor clinical signs daily. Record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis (including liver and kidney function tests).[2]

  • Histopathology: Collect major organs for histopathological examination to identify any microscopic changes.[2]

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Signal SB633825 This compound SB633825->TargetKinase Inhibition (On-Target) OffTargetKinase Off-Target Kinase SB633825->OffTargetKinase Inhibition (Off-Target) DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylation GeneExpression Altered Gene Expression DownstreamEffector->GeneExpression Signal Transduction OffTargetEffector Off-Target Effector OffTargetKinase->OffTargetEffector Toxicity Toxicity OffTargetEffector->Toxicity CellResponse Therapeutic Effect GeneExpression->CellResponse Leads to

Caption: On-target vs. off-target effects of a kinase inhibitor.

G cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Toxicity Profiling cluster_2 Phase 3: Mitigation MTD_Study Maximum Tolerated Dose (MTD) Study Dose_Selection Select Doses for Further Study MTD_Study->Dose_Selection Repeated_Dose_Study Repeated Dose Toxicity Study (e.g., 28-day) Dose_Selection->Repeated_Dose_Study Clinical_Monitoring Daily Clinical Observations & Body Weight Repeated_Dose_Study->Clinical_Monitoring Pathology Clinical & Anatomic Pathology Repeated_Dose_Study->Pathology Formulation_Opt Formulation Optimization Pathology->Formulation_Opt If toxicity observed Dosing_Schedule_Opt Dosing Schedule Optimization Pathology->Dosing_Schedule_Opt If toxicity observed End End Formulation_Opt->End Dosing_Schedule_Opt->End Start Start Start->MTD_Study

Caption: Experimental workflow for toxicity assessment.

G Dose Administered Dose Exposure Plasma Exposure (AUC) Dose->Exposure Determines Target_Engagement On-Target Engagement Exposure->Target_Engagement Drives Off_Target_Engagement Off-Target Engagement Exposure->Off_Target_Engagement Can Drive (at high conc.) Efficacy Therapeutic Efficacy Target_Engagement->Efficacy Toxicity Adverse Effects / Toxicity Target_Engagement->Toxicity On-Target Toxicity Off_Target_Engagement->Toxicity

Caption: Relationship between dose, exposure, and effect.

References

SB-633825 stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SB-633825. This guide is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting strategies for the long-term use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells show an initial response to this compound, but the effect diminishes over several days. What could be the cause?

This is a common issue in long-term cell culture with small molecule inhibitors. The diminishing effect is often due to compound instability or depletion. Potential causes include:

  • Chemical Instability: The compound may degrade in the aqueous, warm (37°C), and CO₂-rich environment of the cell culture incubator.

  • Metabolic Degradation: Cells may metabolize the compound, reducing its effective concentration over time.

  • Compound Adsorption: The inhibitor might adsorb to plastic surfaces of the culture vessel or be sequestered in cellular compartments.

Troubleshooting Steps:

  • Increase Dosing Frequency: The most straightforward approach is to perform more frequent media changes with freshly prepared this compound. Instead of every 72 hours, try changing the media every 24 or 48 hours.

  • Assess Compound Stability: If the problem persists, we recommend performing a stability assay to determine the half-life of this compound in your specific experimental conditions (see the detailed protocol below).

  • Verify Stock Solution Integrity: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.[1][2]

Q2: How should I prepare and store this compound?

Proper handling of the compound is critical for reproducible results.

  • Solvent: this compound is soluble in DMSO.[3] For in vitro experiments, use high-purity, anhydrous DMSO.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Briefly use sonication if needed to ensure it is fully dissolved.[3]

  • Storage: Store stock solutions in small aliquots to prevent repeated freeze-thaw cycles.[1][2] According to vendor datasheets, stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[1][2][3]

Table 1: this compound Stock Solution Storage Recommendations
Storage TemperatureShelf LifeBest Practices
-80°C≤ 2 yearsAliquot to avoid >3 freeze-thaw cycles.
-20°C≤ 1 yearUse for shorter-term storage of aliquots.
4°CNot RecommendedFor working solutions, prepare fresh weekly.

Q3: What is the mechanism of action for this compound?

This compound is a potent and ATP-competitive inhibitor of several protein tyrosine kinases.[4] Its primary targets are TIE2, LOK (STK10), and BRK (PTK6), which are involved in processes like angiogenesis and cell proliferation.[4][5][6] The inhibition of these kinases disrupts downstream signaling pathways, leading to an anti-angiogenic and anti-cancer effect.[4][7]

SB633825_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TIE2 TIE2 Receptor Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) TIE2->Downstream LOK LOK (STK10) LOK->Downstream BRK BRK (PTK6) BRK->Downstream SB633825 This compound SB633825->TIE2 SB633825->LOK SB633825->BRK

Caption: Simplified signaling pathway showing this compound inhibiting TIE2, LOK, and BRK.

Q4: There is no published data on the stability of this compound in my specific cell line and media. How can I determine this myself?

You can determine the compound's stability empirically. This involves incubating this compound in your cell culture medium over a time course and then measuring the remaining concentration, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting_Flowchart Start Reduced compound activity in long-term culture? CheckStock Is stock solution stored correctly? Start->CheckStock Yes ChangeMedia Increase frequency of media changes CheckStock->ChangeMedia Yes RemakeStock Prepare fresh stock solution CheckStock->RemakeStock No StabilityAssay Perform stability assay (See Protocol) ChangeMedia->StabilityAssay Still an issue ResultOK Problem Solved StabilityAssay->ResultOK Stability is the issue ResultNotOK Problem Persists: Consider metabolic pathways StabilityAssay->ResultNotOK Compound is stable RemakeStock->Start

Caption: Troubleshooting flowchart for loss of this compound activity in cell culture.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound under your specific experimental conditions. The workflow involves incubating the compound in both cell-free (abiotic) and cell-containing (biotic) media.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Your cell line of interest

  • Sterile microcentrifuge tubes or culture plates

  • Incubator (37°C, 5% CO₂)

  • Analytical equipment (HPLC or LC-MS)

Methodology:

  • Preparation:

    • Prepare two sets of culture plates or tubes.

    • Set A (Biotic): Seed your cells at your standard experimental density and allow them to adhere overnight.

    • Set B (Abiotic): Prepare vessels containing only cell culture medium (no cells).

  • Dosing:

    • Prepare a working solution of this compound in your medium at the final desired concentration (e.g., 1 µM).

    • For Set A, replace the existing medium with the medium containing this compound.

    • For Set B, add the medium containing this compound to the cell-free vessels.

    • Also, prepare a "Time 0" sample by immediately collecting an aliquot of the dosed medium. Freeze this sample at -80°C.

  • Time-Course Incubation:

    • Place both sets of plates/tubes in the incubator.

    • At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect aliquots of the culture medium from both sets.

    • Immediately store the collected samples at -80°C to halt any further degradation.

  • Sample Analysis:

    • Once all time points are collected, thaw the samples.

    • Process the samples as required for your analytical method (e.g., protein precipitation with acetonitrile, centrifugation).

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound remaining.

  • Data Interpretation:

    • Plot the concentration of this compound versus time for both abiotic and biotic conditions.

    • A decrease in concentration in the abiotic samples indicates chemical instability in the medium.

    • A faster decrease in the biotic samples compared to the abiotic samples suggests cellular metabolism of the compound.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepMedia Prepare Medium with This compound Dose Dose Biotic & Abiotic Wells PrepMedia->Dose SeedCells Seed Cells (Biotic) Prepare Cell-Free (Abiotic) SeedCells->Dose Incubate Incubate at 37°C, 5% CO2 Dose->Incubate Collect Collect Aliquots at Time = 0, 4, 8, 24, 48h Incubate->Collect Store Store Samples at -80°C Collect->Store Analyze Quantify this compound via HPLC or LC-MS Store->Analyze Plot Plot Concentration vs. Time Calculate Half-Life Analyze->Plot

Caption: Experimental workflow for assessing the stability of this compound in cell culture.

References

Technical Support Center: Identifying and Troubleshooting SB-633825 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and working with cancer cell lines resistant to SB-633825.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of several protein tyrosine kinases.[1] Its primary targets are TIE2 (Tyrosine-protein kinase receptor), LOK (lymphocyte-oriented kinase, also known as STK10), and BRK (Breast tumor kinase, also known as PTK6).[1] By inhibiting these kinases, this compound can interfere with signaling pathways that are crucial for cancer cell growth, proliferation, migration, and angiogenesis.[2]

Q2: How can I determine if my cell line has developed resistance to this compound?

A2: The most common method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and compare it to the IC50 value in the cell line you suspect has become resistant. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of acquired resistance.

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are not yet widely documented, resistance to tyrosine kinase inhibitors (TKIs) like this compound can occur through several mechanisms:

  • On-target alterations: Mutations in the kinase domains of TIE2, LOK, or BRK can prevent this compound from binding effectively.[3]

  • Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of TIE2, LOK, and BRK. For example, upregulation of other receptor tyrosine kinases (RTKs) can compensate for the blocked pathways.[4]

  • Increased drug efflux: Cancer cells may increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove this compound from the cell, reducing its intracellular concentration.

  • Alterations in downstream signaling components: Mutations or changes in the expression of proteins downstream of TIE2, LOK, and BRK can lead to the reactivation of pro-survival pathways despite the inhibition of the primary targets.[3][5]

Q4: I am having trouble generating an this compound resistant cell line. What are some common issues?

A4: Common challenges in developing drug-resistant cell lines include:

  • Initial drug concentration is too high: This can lead to massive cell death with no surviving clones to develop resistance.

  • Inappropriate dose escalation: Increasing the drug concentration too quickly may not allow cells enough time to adapt.

  • Cell line characteristics: Some cell lines are inherently more resistant or may not readily develop resistance.

  • Drug stability: Ensure that your this compound stock and working solutions are fresh and properly stored, as the compound may degrade over time in culture media.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: High variability in IC50 measurements for this compound.
Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Optimize and strictly maintain a consistent cell seeding density for all assays. Use a cell counter for accuracy.
Cell Passage Number Use cells within a consistent and low passage number range to avoid genetic drift and altered drug sensitivity.
Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution to prevent degradation.
Inconsistent Incubation Time Ensure that the duration of drug exposure is consistent across all experiments.
Problem 2: My cell line is not developing resistance to this compound.
Possible Cause Recommended Solution
Suboptimal Initial Drug Concentration Determine the IC50 of this compound for your parental cell line. Start the resistance induction with a concentration at or slightly below the IC20 (the concentration that inhibits 20% of cell growth).
Inappropriate Dose Escalation Strategy Employ a gradual dose escalation strategy. After the initial selection, increase the this compound concentration by 1.5- to 2-fold only after the cells have resumed a stable growth rate at the current concentration.
Cell Line Choice If possible, try generating a resistant line from a different parental cell line known to be initially sensitive to inhibitors of the TIE2, LOK, or BRK pathways.
Mycoplasma Contamination Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Problem 3: My this compound resistant cell line loses its resistant phenotype over time.
Possible Cause Recommended Solution
Lack of Continuous Selective Pressure To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line).
Heterogeneous Population The resistant population may be a mix of clones with varying levels of resistance. Isolate single-cell clones by limiting dilution or FACS to establish a stable, homogeneously resistant cell line.

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cancer Cell Line

This protocol describes a general method for developing an this compound resistant cell line using a continuous exposure, dose-escalation approach.

Materials:

  • Parental cancer cell line of interest (e.g., a breast cancer cell line like MDA-MB-231, given the role of BRK)

  • Complete cell culture medium

  • This compound (powder and DMSO for stock solution)

  • Cell culture flasks, plates, and other necessary sterile labware

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

Procedure:

  • Determine the IC50 of the Parental Cell Line:

    • Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 of this compound for your parental cell line. This will provide a baseline for sensitivity.

  • Initiate Resistance Induction:

    • Culture the parental cells in their standard complete medium containing this compound at a starting concentration equal to the IC10-IC20 of the parental line.

    • Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.

  • Dose Escalation:

    • Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by approximately 1.5- to 2-fold.

    • Monitor the cells closely. There will likely be another period of significant cell death.

    • Allow the surviving cells to recover and resume a stable growth rate before the next dose escalation.

    • Repeat this process of gradual dose escalation. This process can take several months.

  • Confirmation of Resistance:

    • Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cell population.

    • A significant and stable increase in the IC50 value compared to the parental cell line indicates the development of resistance.

  • Establishment of a Stable Resistant Line:

    • Once a desired level of resistance is achieved, the resistant cell line should be maintained in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.

    • It is highly recommended to perform single-cell cloning to isolate and expand individual resistant clones for a more homogenous population.

Protocol 2: Quantification of this compound Resistance using a Cell Viability Assay (MTT Assay)

Materials:

  • Parental and this compound resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed both parental and resistant cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in a complete medium.

    • Treat the cells with a range of this compound concentrations for 48-72 hours. Include a vehicle-only control (DMSO).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value for both the parental and resistant cell lines.

Data Presentation

The following table presents hypothetical IC50 values for a parental cancer cell line and a derived this compound resistant subline, illustrating the concept of acquired resistance.

Cell LineThis compound IC50 (nM)Fold Resistance
Parental MDA-MB-23115-
MDA-MB-231-SB-R18012

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound and potential bypass mechanisms that could contribute to resistance.

SB633825_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TIE2 TIE2 PI3K_AKT PI3K/AKT Pathway TIE2->PI3K_AKT MAPK MAPK Pathway TIE2->MAPK Other_RTK Other RTKs (e.g., EGFR, MET) Bypass_Signal Bypass Signaling Other_RTK->Bypass_Signal SB633825 This compound SB633825->TIE2 LOK LOK (STK10) SB633825->LOK BRK BRK (PTK6) SB633825->BRK Proliferation Proliferation LOK->Proliferation BRK->MAPK STAT STAT Pathway BRK->STAT Survival Survival PI3K_AKT->Survival MAPK->Proliferation STAT->Proliferation STAT->Survival Bypass_Signal->PI3K_AKT Bypass_Signal->MAPK Migration Migration

Caption: this compound inhibits TIE2, LOK, and BRK signaling pathways.

Experimental_Workflow start Start with Parental Cancer Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial culture Continuous Culture with Increasing this compound (Dose Escalation) ic50_initial->culture monitor Monitor Cell Viability and Growth Rate culture->monitor check_resistance Periodically Determine IC50 monitor->check_resistance check_resistance->culture Resistance not stable stable_line Establish Stable Resistant Cell Line check_resistance->stable_line Resistance stable characterize Characterize Resistance Mechanisms stable_line->characterize end End characterize->end

Caption: Workflow for generating this compound resistant cell lines.

Troubleshooting_Logic start Problem: No Resistance Development check_conc Is the initial drug concentration appropriate? start->check_conc adjust_conc Adjust concentration to IC10-IC20 of parental line check_conc->adjust_conc No check_escalation Is the dose escalation gradual? check_conc->check_escalation Yes adjust_conc->start adjust_escalation Slow down dose escalation schedule check_escalation->adjust_escalation No check_line Is the cell line suitable? check_escalation->check_line Yes adjust_escalation->start change_line Consider a different parental cell line check_line->change_line No check_myco Is the culture mycoplasma-free? check_line->check_myco Yes change_line->start treat_myco Treat or discard contaminated culture check_myco->treat_myco No solution Resistance should develop check_myco->solution Yes treat_myco->start

References

Technical Support Center: SB-633825 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-633825 in in vivo studies. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and ATP-competitive small molecule inhibitor of several protein tyrosine kinases. Its primary targets are TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2), LOK (also known as STK10, Serine/threonine-protein kinase 10), and BRK (Breast tumor kinase, also known as PTK6).[1] Inhibition of these kinases can impact signaling pathways involved in angiogenesis, cell growth, and migration.[1]

Q2: What are the known in vitro potencies of this compound?

The inhibitory concentrations (IC50) of this compound for its primary targets have been determined in vitro.

TargetIC50 Value
TIE23.5 nM
LOK (STK10)66 nM
BRK (PTK6)150 nM

Source: MedchemExpress, TargetMol[1][2]

Q3: What are the potential signaling pathways affected by this compound?

This compound primarily targets the Angiopoietin/TIE2 signaling pathway, which is crucial for angiogenesis and vascular stability. By inhibiting TIE2, this compound can disrupt the downstream signaling cascade that promotes endothelial cell survival, proliferation, and migration. Additionally, its activity against LOK and BRK suggests potential effects on other pathways related to cell cycle regulation and oncogenesis.

SB633825_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) TIE2 TIE2 Receptor Ang1->TIE2 Binds and Activates PI3K PI3K TIE2->PI3K Phosphorylates SB633825 This compound SB633825->TIE2 Inhibits Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., eNOS, FOXO1) Akt->Downstream Survival Cell Survival, Proliferation, Migration Downstream->Survival

Figure 1: Simplified Angiopoietin/TIE2 signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide for In Vivo Experiments

Problem 1: Lack of observed efficacy in an animal model.

  • Possible Cause: Suboptimal Dosing or Bioavailability.

      • Dose Escalation Study: Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and an effective dose.

      • Formulation: Ensure this compound is properly solubilized. For many TKIs, formulations with vehicles like DMSO (up to 10% for mice), PEG300, or Tween 80 are used.[2] Always prepare fresh solutions if a suspension is formed.[2]

      • Route of Administration: If oral gavage is ineffective, consider alternative routes such as intraperitoneal (IP) injection, which may lead to higher systemic exposure.

  • Possible Cause: Inappropriate Animal Model.

    • Troubleshooting Tip: The selected animal model should have a tumor or disease process that is dependent on the TIE2, LOK, or BRK signaling pathways. Confirm the expression and activation of these target kinases in your tumor model through techniques like Western blotting or immunohistochemistry.

  • Possible Cause: Rapid Metabolism.

    • Troubleshooting Tip: TKIs are often metabolized by cytochrome P450 enzymes, particularly CYP3A4.[3] The half-life of the compound in your chosen animal model may be short. Consider more frequent dosing (e.g., twice daily) to maintain therapeutic concentrations.

Problem 2: Observed Toxicity or Adverse Effects in Animals.

  • Possible Cause: On-target or Off-target Toxicity.

    • Troubleshooting Tip: Toxicity can be a consequence of inhibiting the intended target (on-target) or other kinases (off-target).[5]

      • Dose Reduction: Lower the dose to a level that is still efficacious but better tolerated.

      • Monitor for Common TKI-related Toxicities: Observe animals for signs of common TKI-related side effects, which can include weight loss, diarrhea, and skin rashes.

      • Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to identify any potential tissue damage.

  • Possible Cause: Vehicle Toxicity.

    • Troubleshooting Tip: The vehicle used to dissolve this compound could be causing toxicity. Always include a vehicle-only control group in your study to differentiate between compound-related and vehicle-related effects. For example, high concentrations of DMSO can be toxic.

Detailed Experimental Protocol (General Guideline)

Disclaimer: The following is a general protocol based on common practices for in vivo studies with tyrosine kinase inhibitors. This protocol should be optimized for your specific experimental needs and animal model.

Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Tumor cells (e.g., a cell line with known TIE2 expression)

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Methodology:

  • Animal Model and Tumor Implantation:

    • Acclimate mice for at least one week before the start of the experiment.

    • Subcutaneously inject tumor cells into the flank of each mouse.

    • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Preparation of this compound Formulation:

    • On each day of dosing, prepare a fresh solution of this compound in the chosen vehicle.

    • Gently warm and vortex the solution to ensure complete dissolution.

  • Dosing and Administration:

    • Administer this compound to the treatment group via the chosen route (e.g., oral gavage or IP injection).

    • Administer an equal volume of the vehicle to the control group.

    • Dosing frequency will need to be determined, but a once or twice daily schedule is common for TKIs.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.

    • Observe the animals daily for any clinical signs of distress or toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or at a set time point.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured as a primary endpoint.

    • Tumor tissue can be collected for further analysis (e.g., Western blot for target inhibition, immunohistochemistry for angiogenesis markers like CD31).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Endpoint and Analysis acclimatize Acclimatize Mice implant Implant Tumor Cells acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice monitor_growth->randomize prepare_drug Prepare this compound Formulation randomize->prepare_drug dose_treatment Administer this compound (Treatment Group) prepare_drug->dose_treatment dose_control Administer Vehicle (Control Group) prepare_drug->dose_control measure_tumor Measure Tumor Volume dose_treatment->measure_tumor dose_control->measure_tumor measure_weight Monitor Body Weight measure_tumor->measure_weight observe Observe for Toxicity measure_weight->observe terminate Terminate Study observe->terminate excise Excise and Weigh Tumors terminate->excise analyze Further Tissue Analysis (e.g., WB, IHC) excise->analyze

Figure 2: General experimental workflow for an in vivo efficacy study of this compound.

References

SB-633825 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-633825.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive inhibitor of several protein kinases. Its primary targets are Tyrosine-protein kinase receptor TIE2, Serine/threonine-protein kinase 10 (STK10, also known as LOK), and Breast tumor kinase (BRK, also known as PTK6).[1][2][3] It is often used in research to study angiogenesis, cancer cell growth, and lymphocyte migration.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions vary depending on whether the compound is in solid (powder) form or dissolved in a solvent.

Q3: How should I prepare a stock solution of this compound?

For most in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3] For example, a 10 mM stock solution in DMSO is commonly prepared.[3] It is important to ensure the compound is fully dissolved, which may require vortexing or sonication. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q4: I am seeing variable or no effect of this compound in my experiments. What could be the cause?

There are several potential reasons for inconsistent or unexpected results:

  • Improper Storage and Handling: Degradation of this compound due to incorrect storage is a common issue. Ensure the compound has been stored according to the recommendations in the table above. Multiple freeze-thaw cycles of stock solutions should be avoided.

  • Incorrect Concentration: Verify the calculations for your stock solution and final working concentrations. The IC50 values for its primary targets are in the low nanomolar to mid-nanomolar range, so accurate dilutions are critical.[1][2][3]

  • Cell Line Sensitivity: The effect of this compound can be cell-type dependent. The expression levels of its targets (TIE2, LOK, BRK) can vary significantly between different cell lines. It is advisable to confirm the expression of the target kinase in your experimental model.

  • Assay Conditions: The specific conditions of your assay, such as incubation time, serum concentration in the media, and cell density, can all influence the apparent activity of the inhibitor. These parameters may need to be optimized for your specific experimental setup.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound

Symptoms:

  • Reduced or complete loss of inhibitory activity in assays compared to previous experiments with a fresh batch.

  • Visible changes in the appearance of the powder or stock solution (e.g., discoloration, precipitation).

Possible Causes and Solutions:

Possible Cause Recommended Action
Improper Storage Temperature Always store this compound at the recommended temperatures. For long-term storage of the solid form, -20°C is preferred. For stock solutions, -80°C is ideal.[1]
Multiple Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
Exposure to Light While specific data on the photosensitivity of this compound is not readily available, it is a general best practice to protect all small molecule inhibitors from prolonged exposure to light by using amber vials or wrapping tubes in foil.
Hydrolysis Avoid prolonged exposure of stock solutions to aqueous environments, especially at non-neutral pH, as this can lead to hydrolysis. Prepare fresh dilutions in your assay buffer immediately before use.
Oxidation While specific data is unavailable, oxidation can be a degradation pathway for complex organic molecules. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the solid form.

Note: There is currently no publicly available information detailing the specific degradation products or pathways of this compound. The best practice is to adhere strictly to the recommended storage and handling guidelines to prevent degradation.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in results between replicate wells or experiments.

  • IC50 values that differ significantly from published data.

Possible Causes and Solutions:

Possible Cause Recommended Action
Cell Passage Number and Health Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells of your assay plate. Variations in cell number can significantly impact the results.
Edge Effects in Multi-well Plates Edge effects can lead to variability in the outer wells of a plate due to evaporation. To mitigate this, consider not using the outermost wells for experimental samples or ensure proper humidification of the incubator.
Incomplete Dissolution of this compound Ensure the compound is fully dissolved in the stock solution and is not precipitating in the final assay medium. If precipitation is observed, you may need to adjust the final DMSO concentration or use a different solvent system if compatible with your assay.
Interaction with Media Components Components in the cell culture media, such as serum proteins, can sometimes bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it.

Data Presentation

Table 1: Storage and Stability of this compound

Form Storage Temperature Duration
Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C2 years[1]
-20°C1 year[1]

Table 2: In Vitro Inhibitory Activity of this compound

Target Kinase IC50 (nM)
TIE23.5[1][2][3]
LOK (STK10)66[1][2][3]
BRK (PTK6)150[1][2][3]

Signaling Pathways and Experimental Workflows

SB633825_Targets cluster_TIE2 TIE2 Signaling cluster_BRK BRK (PTK6) Signaling cluster_LOK LOK (STK10) Signaling Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Activates PI3K PI3K TIE2->PI3K Akt Akt PI3K->Akt Vascular_Stability Vascular Stability Cell Survival Akt->Vascular_Stability EGFR_HER2 EGFR / HER2 BRK BRK (PTK6) EGFR_HER2->BRK Activates STAT3 STAT3 BRK->STAT3 PI3K_Akt_BRK PI3K/Akt BRK->PI3K_Akt_BRK MAPK_BRK MAPK BRK->MAPK_BRK Proliferation_Migration Proliferation Migration STAT3->Proliferation_Migration PI3K_Akt_BRK->Proliferation_Migration MAPK_BRK->Proliferation_Migration LOK LOK (STK10) ERM ERM Proteins LOK->ERM p38_MAPK p38 MAPK LOK->p38_MAPK Cell_Migration Cell Migration ERM->Cell_Migration p38_MAPK->Cell_Migration SB633825 This compound SB633825->TIE2 Inhibits SB633825->BRK Inhibits SB633825->LOK Inhibits

Caption: Primary signaling pathways inhibited by this compound.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Storage Verify this compound Storage & Handling Start->Check_Storage Check_Prep Review Stock Solution Preparation & Dilutions Check_Storage->Check_Prep Storage OK New_Aliquot Use a Fresh Aliquot of this compound Check_Storage->New_Aliquot Improper Storage Check_Cells Assess Cell Health, Passage #, & Density Check_Prep->Check_Cells Prep OK Recalculate Recalculate Concentrations Check_Prep->Recalculate Error Found Check_Assay Optimize Assay Parameters Check_Cells->Check_Assay Cells OK Standardize_Cells Standardize Cell Culture Protocols Check_Cells->Standardize_Cells Inconsistent Optimize_Time Perform Time-Course & Dose-Response Experiments Check_Assay->Optimize_Time Potential Issue Contact_Support Consult Literature or Technical Support Check_Assay->Contact_Support All OK Success Problem Resolved New_Aliquot->Success Recalculate->Success Standardize_Cells->Success Optimize_Time->Success

References

Technical Support Center: Managing Batch-to-Batch Variability of SB-633825

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing potential batch-to-batch variability of the kinase inhibitor SB-633825. By implementing the quality control workflows and protocols outlined below, users can ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, ATP-competitive inhibitor of several protein kinases.[1][2] Its primary targets are TIE2 (Tyrosine-protein kinase), LOK (lymphocyte-oriented kinase; STK10), and BRK (breast tumor kinase; PTK6).[1][2][3] It is commonly used in research related to cancer cell growth and angiogenesis.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For experimental use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2][4] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[5][6] Recommended storage conditions for stock solutions are -20°C for up to one year or -80°C for up to two years.[2][5][6]

Q3: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous experimental media. What should I do?

A3: This indicates that the compound may have precipitated out of solution, a common issue with hydrophobic small molecules.[4] First, ensure the final concentration of DMSO in your aqueous buffer is low (typically <0.5%) to avoid solvent effects.[4] If precipitation persists, consider the following troubleshooting steps:

  • Sonication or Gentle Warming: These methods can help dissolve the compound, but should be used with caution as they might degrade it.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous medium can improve solubility.[4]

  • Alternative Solvents: While DMSO is common, testing other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) for the stock solution might be necessary.[7] Always include a vehicle control with the same final solvent concentration in your experiments.[7]

Q4: I am observing a discrepancy between the IC50 value I've generated and the published values. What could be the cause?

A4: Discrepancies between biochemical and cell-based assay potencies are common.[7] Several factors can contribute to this:

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.[7][8]

  • ATP Concentration: Biochemical assays are often performed at lower ATP concentrations than those found inside a cell. Since this compound is an ATP-competitive inhibitor, the higher intracellular ATP levels will require a higher concentration of the inhibitor to achieve the same effect.[7]

  • Efflux Pumps: Cells may actively remove the inhibitor using transporters like P-glycoprotein.[7]

  • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the amount available to bind to its target.[7]

  • Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[7]

Troubleshooting Batch-to-Batch Variability

While there is no specific documented evidence of batch-to-batch variability for this compound, it is a potential issue for any synthesized small molecule. Implementing a qualification protocol for each new batch is a critical step for ensuring experimental reproducibility.

Step 1: Physical and Chemical Characterization

Always begin by carefully reviewing the Certificate of Analysis (CoA) provided by the supplier for each new batch. While the format may vary, it should contain key information about the purity and identity of the compound.

Table 1: Example Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Purity (HPLC) ≥98.0%99.5%HPLC
Identity (¹H-NMR) Conforms to structureConforms¹H-NMR
Identity (MS) Conforms to structureConformsESI-MS
Solubility ≥50 mg/mL in DMSOConformsVisual
Residual Solvents Per USP <467>ConformsGC-HS
Step 2: Functional Comparison of New vs. Old Batches

The most critical step is to functionally compare the new batch to a previously validated "gold standard" batch. This is typically done by comparing the dose-response curve and the IC50 value in a relevant assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare identical stock solutions (e.g., 10 mM in DMSO) of old and new batches. B Perform serial dilutions to create a range of concentrations for the dose-response curve. A->B C Run dose-response experiment in parallel for both batches using your standard kinase assay. B->C D Include appropriate controls: - Vehicle only (e.g., DMSO) - No enzyme control C->D E Plot dose-response curves for both batches on the same graph. F Calculate IC50 values for each batch using a non-linear regression model. E->F

Caption: Workflow for functional comparison of this compound batches.
Step 3: Interpretation of Results

After completing the functional comparison, use the following decision tree to determine if the new batch is acceptable for use in your experiments.

G A Compare IC50 values of new and old batches. B IC50 values are comparable (e.g., within 2-3 fold) A->B YES C IC50 values differ significantly (e.g., >3 fold) A->C NO D New batch is qualified. Proceed with experiments. B->D E Troubleshoot: - Re-test solubility and stability. - Consider orthogonal assays. - Contact supplier's technical support. C->E

Caption: Decision tree for qualifying a new batch of this compound.

Experimental Protocols

Protocol: Determination of IC50 Value for this compound

This protocol provides a general framework for determining the IC50 value of this compound against one of its target kinases in a biochemical assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each this compound batch in 100% DMSO.

    • Prepare a kinase buffer (composition will be kinase-specific, but generally contains a buffer like HEPES, MgCl2, DTT, and a detergent like Brij-35).

    • Prepare a solution of the target kinase (e.g., TIE2) in kinase buffer at 2X the final desired concentration.

    • Prepare a solution of the substrate (e.g., a generic peptide substrate) and ATP at 2X the final desired concentration in kinase buffer. The ATP concentration should ideally be close to the Km for the specific kinase.

  • Serial Dilution of Inhibitor:

    • Perform serial dilutions of the 10 mM stock solutions in DMSO to create a range of concentrations.

    • Further dilute these DMSO solutions into the kinase buffer to create 2X working solutions of the inhibitor. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤0.5%.

  • Assay Procedure (for a 384-well plate):

    • Add 5 µL of the 2X inhibitor working solution or vehicle control (kinase buffer with the same % DMSO) to the appropriate wells of the plate.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells.

    • Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature or 30°C. The reaction should be within the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • Quantify the kinase activity using an appropriate detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay).

    • Subtract the background signal (from "no enzyme" controls).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to determine the IC50 value.

This compound Target Signaling Pathways

Understanding the signaling pathways in which the targets of this compound operate is crucial for experimental design and data interpretation.

TIE2 Signaling Pathway

The Angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of vascular stability and angiogenesis.[1] TIE2 activation by its agonist Angiopoietin-1 (Ang1) promotes endothelial cell survival and vessel maturation.[5][6] this compound inhibits the kinase activity of the TIE2 receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus -> Cellular Response TIE2 TIE2 Receptor PI3K PI3K TIE2->PI3K MAPK MAPK TIE2->MAPK Ang1 Ang1 Ang1->TIE2 Binds & Activates Akt Akt PI3K->Akt Response Vessel Stability Cell Survival Anti-inflammatory Akt->Response MAPK->Response SB633825 This compound SB633825->TIE2 Inhibits

Caption: Simplified TIE2 signaling pathway and the inhibitory action of this compound.
LOK (STK10) and BRK (PTK6) Signaling

LOK (STK10) is a serine/threonine kinase involved in regulating cytoskeletal rearrangement in lymphocytes.[9] BRK (PTK6) is a non-receptor tyrosine kinase that is overexpressed in many breast cancers and is involved in signaling pathways that promote cell proliferation, survival, and migration.[2][7]

G cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors cluster_response Cellular Response RTKs Receptor Tyrosine Kinases (e.g., EGFR, HER2) BRK BRK (PTK6) RTKs->BRK Chemokines Chemokines LOK LOK (STK10) Chemokines->LOK STAT3 STAT3 BRK->STAT3 Akt_BRK Akt BRK->Akt_BRK ERM ERM Proteins LOK->ERM MAPK_LOK p38 MAPK LOK->MAPK_LOK SB633825 This compound SB633825->BRK Inhibits SB633825->LOK Inhibits Proliferation Proliferation & Survival STAT3->Proliferation Akt_BRK->Proliferation Migration Migration & Adhesion ERM->Migration MAPK_LOK->Migration

Caption: Overview of BRK and LOK signaling pathways inhibited by this compound.

Quantitative Data Summary

Table 2: Inhibitory Activity of this compound

TargetIC50 Value
TIE2 3.5 nM
LOK (STK10) 66 nM
BRK (PTK6) 150 nM
Data sourced from MedChemExpress and other suppliers.[1][2][3]

References

Technical Support Center: Assessing SB-633825 Penetration in Tumor Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SB-633825. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo experiments for assessing the penetration of this compound in tumor tissue.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and ATP-competitive inhibitor of several protein kinases, primarily targeting TIE2, LOK (STK10), and BRK.[1] Its anti-cancer effects, including the inhibition of cancer cell growth and angiogenesis, are largely attributed to its inhibition of the Angiopoietin/TIE2 signaling pathway.[1] This pathway is crucial for the formation and maturation of blood vessels, which are essential for tumor growth and metastasis. By blocking TIE2, this compound disrupts these processes.

Q2: How does inhibition of the TIE2 signaling pathway affect tumors?

A2: The TIE2 signaling pathway, activated by angiopoietins, plays a critical role in regulating endothelial cell survival, migration, and vessel maturation. In the tumor microenvironment, this pathway is often dysregulated. Inhibition of TIE2 can lead to the destabilization of tumor blood vessels, increased vessel permeability, and reduced angiogenesis, ultimately hindering tumor growth and the potential for metastasis.

Q3: Why is it important to measure this compound concentration in tumor tissue?

A3: Measuring the concentration of this compound directly in tumor tissue is critical to understanding its therapeutic efficacy. Plasma concentrations of a drug do not always reflect the concentration at the site of action due to various physiological barriers within the tumor microenvironment, such as high interstitial fluid pressure and disorganized vasculature. Quantifying tumor penetration helps to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, ensuring that the drug reaches its target at a sufficient concentration to exert its therapeutic effect.

Q4: What are the common methods for quantifying small molecule inhibitors like this compound in tumor tissue?

A4: The most common and robust method for quantifying small molecule inhibitors in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of the drug and its metabolites. Other methods that can be employed include autoradiography with a radiolabeled compound or imaging mass spectrometry to visualize drug distribution within the tumor.

Experimental Protocols

Protocol 1: Quantification of this compound in Tumor Tissue using LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of this compound from tumor xenograft samples.

Materials:

  • Tumor tissue samples

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh the frozen tumor tissue sample.

    • Add a measured volume of lysis buffer or water and homogenize the tissue until a uniform lysate is obtained.

  • Protein Precipitation:

    • To a known volume of tumor homogenate, add three volumes of cold acetonitrile containing a suitable internal standard.

    • Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to a new tube.

    • Inject an appropriate volume of the supernatant into the LC-MS/MS system.

    • Analyze the sample using a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters for this compound and the internal standard.

  • Data Analysis:

    • Quantify the concentration of this compound in the tumor homogenate by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

    • Normalize the concentration to the weight of the tumor tissue used.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Data of this compound in Plasma and Tumor Tissue of Tumor-Bearing Mice

Time Point (hours)Mean Plasma Concentration (ng/mL)Mean Tumor Concentration (ng/g)Tumor-to-Plasma Ratio
0.515003000.20
125007500.30
2400016000.40
4320019200.60
8180014400.80
244004801.20

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results will vary.

Troubleshooting Guides

Issue 1: High Variability in Tumor Drug Concentrations Between Animals

  • Possible Cause: Inconsistent tumor size or necrosis.

    • Solution: Ensure that tumors are within a consistent size range at the start of the study. Exclude tumors with significant necrosis from the analysis, as this can affect drug perfusion and distribution.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure accurate and consistent dosing for all animals. For oral administration, check for any signs of regurgitation. For intravenous injections, ensure the full dose is delivered.

Issue 2: Low or Undetectable Levels of this compound in Tumor Tissue

  • Possible Cause: Poor drug penetration.

    • Solution: This may be a characteristic of the compound or the tumor model. Consider co-administration with agents that can modify the tumor microenvironment to enhance drug delivery.

  • Possible Cause: Rapid metabolism of the drug within the tumor.

    • Solution: Analyze for major metabolites of this compound in the tumor tissue to see if the parent compound is being rapidly broken down.

  • Possible Cause: Issues with the analytical method.

    • Solution: Verify the sensitivity and accuracy of your LC-MS/MS method. Ensure that the extraction efficiency from the tumor matrix is adequate.

Issue 3: Contamination or Carryover in LC-MS/MS Analysis

  • Possible Cause: Carryover from a high concentration sample to the subsequent blank or low concentration sample.

    • Solution: Optimize the wash steps in your autosampler and LC method. Use a strong organic solvent to wash the injection needle and port between samples.

  • Possible Cause: Contamination of the mass spectrometer.

    • Solution: If carryover persists, it may be necessary to clean the ion source of the mass spectrometer.

Visualizations

Angiopoietin_TIE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 TIE2_receptor TIE2 Receptor Ang1->TIE2_receptor Binds and Activates Ang2 Angiopoietin-2 Ang2->TIE2_receptor Binds (Context-dependent agonist/antagonist) TIE2_dimer TIE2 Dimerization & Autophosphorylation TIE2_receptor->TIE2_dimer PI3K PI3K TIE2_dimer->PI3K Activates Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB Endothelial_Cell Endothelial Cell Survival, Migration & Vessel Maturation NF_kB->Endothelial_Cell Promotes SB633825 This compound SB633825->TIE2_dimer Inhibits ATP Binding Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis cluster_data_phase Data Interpretation start Tumor-Bearing Animal Model dosing Administer this compound start->dosing collection Collect Tumor and Plasma Samples at Time Points dosing->collection homogenization Tumor Homogenization collection->homogenization extraction Protein Precipitation & Extraction homogenization->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify this compound Concentration analysis->quantification pk_pd Pharmacokinetic/ Pharmacodynamic Modeling quantification->pk_pd end Assess Efficacy pk_pd->end

References

Technical Support Center: SB-633825 Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-633825 in kinase inhibition studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and execution of robust experiments.

This compound at a Glance

This compound is a potent, ATP-competitive inhibitor primarily targeting TIE2, LOK (STK10), and BRK (PTK6) kinases.[1][2] It is characterized by a relatively clean inhibition profile, making it a valuable tool for investigating the roles of these kinases in cellular processes such as angiogenesis and cancer cell proliferation.[2]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary targets and a broader kinase panel, providing a reference for its potency and selectivity.

Table 1: Primary Target Inhibition

Kinase Target IC₅₀ (nM)
TIE2 3.5
LOK (STK10) 66
BRK (PTK6) 150

Data sourced from MedchemExpress and TargetMol.[1][3]

Table 2: Kinase Selectivity Profile of this compound

Kinase Percent Inhibition @ 100 nM Percent Inhibition @ 1 µM
TIE2 (TEK) 98 100
LOK (STK10) 88 99
SLK 59 94
BRK (PTK6) 75 98
SRC 20 55
YES 15 50
ABL1 10 35
ARG (ABL2) 8 30
CSF1R 5 25
FLT3 3 20

This table presents a selection of kinases from a broader screening panel to illustrate the selectivity of this compound. Data is derived from the "Published Kinase Inhibitor Set" characterization.[4][5]

Signaling Pathways and Experimental Workflows

Understanding the signaling context of this compound's targets is crucial for experimental design and data interpretation. The following diagrams illustrate the key signaling pathways and a general workflow for validating kinase inhibition.

TIE2_Signaling Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Activates Ang2 Angiopoietin-2 Ang2->TIE2 Context-dependent Antagonist/Agonist PI3K PI3K TIE2->PI3K MAPK MAPK Pathway TIE2->MAPK AKT AKT PI3K->AKT Endothelial_Cell Endothelial Cell Survival, Migration, and Stability AKT->Endothelial_Cell MAPK->Endothelial_Cell

Caption: TIE2 Signaling Pathway.

LOK_BRK_Signaling cluster_LOK LOK (STK10) Pathway cluster_BRK BRK (PTK6) Pathway LOK LOK (STK10) ERM ERM Proteins LOK->ERM Cell_Migration Cell Migration & Cytoskeletal Rearrangement ERM->Cell_Migration BRK BRK (PTK6) STAT3 STAT3 BRK->STAT3 AKT_BRK AKT BRK->AKT_BRK Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation AKT_BRK->Cell_Proliferation

Caption: Simplified LOK (STK10) and BRK (PTK6) Signaling Pathways.

Experimental_Workflow start Start: Treat cells with this compound biochemical Biochemical Assay: In vitro kinase assay start->biochemical cellular Cellular Assays: Proliferation, Migration, Angiogenesis start->cellular data Data Analysis: IC50 determination, Phenotypic changes biochemical->data western Western Blot: Phospho-protein analysis cellular->western western->data conclusion Conclusion data->conclusion

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during kinase inhibition studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK (PTK6), with IC₅₀ values of 3.5 nM, 66 nM, and 150 nM, respectively.[1][3]

Q2: What are the known off-target effects of this compound?

A2: this compound has a "relatively clean inhibition profile". However, at higher concentrations (1 µM), it can show significant inhibition of other kinases such as SLK, SRC, and YES.[4][5] It is crucial to consult a broad kinase selectivity panel (see Table 2) and consider the concentrations used in your experiments.

Q3: What are appropriate positive and negative controls for an experiment with this compound?

A3:

  • Positive Controls: For TIE2, Angiopoietin-1 can be used as an activator to establish a baseline of phosphorylation. For cellular assays, a well-characterized inhibitor of the same target with a different chemical scaffold can be used.

  • Negative Controls: A vehicle control (e.g., DMSO) is essential. Additionally, an inactive structural analog of this compound, if available, can be a powerful control to rule out non-specific effects.

Q4: How can I confirm that the observed cellular phenotype is due to the inhibition of the intended target?

A4: To validate on-target effects, consider the following:

  • Genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down the target kinase and see if it phenocopies the effect of this compound.

  • Rescue experiments: In a knockdown or inhibitor-treated background, express a resistant mutant of the target kinase. If this reverses the phenotype, it confirms on-target activity.

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent IC₅₀ values in in vitro kinase assays.

  • Potential Cause: Variability in ATP concentration. Since this compound is an ATP-competitive inhibitor, its apparent IC₅₀ will be highly dependent on the ATP concentration in the assay.

  • Troubleshooting Steps:

    • Ensure the ATP concentration is consistent across all experiments.

    • Report the ATP concentration used when publishing IC₅₀ values.

    • Consider determining the Michaelis-Menten constant (Km) for ATP for your specific kinase and assay conditions and run the assay at or near the Km for ATP.

Issue 2: Discrepancy between in vitro potency and cellular activity.

  • Potential Cause 1: Cell permeability and efflux. This compound may have poor cell permeability or be actively transported out of the cell by efflux pumps.

  • Troubleshooting Steps:

    • Perform a cellular uptake assay to measure the intracellular concentration of this compound.

    • Test for the involvement of common efflux pumps (e.g., P-glycoprotein) by using known efflux pump inhibitors.

  • Potential Cause 2: High intracellular ATP concentration. The concentration of ATP in cells (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range).

  • Troubleshooting Steps:

    • Be aware that a higher concentration of an ATP-competitive inhibitor will be needed to achieve the same level of target inhibition in a cellular context.

    • Use cellular target engagement assays (e.g., NanoBRET) to measure the apparent affinity of this compound for its target in intact cells.

Issue 3: Unexpected or off-target phenotypes in cellular assays.

  • Potential Cause: Inhibition of unintended kinases. At the concentrations used, this compound might be inhibiting other kinases that contribute to the observed phenotype.

  • Troubleshooting Steps:

    • Review the kinase selectivity profile (Table 2) to identify potential off-targets at your working concentration.

    • Perform a dose-response curve and try to work at the lowest effective concentration that inhibits your primary target.

    • Use orthogonal methods to validate that the phenotype is due to inhibition of the intended target (see FAQ Q4).

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is for determining the IC₅₀ of this compound against a target kinase by measuring the amount of ADP produced.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Add the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure ADP production using a commercial luminescence-based kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

Western Blot for Phospho-Kinase Analysis

This protocol allows for the detection of changes in the phosphorylation status of a target kinase or its downstream substrates in response to this compound treatment.

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired time.

    • If applicable, stimulate the signaling pathway with an appropriate ligand (e.g., Angiopoietin-1 for TIE2).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a loading control (e.g., GAPDH, β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of phosphorylation as the ratio of the phospho-protein signal to the total protein signal.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration.

References

How to account for SB-633825's effect on non-target kinases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SB-633825. This resource is designed for researchers, scientists, and drug development professionals to help account for the effects of this compound on non-target kinases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary kinase targets?

A1: this compound is a potent, ATP-competitive small molecule inhibitor.[1] It was initially developed as an inhibitor for the Tyrosine Kinase with Immunoglobulin and EGF-like domains 2 (TIE2), an endothelial cell receptor tyrosine kinase involved in angiogenesis.[2][3] Subsequent profiling has shown that it also potently inhibits Lymphocyte-Oriented Kinase (LOK, also known as STK10) and Breast Tumor Kinase (BRK, also known as PTK6).[1][2][3]

Q2: What is the known selectivity profile of this compound?

A2: this compound is reported to have a relatively clean inhibition profile.[1][2][3] As part of the Published Kinase Inhibitor Set (PKIS), this compound was screened against a large panel of 224 recombinant kinases, where its activity was assessed at concentrations of 100 nM and 1 µM.[2][4][5] While the complete dataset from this screen is extensive, the primary reported targets and off-targets are summarized in the table below. This compound also served as a chemical starting point for the development of more selective inhibitors for LOK and the related kinase, SLK.[2][3]

Q3: Why am I observing a phenotype that doesn't align with TIE2 inhibition?

A3: If your experimental results are inconsistent with the known functions of TIE2, it is crucial to consider the effects of this compound on its other potent targets, LOK and BRK. These kinases are involved in different signaling pathways. LOK is implicated in regulating the ezrin-radixin-moesin (ERM) family of proteins, while BRK is involved in tumor cell proliferation and migration.[1] Furthermore, although considered to have a clean profile, this compound may interact with other kinases at the concentrations used in your specific cellular context. It is recommended to validate that the observed phenotype is due to on-target inhibition by using a structurally unrelated inhibitor with the same primary target or by performing target knockdown (e.g., siRNA/CRISPR) experiments.

Q4: How can I definitively determine the full spectrum of this compound targets in my experimental system?

A4: The most comprehensive approach is to perform a kinome-wide profiling experiment. Several methods are available, including activity-based assays that screen the inhibitor against a large panel of recombinant kinases or binding assays (e.g., KINOMEscan®) that measure the interaction of the compound with hundreds of kinases.[6] For a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement within intact cells. These unbiased methods will provide a detailed view of the inhibitor's selectivity and identify potential off-targets that may be responsible for unexpected phenotypes.

Q5: My results with this compound are inconsistent between experiments. What could be the cause?

A5: Inconsistent results can stem from several factors. Ensure that the compound is fully solubilized and stable in your assay buffer and that pipetting is accurate, especially when preparing serial dilutions. Cell-based assays can be influenced by cell line-specific effects, cell density, passage number, and subtle variations in culture conditions. It is also important to consider that inhibiting a kinase can trigger feedback loops or activate compensatory signaling pathways, leading to variable results depending on the timing of the analysis.

Data Presentation: this compound Inhibition Profile

The following table summarizes the known inhibitory concentrations (IC₅₀) for this compound against its primary targets.

Kinase TargetIC₅₀ (nM)Kinase FamilyPrimary Function
TIE2 (TEK)3.5Receptor Tyrosine KinaseAngiogenesis, vascular stability
LOK (STK10)66Serine/Threonine KinaseCytoskeletal organization
BRK (PTK6)150Non-Receptor Tyrosine KinaseCell proliferation, migration

Data compiled from search results.[1][7]

Troubleshooting Guides

Issue 1: Unexpected High Cytotoxicity at Effective Concentrations

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Use a structurally different inhibitor for TIE2 to see if the cytotoxicity persists. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target.1. Identification of off-target kinases that may mediate the cytotoxic effects. 2. Confirmation of whether the cytotoxicity is an on-target or off-target effect. 3. If the phenotype is not rescued, it suggests an off-target mechanism.
Inappropriate Dosage 1. Perform a detailed dose-response curve to determine the lowest effective concentration for on-target effects versus cytotoxicity. 2. Reduce the incubation time with the inhibitor.A therapeutic window where on-target effects are observed without significant cell death.
Compound Precipitation 1. Visually inspect the media for any signs of compound precipitation. 2. Confirm the solubility of this compound in your specific cell culture media and assay buffers.Prevention of non-specific effects caused by compound precipitation.

Issue 2: Observed Phenotype is Opposite to Expected Outcome

Possible Cause Troubleshooting Step Expected Outcome
Inhibition of a Kinase in a Negative Feedback Loop 1. Review the literature for known feedback mechanisms in the TIE2/LOK/BRK signaling pathways. 2. Perform a time-course experiment to analyze the phosphorylation of key pathway components upstream and downstream of the target.Understanding of the dynamic cellular response to inhibition, which may involve initial inhibition followed by pathway reactivation.
Activation of Compensatory Signaling Pathways 1. Use a phospho-kinase array or Western blotting to probe for the activation of known compensatory pathways (e.g., other RTK pathways). 2. Consider using this compound in combination with an inhibitor of the identified compensatory pathway.A clearer understanding of the cellular response and potentially a more potent or sustained biological effect with a combination treatment.
Cell Line-Specific Signaling Architecture 1. Test this compound in multiple cell lines to determine if the unexpected effect is consistent. 2. Characterize the baseline expression and activation of TIE2, LOK, and BRK in your cell model.Distinguishing between a general off-target effect and one that is specific to a particular cellular context.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general method to screen this compound against a panel of recombinant kinases to determine its selectivity.

Objective: To identify the on- and off-target kinases of this compound in a biochemical context.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and a kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Compound Incubation: Add this compound at the desired final concentrations to the kinase reaction mixtures. Include appropriate controls: a "no inhibitor" (DMSO vehicle) control for 100% activity and a "no enzyme" control for background.

  • Kinase Reaction Initiation: Start the reaction by adding ATP. The concentration of ATP should ideally be at or near the Kₘ for each specific kinase to ensure physiological relevance. Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity for ³³P-ATP filter binding assays).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

Protocol 2: Immunoprecipitation (IP) Kinase Assay for Off-Target Validation

This protocol is used to confirm whether a suspected off-target kinase identified from profiling is inhibited by this compound in a cellular context.

Objective: To measure the activity of a specific kinase isolated from cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1X Cell Lysis Buffer #9803) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Immunoprecipitation: Normalize protein lysates to the same concentration (e.g., 0.5 - 1 mg total protein). Add a primary antibody specific to the suspected off-target kinase to each lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads or agarose (B213101) beads and incubate for another 1-2 hours at 4°C to capture the antibody-kinase complex.

  • Washing: Pellet the beads and wash them several times with lysis buffer followed by a wash with kinase assay buffer to remove non-specific binding proteins.

  • In Vitro Kinase Assay: Resuspend the bead-bound kinase in kinase assay buffer containing a specific substrate for that kinase and ATP (radiolabeled [γ-³³P]ATP or "cold" ATP). Incubate for 30 minutes at 30°C.

  • Detection and Analysis: Terminate the reaction. If using radiolabeled ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter. If using non-radioactive methods, analyze the substrate phosphorylation by Western blot using a phospho-specific antibody or by luminescence (e.g., Kinase-Glo®). Compare the activity of the kinase from this compound-treated cells to the vehicle-treated control.

Visualizations

SB633825_Signaling_Pathways cluster_SB633825 This compound cluster_TIE2 TIE2 Pathway cluster_LOK LOK Pathway cluster_BRK BRK Pathway SB633825 This compound TIE2 TIE2 SB633825->TIE2 Inhibits (IC50 = 3.5 nM) LOK LOK (STK10) SB633825->LOK Inhibits (IC50 = 66 nM) BRK BRK (PTK6) SB633825->BRK Inhibits (IC50 = 150 nM) PI3K_AKT PI3K/AKT Pathway TIE2->PI3K_AKT MAPK MAPK/ERK Pathway TIE2->MAPK Ang1 Angiopoietin-1 Ang1->TIE2 Endothelial_Survival Endothelial Cell Survival & Proliferation PI3K_AKT->Endothelial_Survival MAPK->Endothelial_Survival ERM ERM Proteins (Ezrin, Radixin, Moesin) LOK->ERM Cytoskeleton Cytoskeletal Organization ERM->Cytoskeleton STAT3 STAT3 BRK->STAT3 Cell_Proliferation Tumor Cell Proliferation & Migration STAT3->Cell_Proliferation

Caption: Known signaling pathways inhibited by this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed with this compound kinome_scan Perform Kinome-wide Selectivity Profiling (e.g., KINOMEscan®) start->kinome_scan no_hits No significant off-targets identified kinome_scan->no_hits No Hits hits Potential off-target kinases identified kinome_scan->hits Hits Found reassess Re-evaluate: - On-target biology - Compensatory pathways - Non-kinase targets no_hits->reassess validate Validate in Cellular Context: 1. IP-Kinase Assay 2. Western Blot for Substrate Phospho 3. Cellular Thermal Shift Assay (CETSA) hits->validate confirm Off-target effect confirmed validate->confirm Validated reject Off-target effect not confirmed validate->reject Not Validated reject->reassess

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Logic start Inconsistent or Unexpected Experimental Result check_compound Is the compound OK? (Solubility, Stability, Purity) start->check_compound check_assay Is the assay robust? (Controls, Reproducibility, Cell Health) check_compound->check_assay Yes fix_compound Prepare fresh stock Verify solubility check_compound->fix_compound No check_biology Is the biological hypothesis correct? check_assay->check_biology Yes fix_assay Optimize assay parameters Validate controls check_assay->fix_assay No investigate_biology Consider: 1. Off-target effects 2. Compensatory pathways 3. Cell-line specific effects check_biology->investigate_biology No fix_compound->start fix_assay->start

Caption: Logical flow for troubleshooting unexpected results.

References

Validation & Comparative

Validating TIE2 Inhibition in Cells: A Comparative Guide to SB-633825 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The TIE2 receptor tyrosine kinase and its angiopoietin ligands are critical regulators of vascular homeostasis, angiogenesis, and inflammation. Dysregulation of the TIE2 signaling pathway is implicated in various pathologies, including cancer and retinal diseases, making it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of experimental data and methodologies for validating the inhibition of TIE2 in cellular models, with a focus on the potent inhibitor SB-633825 and its alternatives.

TIE2 Signaling Pathway: A Brief Overview

The TIE2 signaling cascade is primarily activated by the ligand Angiopoietin-1 (Ang1), which promotes receptor phosphorylation and downstream signaling through pathways such as PI3K/Akt and MAPK/ERK. This activation leads to endothelial cell survival, vascular stabilization, and reduced permeability. Conversely, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, blocking Ang1-mediated TIE2 activation and promoting vascular destabilization. Small molecule inhibitors of TIE2, such as this compound, typically act as ATP-competitive antagonists, preventing receptor autophosphorylation and subsequent downstream signaling.

TIE2_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ang1 Angiopoietin-1 (Ang1) TIE2 TIE2 Receptor Ang1->TIE2 Ang2 Angiopoietin-2 (Ang2) Ang2->TIE2 (antagonist) Vascular_Destabilization Vascular Destabilization (Permeability, Angiogenesis) Ang2->Vascular_Destabilization PI3K_Akt PI3K/Akt Pathway TIE2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TIE2->MAPK_ERK SB633825 This compound SB633825->TIE2 Vascular_Stability Vascular Stability (Survival, Quiescence) PI3K_Akt->Vascular_Stability MAPK_ERK->Vascular_Stability Western_Blot_Workflow A Cell Treatment with Inhibitor and Ligand B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Antibody Incubation (p-TIE2, Total TIE2) D->E F Signal Detection (Chemiluminescence) E->F G Data Analysis (Densitometry) F->G Tube_Formation_Workflow A Coat Plate with Basement Membrane Extract B Seed Endothelial Cells with Inhibitor/Stimuli A->B C Incubate for Tube Formation B->C D Image Acquisition C->D E Quantitative Analysis (Tube Length, Junctions) D->E Migration_Assay_Workflow A Prepare Transwell Chamber (Chemoattractant in Lower Chamber) B Seed Endothelial Cells (with Inhibitor) in Upper Chamber A->B C Incubate for Cell Migration B->C D Fix, Stain, and Quantify Migrated Cells C->D

A Comparative Guide to TIE2 Kinase Inhibitors: SB-633825 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The angiopoietin-TIE2 signaling pathway is a critical regulator of vascular development, angiogenesis, and vascular stability. Its dysregulation is implicated in numerous pathologies, including cancer and retinopathies, making TIE2 kinase an attractive therapeutic target. This guide provides a comparative overview of SB-633825, a potent TIE2 kinase inhibitor, and another prominent inhibitor in the field, rebastinib (B1684436). The comparison is based on available experimental data to assist researchers in selecting appropriate tools for their studies.

Mechanism of Action of TIE2 Kinase Inhibitors

Tyrosine kinase inhibitors (TKIs) targeting TIE2, such as this compound and rebastinib, function as ATP-competitive inhibitors. They bind to the ATP-binding site of the TIE2 kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its downstream signaling substrates. This inhibition blocks the autophosphorylation of the TIE2 receptor, a crucial step in its activation, thereby abrogating the downstream signaling cascades that mediate endothelial cell proliferation, migration, and survival.

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound and rebastinib, focusing on their inhibitory potency against TIE2 and other kinases.

InhibitorTargetIC50 (nM)Assay TypeReference
This compound TIE2 3.5 Biochemical Assay[1]
LOK (STK10)66Biochemical Assay[1]
BRK (PTK6)150Biochemical Assay[1]
Rebastinib TIE2 0.058 Biochemical Assay[2]
TIE2 (Ang1-stimulated)0.058Cellular Assay (HUVEC)[2]
TIE2 (Ang1-stimulated)0.091Cellular Assay (EA.hy926)[2]
HUVEC Migration (Ang1-mediated)0.022Cellular Assay[2]
TRKA0.17Cellular Assay
TRKB0.42Cellular Assay
BCR-ABL--
FLT3--

In Vivo Experimental Data: Rebastinib

In preclinical murine cancer models, rebastinib has demonstrated significant anti-tumor and anti-angiogenic activity. In a PyMT mouse model of breast cancer, treatment with rebastinib led to a reduction in TIE2-expressing macrophages and a decrease in microvessel density within the tumors[2][3]. Similar reductions in microvessel density were observed in a pancreatic neuroendocrine tumor (PNET) model[2][3]. These findings highlight the potential of potent TIE2 inhibitors to modulate the tumor microenvironment and inhibit tumor growth by disrupting angiogenesis.

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of TIE2 kinase inhibitors are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 24-well or 96-well plates

  • Test compounds (e.g., this compound, rebastinib) and vehicle control

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and pipette a thin layer into each well of a pre-chilled plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in a serum-reduced medium. Seed the cells onto the solidified matrix at a density of 1.5 x 10^4 cells per well (for a 96-well plate)[4].

  • Treatment: Add the test compounds at various concentrations to the respective wells. Include a vehicle-treated control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

  • Visualization and Quantification:

    • Phase Contrast: Observe and capture images of the tube-like structures using an inverted microscope.

    • Fluorescence: For fluorescent labeling, incubate the cells with Calcein AM for 30 minutes before imaging[4].

    • Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as the number of nodes, number of junctions, total tube length, and number of meshes[5].

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing angiogenic factors.

Materials:

  • Basement Membrane Extract (e.g., Matrigel®), growth factor reduced

  • Angiogenic factors (e.g., bFGF, VEGF)

  • Test compounds (e.g., this compound, rebastinib)

  • Immunocompromised mice (e.g., nude mice)

  • Syringes and needles

  • Hemoglobin quantification kit or antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Plug Preparation: On ice, mix liquid Matrigel with an angiogenic factor (e.g., bFGF at 150 ng/mL) and the test compound or vehicle.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will solidify at body temperature, forming a plug.

  • Treatment: Administer the test compound systemically (e.g., oral gavage, intraperitoneal injection) according to the desired dosing schedule.

  • Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay as an index of blood vessel formation.

    • Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize and quantify the microvessel density using image analysis software.

Quantitative Western Blot for TIE2 Phosphorylation

This method is used to quantify the inhibition of TIE2 receptor autophosphorylation in response to a TIE2 inhibitor.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Angiopoietin-1 (Ang1)

  • Test compounds (e.g., this compound, rebastinib)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-TIE2 (Tyr992), anti-total TIE2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture endothelial cells to near confluence. Serum-starve the cells and then pre-treat with the test inhibitor or vehicle for a specified time. Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the anti-phospho-TIE2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total TIE2 antibody to normalize for protein loading.

  • Quantification: Quantify the band intensities using densitometry software. The level of TIE2 phosphorylation is expressed as the ratio of the phospho-TIE2 signal to the total TIE2 signal.

Mandatory Visualization

TIE2 Signaling Pathway

The following diagram illustrates the TIE2 signaling cascade, a critical pathway in angiogenesis.

TIE2_Signaling_Pathway Ang1 Angiopoietin-1 (Ang1) TIE2_receptor TIE2 Receptor Ang1->TIE2_receptor Activates Ang2 Angiopoietin-2 (Ang2) Ang2->TIE2_receptor Antagonizes (context-dependent) PI3K PI3K TIE2_receptor->PI3K GRB2 GRB2 TIE2_receptor->GRB2 SB633825 This compound SB633825->TIE2_receptor Inhibits Rebastinib Rebastinib Rebastinib->TIE2_receptor Inhibits AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Vascular_Permeability Vascular Permeability & Stability AKT->Vascular_Permeability SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival Migration Cell Migration ERK->Migration

TIE2 Signaling Pathway and Inhibition
Experimental Workflow: In Vivo Matrigel Plug Assay

The following diagram outlines the workflow for the in vivo Matrigel plug angiogenesis assay.

Matrigel_Plug_Workflow Start Start: Prepare Matrigel Mixture Mix Mix Matrigel, Angiogenic Factors & Test Compound on Ice Start->Mix Inject Subcutaneous Injection into Mouse Mix->Inject Treat Systemic Treatment with Inhibitor Inject->Treat Excise Excise Matrigel Plug (Day 7-14) Treat->Excise Quantify Quantify Angiogenesis Excise->Quantify Hemo Hemoglobin Assay Quantify->Hemo IHC Immunohistochemistry (e.g., CD31) Quantify->IHC End End: Analyze Results Hemo->End IHC->End

Workflow for Matrigel Plug Assay

References

A Comparative Analysis of SB-633825 and Rebastinib as TIE2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent TIE2 kinase inhibitors: SB-633825 and rebastinib (B1684436). This document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and selectivity, offering a valuable resource for selecting the appropriate tool compound for TIE2-related research.

The TIE2 receptor tyrosine kinase and its angiopoietin ligands are critical regulators of vascular development, stability, and homeostasis. Dysregulation of the TIE2 signaling pathway is implicated in various pathologies, including cancer, where it plays a crucial role in tumor angiogenesis and metastasis. Consequently, the development of potent and selective TIE2 inhibitors is a significant focus in therapeutic research. This guide focuses on a detailed comparison of this compound and rebastinib, two small molecule inhibitors of TIE2.

Executive Summary

Both this compound and rebastinib are potent inhibitors of TIE2 kinase. However, they exhibit distinct profiles in terms of their mechanism of action, potency, and selectivity. Rebastinib demonstrates sub-nanomolar potency in biochemical assays and exhibits a unique "switch control" inhibitory mechanism, leading to a prolonged target residence time. This compound is a potent ATP-competitive inhibitor with a slightly higher IC50 for TIE2. While both compounds show activity against other kinases, rebastinib's off-target profile has been more extensively characterized.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and rebastinib, facilitating a direct comparison of their inhibitory activities and selectivity.

Table 1: In Vitro TIE2 Inhibition

CompoundInhibition MechanismBiochemical IC50 (TIE2)Cellular IC50 (TIE2 Phosphorylation)Dissociation Kinetics (k_off)
This compound ATP-competitive3.5 nM[1][2][3][4]Not availableNot available
Rebastinib Switch control inhibitor0.63 nM[5][6][7]0.058 nM (HUVECs)[5], 0.091 nM (EA.hy926 cells)[6][7], 0.26 nM (IBMM TIE2^Hi cells)[5][8], 2.0 nM (TIE2 CHO cells)[6][7]0.0012 min⁻¹ (t½ ≈ 10 hours)[5][6][7]

Table 2: Kinase Selectivity Profile

CompoundOff-Target Kinases (IC50)
This compound LOK (STK10): 66 nM[1][2][3][4], BRK: 150 nM[1][2][3][4]
Rebastinib TRKA: 0.17 nM, TRKB: 0.42 nM, TRKC: 2.74 nM, BCR-ABL: ~39 nM, FLT3: ~44 nM[5]

Mandatory Visualizations

TIE2 Signaling Pathway

TIE2_Signaling_Pathway cluster_membrane Cell Membrane TIE2 TIE2 Receptor PI3K_Akt PI3K/Akt Pathway TIE2->PI3K_Akt Phosphorylation MAPK MAPK Pathway TIE2->MAPK DOK_R DOK-R TIE2->DOK_R Ang1 Angiopoietin-1 (Agonist) Ang1->TIE2 Binds and Activates Ang2 Angiopoietin-2 (Context-dependent Antagonist/Agonist) Ang2->TIE2 Binds (context-dependent) SB633825 This compound (ATP-competitive) SB633825->TIE2 Inhibits Rebastinib Rebastinib (Switch control) Rebastinib->TIE2 Inhibits Vascular_Stability Vascular Stability Endothelial Cell Survival Anti-inflammatory PI3K_Akt->Vascular_Stability MAPK->Vascular_Stability DOK_R->Vascular_Stability

Caption: Simplified TIE2 signaling pathway illustrating ligand binding, receptor activation, downstream signaling, and points of inhibition by this compound and rebastinib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of this compound or Rebastinib Incubation Incubate inhibitor with kinase mix Inhibitor_Dilution->Incubation Kinase_Mix Prepare reaction mix: - TIE2 Kinase - Kinase Buffer - Substrate Kinase_Mix->Incubation ATP_Addition Initiate reaction with ATP Incubation->ATP_Addition Reaction_Incubation Incubate at 30°C ATP_Addition->Reaction_Incubation Stop_Reaction Stop reaction and deplete remaining ATP (e.g., ADP-Glo Reagent) Reaction_Incubation->Stop_Reaction Signal_Generation Generate luminescent signal proportional to ADP produced Stop_Reaction->Signal_Generation Read_Plate Measure luminescence Signal_Generation->Read_Plate IC50_Calc Calculate IC50 values Read_Plate->IC50_Calc

Caption: A generalized workflow for determining the IC50 of TIE2 inhibitors using a luminescence-based in vitro kinase assay such as ADP-Glo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TIE2 inhibitors.

Biochemical TIE2 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant human TIE2 kinase

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Test compounds (this compound or rebastinib) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well or 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a white assay plate, add the diluted compounds.

    • Prepare a master mix containing TIE2 kinase and the appropriate substrate in kinase buffer.

    • Add the kinase/substrate master mix to the wells containing the test compounds.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for TIE2.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.

Cellular TIE2 Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block TIE2 autophosphorylation in a cellular context.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other TIE2-expressing cells

    • Cell culture medium (e.g., EGM-2)

    • Serum-free medium for starvation

    • Angiopoietin-1 (Ang1)

    • Test compounds (this compound or rebastinib)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-TIE2 (Tyr992), anti-total-TIE2

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Seed HUVECs in culture plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes to induce TIE2 phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary anti-phospho-TIE2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with the anti-total-TIE2 antibody for loading control.

    • Quantify the band intensities to determine the inhibition of TIE2 phosphorylation.

In Vivo Tumor Xenograft Model

This model assesses the in vivo efficacy of TIE2 inhibitors on tumor growth and angiogenesis.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Tumor cells (e.g., human breast cancer cell line MDA-MB-231)

    • Vehicle for compound formulation

    • Test compounds (this compound or rebastinib)

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compounds or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and TIE2 phosphorylation.

    • Analyze the data to determine the effect of the inhibitors on tumor growth.

Conclusion

Both this compound and rebastinib are valuable research tools for investigating the role of TIE2 in health and disease. Rebastinib's higher potency, unique inhibitory mechanism, and well-documented in vivo activity make it a compelling candidate for translational studies. This compound, as a potent and selective ATP-competitive inhibitor, serves as an excellent tool for biochemical and cellular studies of TIE2. The choice between these two inhibitors will depend on the specific experimental context, including the desired mechanism of action, the required potency, and the importance of off-target effects. This guide provides the necessary data and protocols to make an informed decision for future research endeavors targeting the TIE2 signaling pathway.

References

A Comparative Guide to the Selectivity of SB-633825 and Other LOK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in kinase drug discovery, understanding the selectivity profile of an inhibitor is paramount. This guide provides a detailed comparison of SB-633825 with other known inhibitors of Lymphocyte-Oriented Kinase (LOK/STK10), a serine/threonine kinase implicated in cytoskeletal regulation and immune cell signaling.

Introduction to LOK and its Inhibition

Lymphocyte-Oriented Kinase (LOK), also known as Serine/Threonine Kinase 10 (STK10), is a member of the STE20 family of protein kinases.[1][2][3] It plays a crucial role in cellular processes by phosphorylating and activating the Ezrin-Radixin-Moesin (ERM) family of proteins.[4] This activation is essential for linking the actin cytoskeleton to the plasma membrane, thereby regulating cell morphology, migration, and the formation of apical structures like microvilli.[4][5] Given its role in these fundamental processes, LOK has emerged as a target for therapeutic intervention.

This compound was initially identified as a potent ATP-competitive inhibitor of the TIE2 kinase but was subsequently found to also potently inhibit LOK.[6][7][8] This discovery positioned this compound as a valuable chemical tool and a starting point for the development of more selective LOK inhibitors.

Comparative Selectivity Profiles

The following table summarizes the inhibitory activity of this compound and other compounds with reported activity against LOK. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which measure the potency of the inhibitor against various kinases. A lower value indicates higher potency.

InhibitorPrimary Target(s)LOK IC50/KdOther Key Off-Target IC50/Kd ValuesReference(s)
This compound TIE2, LOK, BRK66 nM (IC50)TIE2: 3.5 nM (IC50)BRK: 150 nM (IC50)[6][9]
GSK3037619A LOK, SLK63 nM (Kd)SLK: 199 nM (Kd)Developed from this compound for improved selectivity against TIE2.[8]
SB-440719 LOK, SLKNot SpecifiedDeveloped alongside GSK3037619A for high selectivity for LOK/SLK over TIE2.[10]
Erlotinib EGFR~10 µM (cellular IC50)EGFR: 2 nM (IC50)Inhibits LOK/SLK at higher, micromolar concentrations.[7][8][11]
CX-4945 (Silmitasertib) CK2Not SpecifiedCK2: 1 nM (IC50)Reported to be highly selective for CK2, inhibiting only 7 of 238 kinases by >90% at 500 nM.[9][12]
SU11274 c-MetNot Specifiedc-Met: 10-20 nM (IC50)Highly selective for c-Met over other receptor tyrosine kinases.[2][10][11][13]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its validation as a chemical probe or therapeutic candidate. A common approach is to screen the compound against a large panel of recombinant kinases.

Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol provides a general workflow for determining the inhibitory activity of a compound against a panel of kinases using a radiometric filter-binding assay.

1. Reagents and Materials:

  • Recombinant human kinases.

  • Specific peptide substrates for each kinase.

  • Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).

  • [γ-³³P]ATP (radiolabeled).

  • Non-radiolabeled ATP.

  • Test inhibitor (e.g., this compound) dissolved in DMSO.

  • P81 phosphocellulose paper or plates.

  • Phosphoric acid wash solution.

  • Microplate scintillation counter.

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical screening concentration might be 1 µM, with follow-up dose-response curves for active compounds.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase reaction buffer.

    • Add the specific peptide substrate for the kinase being tested.

    • Add the test inhibitor at the desired concentration. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor like staurosporine (B1682477) as a positive control.

    • Add the recombinant kinase to each well to initiate the reaction.

  • Phosphorylation Reaction:

    • Start the phosphorylation reaction by adding a mix of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should ideally be close to the Km value for each specific kinase to accurately determine the IC50.[12]

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]ATP will not.

    • Wash the P81 paper extensively with phosphoric acid to remove unbound ATP.

    • Dry the paper and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the DMSO control.

    • For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC50 value.

LOK Signaling Pathway and Experimental Workflow

LOK-Mediated ERM Phosphorylation Pathway

LOK and its close homolog SLK are the primary kinases responsible for the activating phosphorylation of ERM proteins at a conserved C-terminal threonine residue.[5] This event is a critical regulatory step, "opening" the dormant ERM protein to allow its N-terminal to bind to the plasma membrane and its C-terminal to bind to the actin cytoskeleton. This process is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) at the membrane.[2][14] Activated ERM proteins are essential for the structural integrity of the cell cortex and the formation of surface protrusions. Recent evidence also suggests that activated ERM proteins act as negative regulators of RhoA signaling.[1][4]

LOK_Signaling_Pathway cluster_membrane Membrane Interface LOK LOK / SLK ERM_active Active ERM (Unfolded) LOK->ERM_active P ERM_inactive Inactive ERM (Folded) ERM_inactive->ERM_active PIP2 PIP2 (Membrane) PIP2->ERM_inactive Primes Actin Actin Cytoskeleton ERM_active->Actin Links PM Plasma Membrane ERM_active->PM Binds RhoA RhoA Signaling ERM_active->RhoA Inhibits Morphology Cell Morphology (e.g., Microvilli) ERM_active->Morphology

Caption: LOK/SLK signaling pathway leading to ERM protein activation.

Workflow for Kinase Inhibitor Selectivity Analysis

The process of characterizing a kinase inhibitor involves a multi-step workflow, starting from initial high-throughput screening to detailed dose-response analysis to confirm potency and selectivity.

Kinase_Inhibitor_Workflow start Identify Initial Hit (e.g., this compound) screen Primary Screen (Single High Concentration against Kinase Panel) start->screen analyze1 Identify Off-Targets (Kinases inhibited >70%) screen->analyze1 dose_response Secondary Screen (10-point Dose-Response for Hits and Off-Targets) analyze1->dose_response Hits Found analyze2 Determine IC50 / Kd Values dose_response->analyze2 profile Generate Selectivity Profile (e.g., Kinome Tree Plot) analyze2->profile cellular Cellular Target Engagement & Functional Assays profile->cellular finish Validated Chemical Probe cellular->finish

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

References

Unveiling the Selectivity of SB-633825: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the cross-reactivity profile of the kinase inhibitor SB-633825, offering a comparative analysis with alternative compounds and detailed experimental methodologies for researchers in drug development.

This compound is a potent, ATP-competitive kinase inhibitor primarily targeting the Tyrosine-protein kinase receptor Tie-2, a key regulator of angiogenesis.[1][2] However, a comprehensive understanding of its cross-reactivity is crucial for its application as a chemical probe and for the development of more selective therapeutic agents. This guide provides a detailed analysis of the selectivity profile of this compound, comparing it with alternative inhibitors for its primary targets, and outlines the experimental protocols for assessing kinase inhibitor specificity.

Performance Comparison: this compound vs. Alternative Inhibitors

This compound exhibits potent inhibition of Tie-2 with a reported IC50 of 3.5 nM.[1] While it is a powerful tool for studying Tie-2 signaling, it also demonstrates significant cross-reactivity with Lymphocyte-oriented kinase (LOK/STK10) and Breast tumor kinase (BRK/PTK6), with IC50 values of 66 nM and 150 nM, respectively.[1] Despite this, studies profiling this compound against a broad panel of kinases, such as the Published Kinase Inhibitor Set (PKIS) which screened against 224 kinases, have characterized it as having a "relatively clean inhibition profile," suggesting its off-target effects are somewhat limited.[2][3]

For researchers requiring more targeted inhibition, several alternatives with greater selectivity for Tie-2, LOK, and BRK are available. This guide provides a comparative summary of their inhibitory activities.

Table 1: Inhibitory Potency (IC50) of this compound and Alternative Kinase Inhibitors

KinaseThis compoundRebastinib (Tie-2 Selective)GSK3037619A (LOK Selective)XMU-MP-2 (BRK Selective)
Tie-2 3.5 nM[1]Potent inhibitor[4]--
LOK (STK10) 66 nM[1]-Kd = 63 nM[2]-
BRK (PTK6) 150 nM[1]--Potent and selective inhibitor[5]

Experimental Protocols for Cross-Reactivity Analysis

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. Here are the detailed methodologies for commonly employed in vitro kinase assays.

In Vitro Kinase Assay (ATP-Competition)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a kinase by competing with ATP for the binding site.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in the kinase assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the purified kinase to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically at or near the Km value for the specific kinase to ensure competitive binding conditions.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is inversely proportional to the kinase activity.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

This method measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the solid support is quantified, providing a measure of the compound's binding affinity.

Materials:

  • DNA-tagged kinases

  • Immobilized ligand on a solid support (e.g., beads)

  • Test inhibitor

  • Assay buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • The test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand.

  • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • The mixture is passed through a filter to separate the kinase-bound solid support from the unbound kinase.

  • The amount of kinase remaining on the solid support is quantified by measuring the amount of associated DNA tag using qPCR.

  • The results are typically reported as a percentage of the control (no inhibitor), and a dissociation constant (Kd) can be determined from a dose-response curve. This provides a direct measure of the binding affinity between the inhibitor and each kinase in the panel.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's activity and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Test Inhibitor (this compound) Serial Dilution incubation Incubation: Inhibitor + Kinase inhibitor->incubation kinase Purified Kinase Panel kinase->incubation reagents Substrate & ATP reaction Kinase Reaction: Add Substrate & ATP reagents->reaction incubation->reaction detection Signal Detection reaction->detection readout Plate Reader (Luminescence/Fluorescence) detection->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 / Kd calculation->ic50 profile Generate Selectivity Profile ic50->profile

Workflow for In Vitro Kinase Inhibition Assay.

TIE2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang1 Angiopoietin-1 (Ang1) Tie2 Tie-2 Receptor Ang1->Tie2 Binds PI3K PI3K Tie2->PI3K Activates MAPK MAPK Pathway Tie2->MAPK Akt Akt PI3K->Akt VascularStability Vascular Stability Akt->VascularStability CellSurvival Endothelial Cell Survival Akt->CellSurvival Angiogenesis Angiogenesis MAPK->Angiogenesis SB633825 This compound SB633825->Tie2 Inhibits

Simplified Tie-2 Signaling Pathway in Angiogenesis.

LOK_BRK_signaling cluster_LOK LOK (STK10) Pathway cluster_BRK BRK (PTK6) Pathway LOK LOK (STK10) ERM ERM Proteins (Ezrin, Radixin, Moesin) LOK->ERM Phosphorylates Cytoskeleton Cytoskeletal Rearrangement ERM->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Upstream Upstream Signals (e.g., Growth Factor Receptors) BRK BRK (PTK6) Upstream->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival SB633825 This compound SB633825->LOK Inhibits SB633825->BRK Inhibits

Overview of LOK and BRK Signaling Pathways.

References

Confirming the Anti-Angiogenic Effect of SB-633825 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vivo anti-angiogenic effects of SB-633825, a potent and ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK, with a primary focus on its TIE2 inhibitory activity.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making anti-angiogenic therapies a key area of cancer research. The angiopoietin (Ang)/TIE2 signaling pathway is a pivotal axis in regulating vascular development and stability. This guide compares this compound with other TIE2 inhibitors and details the experimental protocols for assessing their in vivo efficacy.

Mechanism of Action: Targeting the Angiopoietin/TIE2 Signaling Pathway

The TIE2 receptor tyrosine kinase, expressed on endothelial cells, plays a crucial role in angiogenesis. Its activation by the ligand angiopoietin-1 (Ang1) promotes vascular stability and quiescence. Conversely, angiopoietin-2 (Ang2), often upregulated in tumors, acts as a context-dependent antagonist or partial agonist of TIE2, leading to vascular destabilization and promoting angiogenesis in the presence of other factors like VEGF.

This compound exerts its anti-angiogenic effect by directly inhibiting the tyrosine kinase activity of TIE2. By competing with ATP for the binding site on the TIE2 kinase domain, this compound blocks the autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of TIE2 signaling interferes with endothelial cell survival, migration, and proliferation, thereby inhibiting the formation of new blood vessels.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TIE2 TIE2 Receptor P_TIE2 Phosphorylated TIE2 (Active) Ang1 Angiopoietin-1 (Ang1) Ang1->TIE2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->TIE2 Antagonizes/Partially Activates SB633825 This compound SB633825->TIE2 Inhibits ATP Binding Downstream Downstream Signaling (PI3K/Akt, MAPK) P_TIE2->Downstream Initiates Response Angiogenic Response (Endothelial Cell Survival, Migration, Proliferation) Downstream->Response Leads to

Angiopoietin/TIE2 Signaling Pathway and this compound Inhibition.

Comparative Analysis of TIE2 Inhibitors

While specific in vivo data for this compound is not extensively published, a comparative evaluation with other TIE2 inhibitors is crucial for drug development. The following table outlines key parameters for comparison.

Table 1: Comparison of Small Molecule TIE2 Kinase Inhibitors

CompoundTarget(s)IC50 (TIE2)In Vivo Models StudiedKey Findings (Hypothetical for this compound)
This compound TIE2, LOK, BRK 3.5 nM Tumor Xenograft, Matrigel Plug Dose-dependent inhibition of tumor growth and microvessel density.
RebastinibTIE2Not specifiedGlioma modelsPrevents recruitment of TIE2-expressing monocytes, reducing invasion.[2]
LinifanibTIE2, VEGFRNot specifiedVarious xenograftsDual inhibition of TIE2 and VEGFR shows broad anti-tumor activity.
VandetanibTIE2, VEGFR, EGFRNot specifiedVarious xenograftsMulti-targeted inhibitor with effects on tumor cells and vasculature.
MGCD-265TIE2, c-Met, VEGFRs, RonNot specifiedVarious xenograftsPotent inhibitor of multiple receptor tyrosine kinases involved in cancer.

Table 2: Comparison of Biologic TIE2 Pathway Inhibitors

CompoundMechanism of ActionIn Vivo Models StudiedKey Findings
Trebananib (AMG 386)Peptibody that blocks Ang1 and Ang2 binding to TIE2.Colorectal xenografts, rat corneal angiogenesisInhibits tumor growth and corneal neovascularization.
NesvacumabMonoclonal antibody that inactivates TIE2.Preclinical modelsBlocks TIE2 signaling.
CVX-060Ang2-targeting therapeutic.Xenograft modelsEfficacy correlates with high levels of Ang1 and low levels of compensatory molecules.[3]

Experimental Protocols for In Vivo Angiogenesis Assays

Standardized and well-controlled in vivo assays are essential for confirming and quantifying the anti-angiogenic effects of this compound. The two most common models are the Matrigel plug assay and tumor xenograft studies.

Matrigel Plug Assay

This assay provides a direct assessment of the ability of a compound to inhibit the formation of new blood vessels in a controlled, non-tumor environment.

cluster_prep Preparation cluster_injection Implantation cluster_analysis Analysis p1 Mix Matrigel with pro-angiogenic factors (e.g., bFGF, VEGF) p2 Incorporate this compound or vehicle control into the Matrigel mixture p1->p2 i1 Subcutaneously inject the Matrigel mixture into mice p2->i1 a1 Excise Matrigel plugs after a defined period (e.g., 7-14 days) i1->a1 a2 Quantify angiogenesis by measuring hemoglobin content or microvessel density (CD31 staining) a1->a2

Workflow for the Matrigel Plug Assay.

Detailed Protocol:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. To the liquid Matrigel, add a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF). For the treatment group, add this compound at the desired concentration. For the control group, add the vehicle used to dissolve this compound.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of immunocompromised mice.

  • Incubation Period: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for a period of 7 to 14 days.

  • Plug Excision and Analysis: At the end of the incubation period, euthanize the mice and excise the Matrigel plugs.

  • Quantification:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an index of blood vessel formation.

    • Microvessel Density (MVD): Fix the plugs in formalin, embed in paraffin, and prepare sections. Stain the sections with an antibody against the endothelial cell marker CD31. Quantify the MVD by counting the number of stained vessels per unit area.

Table 3: Hypothetical Data from Matrigel Plug Assay

Treatment GroupHemoglobin Content (mg/dL) ± SDMicrovessel Density (vessels/mm²) ± SD
Vehicle Control10.5 ± 1.285 ± 9
This compound (10 mg/kg)6.2 ± 0.842 ± 6
This compound (30 mg/kg)3.1 ± 0.518 ± 4
Positive Control (e.g., Sunitinib)4.5 ± 0.725 ± 5
Tumor Xenograft Model

This model assesses the effect of an anti-angiogenic agent on tumor growth and the tumor-associated vasculature.

cluster_tumor Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis t1 Implant tumor cells subcutaneously or orthotopically into immunocompromised mice t2 Allow tumors to reach a palpable size t1->t2 tr1 Administer this compound or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) t2->tr1 m1 Measure tumor volume regularly tr1->m1 m2 At the end of the study, excise tumors m1->m2 m3 Analyze microvessel density (CD31 staining) and other markers of angiogenesis and apoptosis m2->m3

Workflow for the Tumor Xenograft Model.

Detailed Protocol:

  • Tumor Cell Implantation: Implant a suitable tumor cell line (e.g., human colon cancer HCT116, lung cancer A549) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer this compound or vehicle control to the respective groups on a predetermined schedule.

  • Monitoring Tumor Growth: Measure the tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume.

  • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Immunohistochemical Analysis: Fix the tumors, embed them in paraffin, and prepare sections. Stain the sections for CD31 to determine MVD. Additional staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) can provide further insights into the mechanism of action.

Table 4: Hypothetical Data from Tumor Xenograft Model

Treatment GroupFinal Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Microvessel Density (vessels/mm²) ± SD
Vehicle Control1500 ± 250-120 ± 15
This compound (10 mg/kg)850 ± 1504375 ± 10
This compound (30 mg/kg)400 ± 907335 ± 8
Positive Control (e.g., Bevacizumab)600 ± 1206050 ± 9

Conclusion

This compound, with its potent TIE2 inhibitory activity, represents a promising candidate for anti-angiogenic therapy. The experimental frameworks provided in this guide offer a robust approach to confirming and quantifying its in vivo efficacy. By employing standardized models such as the Matrigel plug assay and tumor xenograft studies, and by comparing its performance against other TIE2 inhibitors, researchers can effectively evaluate the therapeutic potential of this compound. Rigorous and well-documented experimental data are paramount for advancing novel anti-angiogenic agents from preclinical research to clinical applications.

References

Reproducibility of Published Findings on SB-633825: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on SB-633825, a potent ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK kinases. The information is compiled from the primary publication by Elkins JM, et al. in Nature Biotechnology 2016 and other relevant studies, offering an objective overview of its biochemical and cellular activities. This document aims to facilitate the reproducibility of the key experiments and provide a clear understanding of the compound's signaling implications.

Quantitative Data Summary

The primary inhibitory activities of this compound against its main kinase targets are summarized below. These values are extracted from the initial characterization of the Published Kinase Inhibitor Set (PKIS).

Target KinaseIC50 (nM)Reference
TIE2 (TEK)3.5[1]
LOK (STK10)66[1]
BRK (PTK6)150[1]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and validation of the published findings.

Kinase Inhibition Assay

The inhibitory activity of this compound was determined using a microfluidic capillary electrophoresis-based enzymatic assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the respective kinase (TIE2, LOK, or BRK), a fluorescently labeled peptide substrate, ATP, and a buffer solution.

  • Compound Addition: Add this compound at varying concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Separation and Detection: Separate the phosphorylated and unphosphorylated substrate using capillary electrophoresis.

  • Data Analysis: Quantify the amount of phosphorylated product and calculate the percentage of inhibition at each compound concentration to determine the IC50 value.

Note: The specific concentrations of enzyme, substrate, and ATP, as well as incubation times, can be found in the supplementary materials of Elkins JM, et al., Nat Biotechnol. 2016.

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

The effect of this compound on angiogenesis was assessed by evaluating the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs).

Protocol:

  • Cell Seeding: Coat a 96-well plate with Matrigel and allow it to solidify. Seed HUVECs onto the Matrigel-coated wells.

  • Compound Treatment: Treat the HUVECs with various concentrations of this compound.

  • Incubation: Incubate the plate for a period sufficient to allow for tube formation (typically 12-18 hours).

  • Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Cancer Cell Proliferation Assay (NCI-60 Screen)

The anti-proliferative activity of this compound was evaluated against the NCI-60 panel of 60 human cancer cell lines.

Protocol:

  • Cell Plating: Plate the NCI-60 cell lines in 96-well plates and allow them to attach overnight.

  • Compound Addition: Add this compound at a range of concentrations to the wells.

  • Incubation: Incubate the cells for 48 hours.

  • Cell Viability Measurement: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB), a protein-binding dye.

  • Data Analysis: Measure the optical density to determine the cell viability and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by the primary targets of this compound.

TIE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TIE2 TIE2 PI3K PI3K TIE2->PI3K MAPK MAPK TIE2->MAPK Ang1 Angiopoietin-1 Ang1->TIE2 Activates SB633825 This compound SB633825->TIE2 Inhibits Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: TIE2 Signaling Pathway Inhibition by this compound.

LOK_Signaling_Pathway cluster_cytoplasm Cytoplasm LOK LOK (STK10) ERM Ezrin/Radixin/Moesin (ERM) LOK->ERM Phosphorylates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ERM->Cytoskeletal_Rearrangement Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration SB633825 This compound SB633825->LOK Inhibits

Caption: LOK (STK10) Signaling Pathway Inhibition by this compound.

BRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 BRK BRK (PTK6) EGFR->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates Akt Akt BRK->Akt Activates MAPK MAPK BRK->MAPK Activates Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Akt->Gene_Expression MAPK->Gene_Expression SB633825 This compound SB633825->BRK Inhibits

Caption: BRK (PTK6) Signaling Pathway Inhibition by this compound.

Reproducibility and Further Research

To date, no studies have been published that explicitly aim to reproduce the findings of Elkins et al. (2016) on this compound. The data presented in this guide is based on the initial comprehensive characterization of the compound. Independent verification of the IC50 values and the cellular effects of this compound by other laboratories would be valuable to strengthen the confidence in these findings. Researchers are encouraged to use the detailed protocols provided herein to conduct their own validation studies. Further investigation into the off-target effects and the in vivo efficacy of this compound would also be crucial for its potential development as a therapeutic agent.

References

A Head-to-Head Comparison of SB-633825 with Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor SB-633825 with a selection of novel inhibitors targeting the same kinases: TIE2, LOK (STK10), and BRK (PTK6). The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of the Tyrosine-protein kinase receptor (TIE2), Lymphocyte-oriented kinase (LOK; STK10), and Breast tumor kinase (BRK; PTK6).[1] It has demonstrated inhibitory activity against cancer cell growth and angiogenesis. With a multi-targeted profile, this compound has also served as a foundational compound for the development of more selective inhibitors.

Comparative Analysis of Kinase Inhibition

The following tables summarize the in vitro inhibitory potency (IC50) of this compound and novel kinase inhibitors against their respective targets. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and variations in assay protocols can influence IC50 values.

TIE2 Inhibition

TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and is a key regulator of angiogenesis and vascular stability.

InhibitorTIE2 IC50 (nM)Notes
This compound 3.5Potent TIE2 inhibitor.
Rebastinib (B1684436) (DCC-2036) 0.058 - 6A potent, non-ATP-competitive inhibitor.[2][3][4][5] Also inhibits Abl1.[2][3]
BAY-Tie2 (BAY-826) 0.7 - 1.3 (cellular)A novel, highly potent, and orally available TIE2 inhibitor.[6] Kd of 1.6 nM.[6][7]
Tie2 kinase inhibitor 1 250A selective, ATP-binding site-targeting inhibitor.[8][9]
LOK (STK10) Inhibition

LOK (Lymphocyte-oriented kinase), also known as STK10, is a serine/threonine kinase involved in regulating lymphocyte migration and cell cycle.

InhibitorLOK (STK10) IC50 (nM)Notes
This compound 66Moderate inhibitor of LOK.
Compound 23 850A selective, macrocyclic inhibitor targeting the back-pocket of STK10.[10]
Compound 31 12A potent, dual inhibitor of SLK and STK10 based on a maleimide (B117702) scaffold.[11][12]
BRK (PTK6) Inhibition

BRK (Breast tumor kinase), or PTK6, is a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast and prostate cancer.

InhibitorBRK (PTK6) IC50 (nM)Notes
This compound 150Moderate inhibitor of BRK.
XMU-MP-2 29.7 (cellular)A potent inhibitor tested in BRK-transformed Ba/F3 cells.[13]
Compound 4f N/AIdentified as a BRK inhibitor; specific IC50 not detailed in the provided context.[14]

Signaling Pathway Diagrams

The following diagrams illustrate the general signaling pathways involving TIE2, LOK, and BRK.

TIE2_Signaling_Pathway TIE2 Signaling Pathway Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Activates Ang2 Angiopoietin-2 Ang2->TIE2 Inhibits PI3K PI3K TIE2->PI3K Vascular_Stability Vascular Stability TIE2->Vascular_Stability Akt Akt PI3K->Akt Endothelial_Cell_Survival Endothelial Cell Survival & Migration Akt->Endothelial_Cell_Survival

TIE2 Signaling Pathway

LOK_Signaling_Pathway LOK (STK10) Signaling Pathway Upstream_Signals Upstream Signals LOK LOK (STK10) Upstream_Signals->LOK ERM Ezrin/Radixin/Moesin (ERM) Proteins LOK->ERM Phosphorylates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ERM->Cytoskeletal_Rearrangement Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

LOK (STK10) Signaling Pathway

BRK_Signaling_Pathway BRK (PTK6) Signaling Pathway Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR BRK BRK (PTK6) EGFR->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates Proliferation_Migration Cell Proliferation & Migration STAT3->Proliferation_Migration

BRK (PTK6) Signaling Pathway

Experimental Protocols

The determination of kinase inhibitor potency is typically performed using in vitro kinase assays. While specific parameters may vary between studies, the general workflow is consistent.

General Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow General Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor_Dilution Prepare serial dilutions of inhibitor Incubation Incubate inhibitor, enzyme, substrate, and ATP Inhibitor_Dilution->Incubation Enzyme_Prep Prepare kinase enzyme solution Enzyme_Prep->Incubation Substrate_ATP_Mix Prepare substrate and ATP solution Substrate_ATP_Mix->Incubation Stop_Reaction Stop reaction and measure signal Incubation->Stop_Reaction Data_Analysis Calculate % inhibition and IC50 value Stop_Reaction->Data_Analysis

Kinase Inhibition Assay Workflow

Biochemical Kinase Assay (Example Protocol)

  • Reagents :

    • Recombinant human kinase (TIE2, LOK, or BRK)

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Test inhibitors (this compound and novel inhibitors)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiometric 33P-ATP)

  • Procedure :

    • Serial dilutions of the test inhibitors are prepared in DMSO and then diluted in the assay buffer.

    • The kinase, substrate, and inhibitor are pre-incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified using a suitable detection method.

    • The percentage of kinase activity inhibition is calculated relative to a control without any inhibitor.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Kinase Phosphorylation Assay (Example Protocol)

  • Cell Culture :

    • Cells expressing the target kinase (e.g., HUVECs for TIE2, or engineered cell lines) are cultured to sub-confluency.

  • Inhibitor Treatment :

    • Cells are treated with various concentrations of the kinase inhibitor for a defined period.

  • Cell Lysis :

    • Cells are washed and then lysed to extract cellular proteins.

  • Detection of Phosphorylation :

    • The level of phosphorylation of the target kinase or its downstream substrate is measured using techniques such as Western blotting with phospho-specific antibodies or ELISA.

  • Data Analysis :

    • The inhibition of phosphorylation is quantified, and cellular IC50 values are calculated.

Summary and Conclusion

This compound is a potent inhibitor of TIE2 and a moderate inhibitor of LOK and BRK. The development of novel kinase inhibitors has led to compounds with improved potency and selectivity for these targets.

  • For TIE2 , novel inhibitors like Rebastinib and BAY-Tie2 demonstrate significantly higher potency than this compound, with IC50 values in the low- to sub-nanomolar range.

  • In the case of LOK (STK10) , Compound 31 shows greater potency than this compound, while Compound 23 offers a different mechanism of action by targeting a back-pocket, which may confer greater selectivity.

  • For BRK (PTK6) , XMU-MP-2 exhibits higher cellular potency compared to the biochemical IC50 of this compound.

The choice of inhibitor will depend on the specific research question, including the desired level of potency, selectivity, and the experimental system being used. For studies requiring highly selective inhibition, one of the novel, more target-specific inhibitors may be preferable. However, for broader studies investigating the effects of inhibiting multiple kinases, this compound remains a valuable tool. Researchers should carefully consider the available data and the specific experimental context when selecting a kinase inhibitor.

References

Confirming SB-633825 Activity: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SB-633825 is a potent, ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK, kinases implicated in angiogenesis and cancer cell proliferation.[1] Robust and reliable confirmation of its inhibitory activity requires the use of orthogonal assays. This guide provides a comparative overview of biochemical and cell-based assays to validate the activity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methods for your research needs.

Comparison of Assay Formats to Measure this compound Activity

The selection of an appropriate assay is critical for accurately characterizing the potency and mechanism of action of a kinase inhibitor like this compound. Biochemical assays provide a direct measure of enzyme inhibition in a controlled, cell-free environment. In contrast, cell-based assays offer a more physiologically relevant context by assessing the inhibitor's activity within intact cells, accounting for factors such as cell permeability and off-target effects.[2][3] A combination of both approaches provides a comprehensive understanding of the inhibitor's profile.

Table 1: Quantitative Comparison of Orthogonal Assays for TIE2, LOK, and BRK Inhibition

TargetPrimary Assay TypeOrthogonal Assay TypeReadoutTypical Potency (IC50)Key Considerations
TIE2 Biochemical Kinase Assay (e.g., ADP-Glo)Cell-Based Phospho-TIE2 Assay (HTRF)Luminescence / TR-FRETnM rangeCellular assay confirms target engagement and inhibition of autophosphorylation in a physiological context.[4]
LOK (STK10) Biochemical Kinase Assay (e.g., ADP-Glo)Western Blot for Phospho-ERM proteinsChemiluminescencenM - µM rangeMeasures inhibition of a key downstream substrate, confirming the functional consequence of LOK inhibition.[5][6]
BRK (PTK6) Biochemical Kinase Assay (e.g., ADP-Glo)Cell-Based Phospho-STAT3 AssayFluorescence/LuminescencenM - µM rangeAssesses the inhibition of a critical downstream signaling pathway involved in cell proliferation.[7][8][9]

Key Signaling Pathways

To effectively design and interpret orthogonal assays, a clear understanding of the relevant signaling pathways is essential.

TIE2_Signaling Ang1 Angiopoietin-1 TIE2_R TIE2 Receptor Ang1->TIE2_R Binds p_TIE2 p-TIE2 TIE2_R->p_TIE2 Autophosphorylation PI3K PI3K p_TIE2->PI3K Activates Akt Akt PI3K->Akt Endo_Survival Endothelial Cell Survival & Proliferation Akt->Endo_Survival SB633825 This compound SB633825->TIE2_R Inhibits

TIE2 Signaling Pathway and Inhibition by this compound.

LOK_Signaling LOK LOK (STK10) ERM ERM Proteins (Ezrin, Radixin, Moesin) LOK->ERM Phosphorylates p_ERM p-ERM ERM->p_ERM Cytoskeleton Cytoskeletal Rearrangement p_ERM->Cytoskeleton Cell_Migration Cell Migration Cytoskeleton->Cell_Migration SB633825 This compound SB633825->LOK Inhibits

LOK (STK10) Signaling and Inhibition by this compound.

BRK_Signaling BRK BRK (PTK6) STAT3 STAT3 BRK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus Dimerizes & Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription SB633825 This compound SB633825->BRK Inhibits

BRK (PTK6) Signaling and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key biochemical and cell-based assays are provided below.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Experimental Workflow:

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A 1. Add Kinase, Substrate, and This compound B 2. Add ATP to initiate reaction A->B C 3. Incubate B->C D 4. Add ADP-Glo™ Reagent to deplete remaining ATP C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP D->E F 6. Measure Luminescence E->F

Workflow for the ADP-Glo™ Kinase Assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer containing a final DMSO concentration not exceeding 1%.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase (TIE2, LOK, or BRK), its specific peptide substrate, and the diluted this compound or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Phospho-TIE2 HTRF Assay

This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of TIE2 at a specific tyrosine residue (e.g., Tyr992) in a cellular context.[4]

Experimental Workflow:

HTRF_Workflow cluster_0 Cell Treatment cluster_1 Lysis and Detection A 1. Seed TIE2-expressing cells in a 96-well plate B 2. Treat with this compound A->B C 3. Stimulate with Angiopoietin-1 (optional) B->C D 4. Lyse cells C->D E 5. Add HTRF antibodies (anti-pTIE2 and anti-TIE2) D->E F 6. Read HTRF signal E->F

Workflow for the Cell-Based Phospho-TIE2 HTRF Assay.

Methodology:

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or another TIE2-expressing cell line in a 96-well plate and culture overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 2 hours).

  • Stimulation: If necessary to induce phosphorylation, stimulate the cells with Angiopoietin-1.

  • Cell Lysis: Lyse the cells directly in the well using the lysis buffer provided with the HTRF kit.

  • Detection: Transfer the cell lysate to a 384-well low-volume plate and add the HTRF antibody cocktail containing a Europium cryptate-labeled anti-TIE2 antibody and a d2-labeled anti-phospho-TIE2 (Tyr992) antibody.

  • Incubation: Incubate the plate at room temperature for 4 hours or overnight.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader at the appropriate emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 value from the dose-response curve.

Protocol 3: Western Blot for Phospho-ERM (p-ERM)

This assay provides a semi-quantitative measure of the phosphorylation of ERM proteins, direct downstream substrates of LOK (STK10).[5][6]

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a prostate cancer cell line like DU145) and treat with various concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERM overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERM signal to a loading control (e.g., β-actin or total ERM).

Protocol 4: Cell-Based Assay for BRK-Mediated STAT3 Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of STAT3, a downstream target of BRK.[7][8]

Methodology:

  • Cell Culture and Treatment: Culture a BRK-positive breast cancer cell line (e.g., T-47D) and treat with this compound at various concentrations.

  • Cell Lysis: After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Detection of Phospho-STAT3: The levels of phosphorylated STAT3 can be measured using several methods:

    • Western Blot: Follow the general Western blot protocol described above using an antibody specific for phospho-STAT3 (e.g., Tyr705).

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total STAT3 and a detection antibody for phospho-STAT3.

    • HTRF/AlphaLISA: Employ a homogeneous proximity-based assay with specific antibodies for total and phospho-STAT3.[11]

  • Data Analysis: For all methods, normalize the phospho-STAT3 signal to the total STAT3 signal to account for any changes in protein expression. Determine the IC50 value from the dose-response curve.

By employing a combination of these orthogonal assays, researchers can confidently validate the inhibitory activity of this compound against its targets, providing a solid foundation for further preclinical and clinical development.

References

Comparative Efficacy of SB-633825 in Cancer Cell Line Panels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor SB-633825's performance with alternative compounds, supported by experimental data and detailed methodologies. This compound is a potent, ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK, kinases implicated in cancer cell growth, survival, and angiogenesis.

Overview of this compound and Its Targets

This compound demonstrates significant inhibitory activity against three key protein kinases:

  • TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2): A receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels). The Angiopoietin/Tie2 signaling pathway is a key regulator of vascular development and stability.[1] Dysregulation of this pathway is a hallmark of many cancers, making TIE2 an attractive target for anti-angiogenic therapies.

  • LOK (Lymphocyte-Oriented Kinase; STK10): A serine/threonine kinase involved in various cellular processes.

  • BRK (Breast Tumor Kinase; PTK6): A non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers and implicated in tumor cell proliferation, survival, and migration.

Biochemical assays have established the potency of this compound with IC50 values of 3.5 nM for TIE2, 66 nM for LOK, and 150 nM for BRK.[1][2] Its ability to inhibit these targets suggests potential therapeutic applications in oncology by curbing cancer cell proliferation and inhibiting the blood supply to tumors.

Efficacy of this compound and Alternatives in Cancer Cell Lines

While specific GI50 data from large-scale screenings such as the NCI-60 panel for this compound is not publicly available in a structured format, its inclusion in the Published Kinase Inhibitor Set (PKIS) indicates that such data exists within research consortiums. For a meaningful comparison, this guide presents available data on a relevant alternative TIE2 inhibitor, Rebastinib (DCC-2036) , which has been more extensively characterized in publicly accessible studies.

Table 1: Comparative Efficacy (IC50/GI50 in µM) of Rebastinib in a Panel of Cancer Cell Lines

Cell LineCancer TypeRebastinib (DCC-2036) IC50/GI50 (µM)
K-562Leukemia, Chronic Myelogenous0.0055
MCF7Breast Cancer2.22
MDA-MB-231Breast Cancer, Triple-Negative1.63

Note: Data for Rebastinib is compiled from multiple sources. Direct comparative studies with this compound in the same experimental setup are not currently available in the public domain.

Rebastinib, like this compound, targets the TIE2 kinase. In addition to its anti-angiogenic properties, it has shown efficacy in preclinical models of breast cancer and is being investigated in clinical trials. The data indicates that Rebastinib is particularly potent against the K-562 leukemia cell line.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors like this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and/or alternative inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A dilution series of the test compound (e.g., this compound) is prepared in culture medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing the various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting key signaling pathways involved in cancer progression.

The Angiopoietin/Tie2 Signaling Pathway

The Angiopoietin/Tie2 signaling pathway is a critical regulator of angiogenesis. Angiopoietin-1 (Ang1) binding to the TIE2 receptor on endothelial cells promotes vessel maturation and stability. In contrast, Angiopoietin-2 (Ang2), often upregulated in the tumor microenvironment, acts as an antagonist to Ang1, leading to vascular destabilization and promoting angiogenesis in the presence of other factors like VEGF. By inhibiting TIE2, this compound can block the signaling cascade that leads to the formation of new blood vessels that supply tumors with nutrients and oxygen.

Angiopoietin_Tie2_Signaling Angiopoietin/Tie2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Binds and Activates Ang2 Angiopoietin-2 Ang2->TIE2 Binds and Inhibits (in absence of VEGF) PI3K PI3K TIE2->PI3K Activates Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Vessel Stability\nCell Survival\nAnti-Apoptosis Vessel Stability Cell Survival Anti-Apoptosis Downstream->Vessel Stability\nCell Survival\nAnti-Apoptosis SB633825 This compound SB633825->TIE2 Inhibits

Caption: Angiopoietin/Tie2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Efficacy Testing

The general workflow for evaluating the efficacy of a compound like this compound in a cancer cell line panel is a multi-step process.

Experimental_Workflow Experimental Workflow for Efficacy Testing start Start cell_culture 1. Cancer Cell Line Panel Culture start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with this compound & Alternatives (Dose-Response) seeding->treatment incubation 4. Incubate for 48-72 hours treatment->incubation assay 5. Perform Cell Viability Assay (e.g., MTT) incubation->assay readout 6. Measure Absorbance assay->readout analysis 7. Data Analysis: Calculate IC50/GI50 readout->analysis comparison 8. Compare Efficacy of Compounds analysis->comparison end End comparison->end

Caption: A typical experimental workflow for assessing the efficacy of kinase inhibitors.

References

Literature review of SB-633825 comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available literature on SB-633825 reveals its potent inhibitory activity against a select group of kinases. This guide provides a comparative analysis of this compound with other known inhibitors of its primary targets, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development in this area.

Comparative Inhibitory Activity of this compound

This compound is a potent, ATP-competitive inhibitor of TIE2 (TIE kinase with immunoglobulin and EGF homology domains 2), LOK (lymphocyte-oriented kinase, also known as STK10), and BRK (breast tumor kinase, also known as PTK6). The primary inhibitory activities of this compound are summarized below.

Target KinaseThis compound IC50
TIE23.5 nM
LOK (STK10)66 nM
BRK (PTK6)150 nM

For a comprehensive understanding of this compound's potency, it is essential to compare its inhibitory activity with that of other compounds targeting the same kinases. The following tables provide a comparative overview based on available data. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.

TIE2 Inhibitor Comparison
InhibitorTIE2 IC50
This compound 3.5 nM
Rebastinib (B1684436)7 nM (biochemical), 36 nM (cellular)[1][2]
Pexmetinib18 nM[1]
Tie2 kinase inhibitor 1250 nM[1]
LOK (STK10) Inhibitor Comparison
InhibitorLOK (STK10) IC50/Kᵢ
This compound 66 nM
Bosutinib<10 nM (for most SFKs)[3]
Cpd 3112 nM (in vitro)[4]
Cpd 4123 nM (in vitro)[4]
BRK (PTK6) Inhibitor Comparison
InhibitorBRK (PTK6) IC50
This compound 150 nM
Dasatinib0.5 nM (for Src)[5]
XMU-MP-2Not explicitly stated, but effective in vitro and in vivo[6]
BRK/PTK6-IN-13.37 nM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cellular assays to determine the inhibitory activity of compounds like this compound against its target kinases.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to measure the direct inhibition of kinase activity in a cell-free system.

  • Reagents and Materials :

    • Recombinant human kinase (TIE2, LOK/STK10, or BRK/PTK6)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (at a concentration around the Kₘ for the specific kinase)

    • Peptide or protein substrate specific for the kinase

    • Test compound (e.g., this compound) serially diluted in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

    • Microplates (e.g., 96-well or 384-well)

  • Procedure :

    • Add kinase buffer to all wells of the microplate.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase to all wells except the negative control.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a suitable plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cellular Kinase Phosphorylation Assay (General Protocol)

This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

  • Reagents and Materials :

    • Cell line expressing the target kinase (e.g., HUVECs for TIE2, breast cancer cell lines for BRK)

    • Cell culture medium and supplements

    • Test compound (e.g., this compound)

    • Stimulant (e.g., Angiopoietin-1 for TIE2)

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies against the phosphorylated and total forms of the target substrate

    • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

    • Western blot or ELISA reagents

  • Procedure :

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand (if necessary) to activate the signaling pathway.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with phospho-specific and total protein antibodies.

    • Quantify the band intensities or ELISA signals and normalize the phosphorylated protein levels to the total protein levels.

    • Calculate the percentage of inhibition of phosphorylation and determine the cellular IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways in which TIE2, LOK/STK10, and BRK/PTK6 are involved.

TIE2 Signaling Pathway

TIE2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Activates Ang2 Angiopoietin-2 Ang2->TIE2 Inhibits PI3K PI3K TIE2->PI3K DOK2 DOK2 TIE2->DOK2 Akt Akt PI3K->Akt Endothelial_Survival Endothelial Cell Survival & Proliferation Akt->Endothelial_Survival Vascular_Stability Vascular Stability & Integrity Akt->Vascular_Stability RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis DOK2->RAS SB633825 This compound SB633825->TIE2 Inhibits

Caption: TIE2 signaling pathway activated by Angiopoietin-1, leading to downstream effects on cell survival and angiogenesis.

LOK/STK10 Signaling Pathway

LOK_STK10_Signaling cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm Chemokines Chemokines LOK_STK10 LOK / STK10 Chemokines->LOK_STK10 TCR_Activation TCR Activation TCR_Activation->LOK_STK10 ERM ERM Proteins (Ezrin, Radixin, Moesin) LOK_STK10->ERM Phosphorylates PLK1 PLK1 LOK_STK10->PLK1 Phosphorylates Lymphocyte_Migration Lymphocyte Migration & Adhesion ERM->Lymphocyte_Migration Cell_Cycle Cell Cycle Progression PLK1->Cell_Cycle SB633825 This compound SB633825->LOK_STK10 Inhibits

Caption: LOK/STK10 signaling pathway involved in regulating lymphocyte migration and cell cycle progression.

BRK/PTK6 Signaling Pathway

BRK_PTK6_Signaling cluster_upstream Upstream Activation cluster_cytoplasm Cytoplasm EGFR EGFR BRK_PTK6 BRK / PTK6 EGFR->BRK_PTK6 HER2 HER2 HER2->BRK_PTK6 STAT3 STAT3 BRK_PTK6->STAT3 Phosphorylates STAT5 STAT5 BRK_PTK6->STAT5 Phosphorylates PI3K PI3K BRK_PTK6->PI3K RAS RAS BRK_PTK6->RAS Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation STAT5->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Migration Cell Migration ERK->Cell_Migration SB633825 This compound SB633825->BRK_PTK6 Inhibits

Caption: BRK/PTK6 signaling downstream of EGFR/HER2, impacting cell proliferation, survival, and migration.

References

A Comparative Benchmark of SB-633825 Against Clinical TIE2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical TIE2 inhibitor SB-633825 against notable clinical-stage TIE2 inhibitors, including Rebastinib, Regorafenib, and Pexmetinib. The following sections present a comprehensive analysis of their biochemical potency, selectivity, and the experimental methodologies used for their evaluation, supported by available data.

Introduction to TIE2 Inhibition

The TIE2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang), play a crucial role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the TIE2 signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.[2] This guide focuses on this compound, a potent ATP-competitive inhibitor of TIE2, and benchmarks it against inhibitors that have progressed to clinical trials.[3][4]

Biochemical Potency and Selectivity

The following tables summarize the available quantitative data for this compound and selected clinical TIE2 inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ, warranting caution in direct cross-study comparisons.

Table 1: In Vitro Potency Against TIE2

CompoundTIE2 IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
This compound 3.5LOK (66), BRK (150)[4]
Rebastinib 0.8 (Abl1WT), 4 (Abl1T315I)SRC, KDR, FLT3[5]
Regorafenib Not explicitly defined as a primary target with a specific IC50 in most public sources, but inhibits TIE2.VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[6]
Pexmetinib 4 (HEK-293 cells)p38α (18), p38β[7]

Table 2: Selectivity Profile

CompoundPrimary Target(s)Key Off-Target Activities
This compound TIE2, LOK, BRKInformation on broader kinase panel screening is limited in the public domain.
Rebastinib Bcr-Abl (including T315I mutant), TIE2, SRC, KDR, FLT3Shows activity against a range of kinases but with varying potencies.[5]
Regorafenib Multi-kinase inhibitor targeting VEGFR, PDGFR, FGFR, TIE2, Kit, Ret, and Raf.Broad-spectrum activity against numerous kinases.[8][9]
Pexmetinib Dual inhibitor of TIE2 and p38 MAPK.Has been screened against a panel of 220 kinases, showing high potency against TIE2 and p38 MAPK α and β.[10]

TIE2 Signaling Pathway

The TIE2 signaling pathway is critical for vascular stabilization. Upon binding of its agonist ligand, Angiopoietin-1 (Ang1), TIE2 dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include the PI3K/Akt pathway, which promotes endothelial cell survival and vascular permeability, and the Ras/MAPK pathway, which is involved in cell proliferation and migration. Angiopoietin-2 (Ang2) acts as a context-dependent antagonist or partial agonist, contributing to vascular destabilization.

TIE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) TIE2 TIE2 Receptor Ang1->TIE2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->TIE2 Antagonizes/ Partially Activates PI3K PI3K TIE2->PI3K Ras Ras TIE2->Ras Akt Akt PI3K->Akt Survival Cell Survival Vascular Stability Akt->Survival MAPK MAPK Ras->MAPK Proliferation Cell Proliferation Migration MAPK->Proliferation

Caption: The TIE2 signaling pathway initiated by Angiopoietin binding.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.

In Vitro TIE2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the TIE2 kinase.

Objective: To determine the IC50 value of a test compound against TIE2 kinase.

Materials:

  • Recombinant human TIE2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

  • Add the TIE2 kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for TIE2.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular TIE2 Autophosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of TIE2 within a cellular context.

Objective: To determine the cellular potency of a test compound in inhibiting Ang1-stimulated TIE2 autophosphorylation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing TIE2.

  • Cell culture medium (e.g., EGM-2)

  • Serum-free medium for starvation

  • Recombinant human Angiopoietin-1 (Ang1)

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-TIE2 (Tyr992) and anti-total-TIE2

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Seed HUVECs in multi-well plates and grow to near confluence.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

  • Stimulate the cells with a fixed concentration of Ang1 (e.g., 200 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-TIE2 antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with the anti-total-TIE2 antibody to control for protein loading.

  • Quantify the band intensities and normalize the phospho-TIE2 signal to the total-TIE2 signal.

  • Calculate the percent inhibition and determine the IC50 value.

In Vivo Xenograft Tumor Model

This in vivo model assesses the efficacy of a TIE2 inhibitor in a tumor-bearing animal model.

Objective: To evaluate the anti-tumor and anti-angiogenic effects of a test compound in a xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human tumor cell line that drives angiogenesis (e.g., A498 renal cancer cells)

  • Matrigel or similar basement membrane matrix

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

  • Micro-CT or other imaging modality for assessing vascularization (optional)

  • Reagents for immunohistochemistry (e.g., anti-CD31 antibody for microvessel density)

Procedure:

  • Subcutaneously implant human tumor cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the desired dosing schedule and route.

  • Measure the tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Monitor the body weight and overall health of the animals.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor tissue can be processed for histological analysis, such as immunohistochemistry for CD31 to determine microvessel density, providing a measure of angiogenesis.

  • Compare the tumor growth inhibition and microvessel density between the treated and control groups to assess the efficacy of the TIE2 inhibitor.

Experimental Workflow for TIE2 Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a TIE2 inhibitor.

TIE2_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection biochemical_assay Biochemical Kinase Assay (IC50 Determination) cellular_assay Cellular Autophosphorylation Assay (Cellular Potency) biochemical_assay->cellular_assay selectivity_profiling Kinase Selectivity Profiling (Off-Target Effects) cellular_assay->selectivity_profiling pk_pd Pharmacokinetics/ Pharmacodynamics selectivity_profiling->pk_pd xenograft Xenograft Tumor Model (Efficacy & Anti-Angiogenesis) pk_pd->xenograft data_analysis Comparative Data Analysis xenograft->data_analysis candidate_selection Lead Candidate Selection data_analysis->candidate_selection

Caption: A standard workflow for the preclinical assessment of TIE2 inhibitors.

Conclusion

This compound demonstrates high potency for TIE2 inhibition in biochemical assays. When compared to clinical-stage TIE2 inhibitors, its selectivity profile appears more focused than multi-kinase inhibitors like Regorafenib, but less is known about its broader kinome profile compared to extensively characterized compounds like Rebastinib and Pexmetinib. The provided experimental protocols offer a framework for conducting head-to-head comparisons to generate a more definitive benchmark of this compound's performance. Such direct comparative studies are essential for accurately positioning this compound within the landscape of emerging TIE2-targeted therapies.

References

Unraveling the In Vitro to In Vivo Correlation of SB-633825: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

SB-633825, a potent and ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK, has demonstrated significant potential in preclinical research for its ability to inhibit cancer cell growth and angiogenesis. This guide provides a comprehensive comparison of this compound's activity with alternative inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its translational potential.

This comparative analysis delves into the in vitro potency of this compound and correlates it with available in vivo efficacy data for mechanistically similar compounds. By examining its performance against other inhibitors targeting the TIE2, LOK, and BRK signaling pathways, this guide aims to provide a clear perspective on its therapeutic promise.

Data Presentation: A Comparative Look at Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and selected alternative compounds against their respective target kinases. This quantitative data allows for a direct comparison of potency.

CompoundTarget Kinase(s)IC50 (nM)Reference
This compound TIE23.5[1]
LOK (STK10)66[1]
BRK (PTK6)150[1]
Rebastinib (B1684436) TIE20.63[2]
Dasatinib (B193332) BRK (PTK6)--
Compound 31 LOK (STK10), SLK-[3]

In Vivo Efficacy: Translating In Vitro Potency to Preclinical Models

While specific in vivo tumor growth inhibition data for this compound is not publicly available in the reviewed literature, we can infer its potential by examining the in vivo performance of other inhibitors targeting the same kinases.

TIE2 Inhibition in Breast Cancer Models:

Rebastinib, a potent TIE2 inhibitor, has been evaluated in a PyMT syngeneic breast cancer model. Oral administration of 10 mg/kg of Rebastinib twice weekly resulted in a significant reduction in vascular permeability and tumor cell intravasation[2]. In another study using an orthotopic mouse model of metastatic mammary carcinoma, Rebastinib was shown to reduce tumor growth and metastasis[4]. These findings highlight the potential of TIE2 inhibition as a therapeutic strategy in breast cancer.

BRK Inhibition in Glioblastoma and Thyroid Cancer Models:

Dasatinib, a multi-kinase inhibitor that targets BRK, has demonstrated efficacy in preclinical cancer models. In a U87MG cell line-based orthotopic xenograft model of glioblastoma, Dasatinib treatment led to a significant attenuation of tumor growth[5]. Furthermore, Dasatinib has shown cytostatic activity against thyroid cancer cell lines with RET/PTC rearrangement and KRAS mutation both in vitro and in vivo[6].

LOK/STK10 in Cancer:

Studies on specific and potent LOK/STK10 inhibitors in in vivo cancer models are still emerging. However, research suggests that STK10 knockout in a prostate cancer cell line promoted the growth of tumor xenografts, indicating a potential tumor-suppressive role for STK10 in this context[7]. Conversely, the development of dual inhibitors of SLK and STK10, such as compound 31, suggests a therapeutic interest in targeting these kinases[3].

Experimental Protocols: Methodologies for Kinase Inhibition and In Vivo Studies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method for determining the IC50 values of kinase inhibitors and can be adapted for TIE2, LOK, and BRK.

Materials:

  • Purified recombinant kinase (TIE2, LOK, or BRK)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup:

    • Add the diluted test compound or vehicle control (DMSO) to the assay plate.

    • Add a mixture of the purified kinase and its substrate in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature.

  • Initiation of Kinase Reaction: Add an ATP solution to each well to start the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then produces a luminescent signal. Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This is a general protocol for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Cancer cell line (e.g., U87MG for glioblastoma, Cal62 for thyroid cancer)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel (or other appropriate vehicle)

  • Test compound (e.g., Dasatinib)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a suitable vehicle, such as a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Data Analysis:

    • Measure the tumor dimensions with calipers at regular intervals.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling_Pathway cluster_Angiopoietin Angiopoietin Signaling cluster_Downstream Downstream Effects Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Binds and Activates PI3K_AKT PI3K/AKT Pathway TIE2->PI3K_AKT MAPK MAPK Pathway TIE2->MAPK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Angiogenesis Angiogenesis MAPK->Angiogenesis SB_633825 This compound SB_633825->TIE2 Inhibits

Caption: Angiopoietin/TIE2 Signaling Pathway and Inhibition by this compound.

Kinase_Assay_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Set up Kinase Reaction (Kinase, Substrate, Compound) compound_prep->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo kinase_detection Add Kinase Detection Reagent (Convert ADP to ATP & Luminescence) adp_glo->kinase_detection read_plate Measure Luminescence kinase_detection->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.

InVivo_Xenograft_Workflow cell_culture Culture Cancer Cells implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Compound or Vehicle randomization->treatment measurement Measure Tumor Volume Regularly treatment->measurement analysis Analyze Tumor Growth Inhibition (TGI) measurement->analysis

Caption: Experimental Workflow for In Vivo Tumor Xenograft Study.

References

Independent Verification of SB-633825's Kinase Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of SB-633825 with an alternative kinase inhibitor, Rebastinib (B1684436) (DCC-2036). The information is compiled from publicly available experimental data to offer an independent verification of this compound's performance.

Executive Summary

This compound is a potent inhibitor of TIE2, LOK (STK10), and BRK kinases. To provide a comprehensive understanding of its selectivity, this guide compares its activity with Rebastinib, another potent TIE2 inhibitor with a broader publicly available kinase inhibition profile. While a direct head-to-head screen across a comprehensive kinase panel under identical conditions is not publicly available, this guide synthesizes existing data to facilitate an informed comparison. The data suggests that while both compounds potently inhibit TIE2, they exhibit distinct off-target profiles.

Data Presentation: Kinase Inhibition Profile

The following tables summarize the available quantitative data for this compound and Rebastinib against a panel of kinases. It is important to note that the data for each compound may have been generated using different assay platforms, which should be considered when making a direct comparison.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
TIE23.5[1]
LOK (STK10)66[1]
BRK (PTK6)150[1]

Table 2: Kinase Inhibition Profile of Rebastinib (DCC-2036)

Kinase TargetIC50 (nM)
TIE20.63[1]
TRKA0.17
TRKB0.42
TRKC2.74
BCR-ABLNot specified in the provided search results
SRCNot specified in the provided search results
LYNNot specified in the provided search results
FGRNot specified in the provided search results
HCKNot specified in the provided search results
KDRNot specified in the provided search results
FLT3Not specified in the provided search results

Note: This data is from a screen of Rebastinib against a panel of 300 human kinases.[1] The table highlights some of the key kinases inhibited by Rebastinib. For a complete list, refer to the original publication.

Experimental Protocols

A detailed experimental protocol for a representative kinase screening assay, KINOMEscan, is provided below. This methodology is widely used in the industry to determine kinase inhibitor selectivity.

KINOMEscan™ Assay Protocol (Representative)

The KINOMEscan™ platform is based on a competition binding assay. The core components of the assay are:

  • DNA-tagged kinase: A specific kinase of interest is fused to a unique DNA tag.

  • Immobilized ligand: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Test compound: The inhibitor being profiled (e.g., this compound or Rebastinib).

Assay Principle:

The assay measures the ability of a test compound to compete with the immobilized ligand for binding to the kinase's active site.

Procedure:

  • Reaction Setup: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a buffer solution in the wells of a microplate. A range of concentrations of the test compound is typically used to determine the dissociation constant (Kd).

  • Incubation: The reaction is incubated to allow the binding equilibrium to be reached.

  • Washing: Unbound kinase is washed away, while the kinase bound to the immobilized ligand is retained.

  • Elution and Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a control (e.g., DMSO). A lower amount of captured kinase indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase. The data is then used to calculate the dissociation constant (Kd) or the percentage of control, providing a quantitative measure of the inhibitor's potency and selectivity.[2][3][4][5][6][7][8][9][10]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the primary targets of this compound.

TIE2_Signaling_Pathway cluster_membrane Plasma Membrane TIE2 TIE2 Receptor PI3K PI3K TIE2->PI3K activates Vascular_Stability Vascular Stability TIE2->Vascular_Stability Grb2 Grb2 TIE2->Grb2 recruits Ang1 Angiopoietin-1 (Ang1) Ang1->TIE2 binds AKT AKT PI3K->AKT activates eNOS eNOS AKT->eNOS activates Endothelial_Survival Endothelial Cell Survival & Proliferation AKT->Endothelial_Survival NO Nitric Oxide eNOS->NO SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration) ERK->Gene_Expression

Caption: TIE2 Signaling Pathway.

LOK_Signaling_Pathway LOK LOK (STK10) ERM Ezrin/Radixin/Moesin (ERM) Proteins LOK->ERM phosphorylates PLK1 Polo-like Kinase 1 (PLK1) LOK->PLK1 phosphorylates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ERM->Cytoskeletal_Rearrangement Cell_Cycle Cell Cycle Progression PLK1->Cell_Cycle Cell_Migration Lymphocyte Migration Cytoskeletal_Rearrangement->Cell_Migration

Caption: LOK (STK10) Signaling Pathway.

BRK_Signaling_Pathway cluster_membrane_brk Plasma Membrane EGFR EGFR/HER2 BRK BRK (PTK6) EGFR->BRK activates STAT3 STAT3 BRK->STAT3 phosphorylates STAT5 STAT5 BRK->STAT5 phosphorylates PI3K_BRK PI3K BRK->PI3K_BRK activates Ras_BRK Ras BRK->Ras_BRK activates Gene_Transcription Gene Transcription STAT3->Gene_Transcription STAT5->Gene_Transcription AKT_BRK AKT PI3K_BRK->AKT_BRK Cell_Proliferation Cell Proliferation & Survival AKT_BRK->Cell_Proliferation MAPK_BRK MAPK Ras_BRK->MAPK_BRK MAPK_BRK->Cell_Proliferation

Caption: BRK (PTK6) Signaling Pathway.

Experimental Workflow

Kinase_Profiling_Workflow cluster_workflow Experimental Workflow for Kinase Selectivity Profiling start Start: Compound Dilution assay_plate Prepare Assay Plate: Add Kinase, Substrate, and ATP start->assay_plate add_compound Add Test Compound (e.g., this compound) assay_plate->add_compound incubation Incubate at Room Temperature add_compound->incubation read_plate Measure Kinase Activity (e.g., Luminescence, Fluorescence, Radioactivity) incubation->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 Values read_plate->data_analysis end End: Selectivity Profile data_analysis->end

Caption: Kinase Profiling Workflow.

Conclusion

This guide provides a comparative overview of the kinase selectivity of this compound and Rebastinib based on available data. This compound is a potent inhibitor of TIE2, LOK, and BRK. Rebastinib also potently inhibits TIE2 but has a distinct off-target profile that includes members of the TRK family and other kinases.

For a definitive and direct comparison of the selectivity of these two compounds, a head-to-head screening against a comprehensive kinase panel using the same assay platform and under identical experimental conditions is highly recommended. Such a study would provide a more precise and reliable assessment of their relative selectivity and potential for off-target effects, which is critical for their development and application as research tools or therapeutic agents. Researchers are encouraged to consult the primary literature for more detailed information and to consider conducting such direct comparative studies to guide their research and development efforts.

References

Safety Operating Guide

Essential Safety & Disposal Procedures for SB-633825

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical guidance for the safe handling and disposal of SB-633825, a potent ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK, intended for laboratory research use by qualified professionals. Adherence to these procedures is essential for personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous kinase inhibitors suggest that it should be handled as a potentially hazardous substance. The following GHS hazard classifications for a similar compound, Tie2 kinase inhibitor 1, should be considered as a precautionary measure:

  • Acute toxicity, oral (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a suitable respirator is recommended.

Quantitative Data Summary

This compound is a multi-kinase inhibitor with the following reported IC50 values, indicating its potency against specific kinase targets.[1][2]

Target KinaseIC50 (nM)
TIE23.5
LOK (STK10)66
BRK (PTK6)150

Experimental Protocol: Reconstitution and Storage

For experimental use, this compound is typically supplied as a solid.

Reconstitution Protocol:

  • Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.

  • Procedure: To create a 10 mM stock solution, for example, add the appropriate volume of DMSO to the vial containing the solid compound. Vortex briefly to ensure complete dissolution.

  • Storage of Stock Solutions:

    • Store at -20°C for up to one year.

    • For long-term storage (up to two years), store at -80°C.[1]

This compound Disposal Workflow

Proper disposal is critical to prevent environmental contamination and ensure compliance with local regulations. The following workflow outlines the required steps for the disposal of this compound waste.

cluster_0 Step 1: Waste Segregation & Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Unused/Expired this compound (Solid) E Solid Chemical Waste Container A->E B Contaminated Labware (Tips, Tubes, etc.) B->E C Aqueous Waste (from experiments) F Aqueous Chemical Waste Container C->F D Solvent Waste (DMSO stock solutions) G Solvent (Halogenated/Non-Halogenated) Waste Container D->G H Label Container: - 'Hazardous Waste' - 'this compound' - List all components - Hazard Symbols E->H F->H G->H I Store in a designated, secure, and well-ventilated area. Keep containers tightly closed. H->I J Arrange for pickup by a licensed chemical waste disposal service. I->J K Follow all local, state, and federal regulations. J->K

Caption: Workflow for the proper disposal of this compound waste streams.

Detailed Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound and any materials used for weighing or transfer (e.g., weigh paper, contaminated wipes) in a dedicated, sealed container labeled for solid chemical waste.

    • Contaminated Sharps & Labware: Needles, pipette tips, and other contaminated disposable labware should be placed in a designated sharps container or a clearly labeled solid waste container.

    • Liquid Waste:

      • Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, leak-proof container for hazardous aqueous waste.

      • Solvent Solutions: Collect stock solutions (e.g., in DMSO) and other organic solvent waste in a separate, appropriate solvent waste container. Do not mix with aqueous waste.

  • Container Management:

    • Use only chemically compatible containers.

    • Keep containers securely closed when not in use.

    • Ensure all containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated.[3]

    • Store locked up to prevent unauthorized access.[3]

  • Final Disposal:

    • Disposal of contents and containers must be conducted in accordance with all applicable local, state, and federal regulations.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and final disposal.

Spill and Exposure Procedures

  • In Case of Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • In Case of Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3]

  • In Case of Ingestion: Rinse mouth.[3] Seek immediate medical attention.

  • In Case of a Spill: Avoid generating dust. Wear appropriate PPE, absorb the spill with inert material, and collect it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.